molecular formula C4H8O2 B1605373 2-Methoxypropanal CAS No. 6142-38-7

2-Methoxypropanal

Cat. No.: B1605373
CAS No.: 6142-38-7
M. Wt: 88.11 g/mol
InChI Key: HZVKHMQXJYFYRF-UHFFFAOYSA-N
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Description

2-Methoxypropanal (CAS 6142-38-7) is a chemical compound with the molecular formula C₄H₈O₂. It is of significant interest in synthetic organic chemistry research, particularly in the study of stereoselective reactions. Its primary research value lies in its use as a model substrate for investigating the mechanisms of nucleophilic additions to chiral α-heteroatom-substituted aldehydes . Studies utilizing this compound have been instrumental in exploring and validating theoretical models for asymmetric induction, such as the Cornforth and polar Felkin-Anh models, providing key insights into the factors that control diastereofacial selectivity . This makes it a valuable reagent for researchers focused on developing new synthetic methodologies and understanding fundamental reaction pathways. According to predicted properties, this compound has a boiling point of approximately 64.7 °C and a flash point of -23.2 °C, indicating it is a flammable liquid . It is essential to handle this compound with care. Toxicological studies report an oral LD50 of 940 mg/kg in rats and a dermal LD50 of 800 mg/kg in rabbits . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and conduct a comprehensive risk assessment prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8O2/c1-4(3-5)6-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVKHMQXJYFYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976977
Record name 2-Methoxypropanal
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Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6142-38-7
Record name 2-Methoxypropanal
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Record name Propionaldehyde, 2-methoxy-
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Record name 2-Methoxypropanal
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Record name 2-methoxypropanal
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxypropanal (CAS No: 6142-38-7), a methoxy-substituted aldehyde with potential applications in organic synthesis and as a building block for more complex molecules. This document details its physicochemical properties, synthesis methodologies, and available toxicological data. While direct applications in drug development and defined roles in signaling pathways are not extensively documented, this guide explores the known biological activities of structurally related compounds to provide a contextual understanding for future research. Detailed experimental protocols for its synthesis are provided as representative examples based on established chemical transformations.

Chemical and Physical Properties

This compound, also known as 2-methoxypropionaldehyde, is a flammable and irritant organic compound.[1] Its core chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 6142-38-7[2][3][4][5][6]
Molecular Formula C4H8O2[5]
Molecular Weight 88.11 g/mol [1][3][4]
IUPAC Name This compound[1]
Synonyms 2-Methoxypropionaldehyde, 2-Methoxypropional[1][5]
Boiling Point 64.7 °C @ 760 mmHg (estimated)[7]
Flash Point -23.2 °C (estimated)[7]
Density 0.956 g/cm³ @ 15 °C[8]
Vapor Pressure 162.6 mmHg @ 25 °C (estimated)[7]
logP (o/w) -0.300 (estimated)[7]
InChI Key HZVKHMQXJYFYRF-UHFFFAOYSA-N
SMILES CC(C=O)OC[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the oxidation of the corresponding alcohol, 2-methoxy-1-propanol, or the hydroformylation of methyl vinyl ether.

Oxidation of 2-Methoxy-1-propanol

Experimental Protocol: Oxidation of a Primary Alcohol

This protocol is a generalized procedure and should be adapted and optimized for the specific substrate, 2-methoxy-1-propanol.

Materials:

  • 2-Methoxy-1-propanol

  • Pyridinium chlorochromate (PCC) or other mild oxidizing agent

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Apparatus for filtration and solvent evaporation

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • To this stirred suspension, add a solution of 2-methoxy-1-propanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by distillation.

Synthesis_Oxidation cluster_reactants Reactants cluster_process Process cluster_product Product 2-Methoxy-1-propanol 2-Methoxy-1-propanol Reaction_Mixture Reaction_Mixture 2-Methoxy-1-propanol->Reaction_Mixture  [1] Dissolve in DCM Crude_Product Crude_Product Reaction_Mixture->Crude_Product  [3] Stir at RT, 2-4h PCC PCC PCC->Reaction_Mixture  [2] Suspend in DCM Filtration Filtration Crude_Product->Filtration  [4] Dilute with ether Washing Washing Filtration->Washing  [5] Remove Cr salts Drying Drying Washing->Drying  [6] NaHCO3, Brine Evaporation Evaporation Drying->Evaporation  [7] MgSO4 Purification Purification Evaporation->Purification  [8] Concentrate This compound This compound Purification->this compound  [9] Distillation Synthesis_Hydroformylation cluster_inputs Inputs cluster_synthesis Synthesis & Purification cluster_output Output Methyl_Vinyl_Ether Methyl Vinyl Ether Reactor High-Pressure Reactor Methyl_Vinyl_Ether->Reactor Syngas Synthesis Gas (CO + H2) Syngas->Reactor Catalyst Rh/Co Catalyst + Ligand Catalyst->Reactor Reaction Reaction at High T & P Reactor->Reaction Product_Mixture Product Mixture Reaction->Product_Mixture Analysis GC/NMR Analysis Product_Mixture->Analysis Purification Distillation Product_Mixture->Purification 2-Methoxypropanal_Product This compound Purification->2-Methoxypropanal_Product Logical_Relationship cluster_metabolism Hypothetical Metabolic Pathway A 2-Methoxy-1-propanol B This compound A->B Oxidation (Alcohol Dehydrogenase) C 2-Methoxypropionic Acid B->C Oxidation (Aldehyde Dehydrogenase) D Cellular Signaling Pathways (e.g., Oxidative Stress Response) B->D Potential Interaction

References

An In-depth Technical Guide to 2-Methoxypropanal: Molecular Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropanal, a carbonyl compound featuring both an aldehyde and an ether functional group, serves as a key intermediate in various chemical syntheses. Its structural characteristics and reactivity make it a molecule of interest in the development of new chemical entities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies for this compound, tailored for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

This compound, systematically named according to IUPAC nomenclature, possesses a straightforward aliphatic structure. The presence of a chiral center at the second carbon atom gives rise to two stereoisomers, (R)- and (S)-2-methoxypropanal.

Key Identifiers and Properties
PropertyValueReference
IUPAC Name This compound[1]
Synonyms 2-Methoxypropionaldehyde[1]
CAS Number 6142-38-7[1]
Molecular Formula C4H8O2[1]
Molecular Weight 88.11 g/mol [1]
Canonical SMILES CC(C=O)OC[1]

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of its corresponding primary alcohol, 2-methoxy-1-propanol.

Experimental Protocol: Oxidation of 2-Methoxy-1-propanol

This protocol describes the oxidation of 2-methoxy-1-propanol to this compound using tripropylammonium fluorochromate (TPAFC) as the oxidizing agent.[2]

Materials:

  • 2-Methoxy-1-propanol

  • Tripropylammonium fluorochromate (TPAFC)

  • Sulfuric acid

  • Aqueous acetic acid

  • Spectrophotometer

Procedure:

  • Prepare solutions of 2-methoxy-1-propanol and TPAFC in an aqueous acetic acid medium.

  • Initiate the reaction by mixing the reactants in the presence of sulfuric acid.

  • Monitor the progress of the reaction spectrophotometrically by following the disappearance of the TPAFC chromophore.

  • Maintain a constant temperature throughout the reaction. The reaction kinetics can be studied at various temperatures (e.g., 292-318 K) to determine activation parameters.[2]

  • Upon completion of the reaction, the product, this compound, can be isolated and purified using standard organic chemistry techniques such as distillation or chromatography.

Logical Workflow for the Synthesis of this compound:

G start Start: Prepare Reactants step1 Mix 2-Methoxy-1-propanol, TPAFC, and Sulfuric Acid in Aqueous Acetic Acid start->step1 step2 Monitor Reaction Progress (Spectrophotometry) step1->step2 step3 Reaction Completion step2->step3 step4 Isolate and Purify This compound step3->step4 end End Product: Pure this compound step4->end G cluster_0 Metabolic Conversion A 2-Methoxy-1-propanol (Precursor) B This compound (Intermediate) A->B Oxidation C 2-Methoxypropionic Acid (Metabolite) B->C Oxidation

References

An In-depth Technical Guide to the Synthesis and Natural Occurrence of 2-Methoxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and natural occurrence of 2-methoxypropanal, a methoxylated aldehyde with potential applications in various scientific fields. This document details synthetic routes, experimental protocols, and explores its putative presence in natural sources and potential biosynthetic pathways.

Chemical Properties and Identification

This compound is a chemical compound with the molecular formula C₄H₈O₂ and a molecular weight of 88.11 g/mol .[1][2] Key physical and chemical properties are summarized in Table 1.

PropertyValueReference(s)
Molecular Formula C₄H₈O₂[1][2]
Molecular Weight 88.11 g/mol [1]
CAS Number 6142-38-7[2]
Boiling Point 64.7 °C at 760 mmHg[2]
Density 0.893 g/cm³[2]
Canonical SMILES CC(C=O)OC[2]

Synthesis of this compound

The primary and most practical synthetic route to this compound is the oxidation of its corresponding primary alcohol, 2-methoxy-1-propanol. This precursor can be synthesized from commercially available starting materials.

Part 1: Synthesis of the Precursor, (R)-(-)-2-Methoxypropanol

A detailed experimental protocol for the synthesis of (R)-(-)-2-methoxypropanol from (R)-(+)-2-methoxypropionic acid has been reported.[3]

Experimental Protocol:

  • Reaction Setup: To a solution of 500 mg (4.66 mmol) of (R)-(+)-2-methoxypropionic acid in 10 ml of dichloromethane at 0 °C under an argon atmosphere, slowly add 858 μL (8.39 mmol, 1.8 eq.) of borane/dimethyl sulfide complex.[3]

  • Reaction: Stir the reaction mixture overnight at room temperature.[3]

  • Workup: Add 2M aqueous sodium hydroxide solution dropwise. Perform a phase separation and extract the aqueous phase with dichloromethane.[3]

  • Purification: Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure.[3]

Quantitative Data:

Starting MaterialReagentProductYield
(R)-(+)-2-Methoxypropionic AcidBorane/dimethyl sulfide complex(R)-(-)-2-MethoxypropanolQuantitative (490 mg)
Part 2: Oxidation of 2-Methoxy-1-propanol to this compound

The oxidation of 2-methoxy-1-propanol to this compound can be achieved using various oxidizing agents. A kinetic study has been conducted using tripropylammonium fluorochromate (TPAFC), demonstrating the feasibility of this transformation.[4] While a specific preparative protocol with TPAFC is not detailed, a general procedure can be adapted from standard oxidation methods.

Experimental Protocol (Adapted from a kinetic study):

  • Reaction Mixture: In a suitable reaction vessel, dissolve 2-methoxy-1-propanol in a solvent mixture of acetic acid and water.[4]

  • Oxidation: Add a solution of tripropylammonium fluorochromate (TPAFC) in the presence of sulfuric acid.[4]

  • Monitoring: The reaction progress can be monitored spectrophotometrically.[4]

  • Workup and Purification: Upon completion, the reaction mixture would typically be neutralized, extracted with an organic solvent, and the product purified by distillation or chromatography.

Quantitative Data (from kinetic study):

The reaction is first order with respect to both 2-methoxy-1-propanol and TPAFC.[4] The rate of reaction increases with a decrease in the polarity of the solvent.[4] Activation parameters for the reaction have been calculated, with a negative entropy of activation suggesting a rigid transition state.[4]

Synthesis Workflow Diagram:

Synthesis_of_2_Methoxypropanal cluster_precursor Part 1: Precursor Synthesis cluster_oxidation Part 2: Oxidation R-(+)-2-Methoxypropionic_Acid R-(+)-2-Methoxypropionic Acid R-(-)-2-Methoxypropanol R-(-)-2-Methoxypropanol R-(+)-2-Methoxypropionic_Acid->R-(-)-2-Methoxypropanol Reduction Borane_DMS Borane/dimethyl sulfide in Dichloromethane Borane_DMS->R-(-)-2-Methoxypropanol 2-Methoxy-1-propanol 2-Methoxy-1-propanol This compound This compound 2-Methoxy-1-propanol->this compound Oxidation Oxidizing_Agent Oxidizing Agent (e.g., TPAFC) Oxidizing_Agent->this compound

Caption: Synthetic pathway to this compound.

Natural Occurrence and Biosynthesis

Direct evidence for the natural occurrence of this compound is currently limited. However, its precursor, 2-methoxy-1-propanol, has been reported as a volatile compound in mango (Mangifera indica).[5] This suggests the potential for its enzymatic oxidation to this compound within the plant.

Numerous volatile compounds have been identified in various parts of the mango plant, including the fruit and flowers.[6][7][8][9] While these studies have not explicitly identified this compound, the presence of its precursor alcohol makes it a plausible, yet unconfirmed, natural product.

Plausible Biosynthetic Pathway

The biosynthesis of methoxylated compounds in plants is a complex process. Generally, a hydroxyl group on a precursor molecule is methylated by a methyltransferase enzyme, often using S-adenosyl methionine (SAM) as the methyl donor.[10][11][12][13] In the case of this compound, a plausible biosynthetic pathway could involve the following steps:

  • Formation of a Propanol Backbone: A three-carbon backbone, likely derived from amino acid or carbohydrate metabolism, is formed.

  • Hydroxylation: A hydroxyl group is introduced at the C-2 position of the propane skeleton.

  • Methylation: A methyltransferase enzyme catalyzes the transfer of a methyl group from SAM to the hydroxyl group at C-2, forming 2-methoxy-1-propanol.

  • Oxidation: An alcohol dehydrogenase or a similar oxidase enzyme converts the primary alcohol at C-1 of 2-methoxy-1-propanol to the corresponding aldehyde, this compound.

Plausible Biosynthetic Pathway Diagram:

Biosynthesis_of_2_Methoxypropanal C3_Precursor C3 Precursor (from primary metabolism) Propan-1,2-diol Propan-1,2-diol C3_Precursor->Propan-1,2-diol Hydroxylation 2-Methoxy-1-propanol 2-Methoxy-1-propanol Propan-1,2-diol->2-Methoxy-1-propanol This compound This compound 2-Methoxy-1-propanol->this compound Methyltransferase Methyltransferase (SAM as methyl donor) Methyltransferase->2-Methoxy-1-propanol Alcohol_Dehydrogenase Alcohol Dehydrogenase Alcohol_Dehydrogenase->this compound

Caption: A plausible biosynthetic pathway for this compound.

Biological Activity

There is limited information available on the specific biological activities of this compound. However, the biological activities of other methoxylated compounds and aldehydes have been studied. For instance, various methoxylated N-aryl-1-hydroxynaphthalene-2-carboxanilides have been investigated as potential anti-invasive agents.[14] Additionally, the influence of the aldehyde functional group on the biological activity of other molecules has been noted, with unsaturated aldehydes showing greater bactericidal activity than their corresponding carboxylic acids in some cases.[15] The biological effects of methoxyaldehydes are an area that warrants further investigation.

Conclusion

This technical guide has synthesized the available information on this compound, providing a detailed overview of its synthesis, potential natural occurrence, and plausible biosynthetic pathways. The provided experimental protocols and structured data aim to support researchers and scientists in their work with this compound. Further research is needed to confirm its natural occurrence, elucidate its specific biosynthetic pathway, and explore its potential biological activities.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Methoxypropanal (CAS No. 6142-38-7). Due to the limited availability of detailed experimental data for this specific compound, this document synthesizes information from various sources, including analogous compounds, to offer a thorough understanding for research and drug development applications. This guide includes tabulated physical and chemical data, general experimental protocols for its synthesis, purification, and analysis, and visualizations to illustrate key processes.

Introduction

This compound, also known as 2-methoxypropionaldehyde, is an organic compound with the molecular formula C₄H₈O₂. Its structure, featuring both an aldehyde and an ether functional group, makes it a potentially valuable, albeit under-documented, building block in organic synthesis. The aldehyde group serves as a reactive site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the methoxy group can influence the molecule's solubility and electronic properties. This guide aims to consolidate the available information on this compound to support its potential application in research and development.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are summarized in the table below. It is important to note that some values, such as the boiling point, show variability across different sources, and a definitive experimental melting point has not been found in the reviewed literature.

PropertyValueSource(s)
Molecular Formula C₄H₈O₂[1][2][3][4]
Molecular Weight 88.11 g/mol [1][3][4]
CAS Number 6142-38-7[1][2][3][4]
Boiling Point 64.7 °C at 760 mmHg[2]
78-80 °C[3]
Density 0.893 g/cm³[2]
Melting Point Not available
Solubility Soluble in water.Inferred from structure
LogP 0.22020[2]
Vapor Pressure 1.41E-12 mmHg at 25°C[2]

Spectral Data

1H NMR Spectroscopy

A proton NMR spectrum of this compound would be expected to show the following signals:

  • Aldehydic Proton (CHO): A singlet or a doublet (if coupled to the adjacent methine proton) in the downfield region, typically between δ 9-10 ppm.

  • Methine Proton (CH): A quartet or multiplet, coupled to the methyl and aldehydic protons, likely in the region of δ 3.5-4.5 ppm.

  • Methoxy Protons (OCH₃): A sharp singlet at approximately δ 3.3-3.6 ppm.

  • Methyl Protons (CH₃): A doublet, coupled to the methine proton, in the upfield region around δ 1.1-1.4 ppm.

13C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to display four distinct signals:

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region, characteristic of aldehydes, around δ 190-205 ppm.

  • Methine Carbon (CH-O): A signal in the range of δ 70-85 ppm.

  • Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm.

  • Methyl Carbon (CH₃): A signal in the upfield region, typically δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C-O Stretch (Ether): A strong absorption in the fingerprint region, likely between 1080-1150 cm⁻¹.

  • C-H Stretch (Alkyl): Absorptions in the 2850-3000 cm⁻¹ region.

Chemical Reactivity and Potential Synthetic Applications

While specific reaction protocols for this compound are scarce, its chemical behavior can be inferred from the reactivity of other α-alkoxy aldehydes. The aldehyde functionality is a versatile handle for various organic transformations.

  • Oxidation: this compound can be oxidized to 2-methoxypropanoic acid using standard oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: The aldehyde can be reduced to 2-methoxy-1-propanol using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Nucleophilic Addition: The carbonyl group is susceptible to attack by a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and enolates (e.g., in aldol reactions), to form new carbon-carbon bonds.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into a variety of substituted alkenes.

  • Reductive Amination: this compound can be converted to the corresponding amine via reaction with ammonia or a primary/secondary amine in the presence of a reducing agent.

Experimental Protocols (General Methodologies)

The following sections provide detailed, generalized experimental protocols for the synthesis, purification, and analysis of this compound, based on established methodologies for similar compounds. These are not validated protocols for this compound and should be adapted and optimized for specific laboratory conditions.

Synthesis: Oxidation of 2-Methoxy-1-propanol

The synthesis of this compound can be achieved through the oxidation of the corresponding primary alcohol, 2-methoxy-1-propanol. Two common and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, which are known for their mild conditions and high yields.

Materials:

  • 2-Methoxy-1-propanol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous dichloromethane (CH₂Cl₂).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 - 2.0 equivalents) to the stirred CH₂Cl₂.

  • In a separate flask, dissolve dimethyl sulfoxide (DMSO, 2.0 - 3.0 equivalents) in anhydrous CH₂Cl₂.

  • Add the DMSO solution dropwise to the oxalyl chloride solution via the dropping funnel, maintaining the internal temperature below -60 °C. Stir the resulting mixture at -78 °C for 15-20 minutes.

  • In another flask, dissolve 2-methoxy-1-propanol (1.0 equivalent) in anhydrous CH₂Cl₂.

  • Add the alcohol solution dropwise to the activated Swern reagent at -78 °C. Stir the reaction mixture at this temperature for 30-45 minutes.

  • Slowly add triethylamine (Et₃N, 5.0 equivalents) to the reaction mixture, ensuring the temperature remains below -60 °C.

  • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Materials:

  • 2-Methoxy-1-propanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Standard glassware

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 2-methoxy-1-propanol (1.0 equivalent) and anhydrous dichloromethane.

  • Add sodium bicarbonate (2.0 equivalents) to the solution.

  • While stirring at room temperature, add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Dilute the mixture with diethyl ether and stir vigorously until the solid dissolves.

  • Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification: Fractional Distillation

Due to its relatively low boiling point, fractional distillation is a suitable method for purifying this compound from less volatile impurities.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a fractionating column, condenser, receiving flask, and heating mantle with a stirrer)

  • Boiling chips

  • Inert gas source (e.g., Nitrogen or Argon)

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the distilling flask with the crude this compound and a few boiling chips.

  • If the compound is sensitive to air, flush the apparatus with an inert gas.

  • Begin heating the distilling flask gently.

  • Carefully monitor the temperature at the head of the fractionating column.

  • Collect the fraction that distills over at the expected boiling point of this compound (literature values range from 64.7 to 80 °C).

  • Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Store the purified this compound in a sealed container under an inert atmosphere, preferably at a low temperature.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and assessing the purity of this compound.

Materials:

  • Purified this compound sample

  • Volatile organic solvent (e.g., dichloromethane or diethyl ether)

  • GC-MS instrument equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms or equivalent)

Experimental Conditions (General):

  • Injector Temperature: 250 °C

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Scan Range: A mass-to-charge ratio (m/z) range appropriate for the expected fragments of this compound (e.g., m/z 30-150).

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable volatile solvent.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

  • The mass spectrum should be compared with a library spectrum (if available) or analyzed for characteristic fragmentation patterns to confirm the structure. Expected fragments might include the molecular ion (M⁺) at m/z 88, and fragments corresponding to the loss of a methoxy group (M-31), an ethyl group (M-29), or other characteristic cleavages.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the public domain regarding the biological activity of this compound and its effects on cellular signaling pathways. Toxicity studies on the related compound, 2-methoxy-1-propanol, have indicated potential for developmental toxicity in animal models.[5][6][7] However, it is crucial to note that the aldehyde functionality in this compound could confer significantly different biological properties, including potential for increased reactivity and cytotoxicity. Further research, including in vitro and in vivo studies, is necessary to elucidate the pharmacological and toxicological profile of this compound.

Visualizations

General Experimental Workflow for Synthesis and Purification

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This compound is a simple yet potentially useful bifunctional molecule for organic synthesis. This guide has consolidated the currently available physical, chemical, and spectral data. While significant gaps in the experimental literature exist, particularly concerning a definitive melting point, detailed spectral assignments, specific reaction protocols, and biological activity, the information provided herein offers a solid foundation for researchers and drug development professionals. The generalized experimental protocols can serve as a starting point for the development of robust and optimized procedures. Further investigation into the properties and reactivity of this compound is warranted to fully unlock its potential in chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Safety and Handling of 2-Methoxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. A complete, legally binding Safety Data Sheet (SDS) from a direct supplier should always be consulted for the most accurate and up-to-date information before handling 2-Methoxypropanal.

Introduction

This compound (CAS No. 6142-38-7) is a chemical intermediate with potential applications in various fields of chemical synthesis.[1] A thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the safety of laboratory and manufacturing personnel. This guide provides a comprehensive overview of the known hazards, physical and chemical properties, and recommended handling precautions for this compound, compiled from available safety and toxicological data.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound. It is important to note that some of this data may be based on computational models rather than experimental determination and should be treated as indicative.

PropertyValueSource(s)
CAS Number 6142-38-7[1][2][3]
Molecular Formula C4H8O2[1][2]
Molecular Weight 88.11 g/mol [1]
Boiling Point 64.7 °C at 760 mmHg[2]
78-80 °C[3]
Density 0.893 g/cm³[2]
Vapor Pressure 1.41E-12 mmHg at 25°C (Calculated)[2]
Flash Point Data not available
Synonyms 2-Methoxypropionaldehyde, Propanal, 2-methoxy-[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and its irritant effects on the skin, eyes, and respiratory system.

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Source: PubChem

Toxicological Information

Detailed toxicological data for this compound is limited in publicly accessible literature. The following values are sourced from a secondary database, which references an unpublished report from Shell Chemical Company. Therefore, these values should be considered with caution.

TestSpeciesRouteValueSource(s)
LD50MouseOral950 mg/kg[4]
LD50RatOral940 mg/kg[4]
LD50RabbitDermal800 mg/kg[4]
LCLoRatInhalation1500 ppm/4H[4]

Occupational Exposure Limits (OELs):

No specific Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) have been established for this compound.

Handling Precautions and Safety Recommendations

Based on the known GHS hazards, the following handling precautions are recommended. A logical workflow for determining these precautions is illustrated in the diagram below.

GHS_Handling_Precautions cluster_hazards GHS Hazard Identification cluster_precautions Handling Precautions H225 H225 Highly Flammable Liquid and Vapor FireSafety Fire Safety: - Keep away from ignition sources - Use non-sparking tools - Ground/bond equipment - Use explosion-proof electricals H225->FireSafety Requires H315 H315 Causes Skin Irritation PPE Personal Protective Equipment (PPE): - Chemical resistant gloves (e.g., nitrile) - Safety goggles or face shield - Flame-retardant lab coat H315->PPE Requires FirstAid First Aid Measures: - Eye wash station readily available - Safety shower readily available H315->FirstAid Requires H319 H319 Causes Serious Eye Irritation H319->PPE Requires H319->FirstAid Requires H335 H335 May Cause Respiratory Irritation Ventilation Engineering Controls: - Work in a well-ventilated area - Use a chemical fume hood H335->Ventilation Requires

Caption: Logical workflow from GHS hazards to handling precautions for this compound.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Fire Safety: Due to its high flammability, all sources of ignition (open flames, sparks, hot surfaces) must be eliminated from the work area. Use non-sparking tools and explosion-proof electrical equipment. Ensure that containers are properly bonded and grounded during transfer to prevent static discharge.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep away from heat, sparks, and open flames.

Spill and Disposal
  • In case of a spill, evacuate the area and eliminate all ignition sources.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols: A Generalized Approach to Acute Toxicity Testing

While the specific experimental protocols for the toxicological data cited for this compound are not publicly available, the following diagram illustrates a generalized workflow for conducting acute toxicity studies (LD50/LC50) for a chemical substance. This provides a conceptual understanding of how such data is generated.

Acute_Toxicity_Workflow cluster_planning Phase 1: Study Design & Preparation cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Data Analysis & Reporting TestSubstance Characterize Test Substance (Purity, Stability) AnimalModel Select Animal Model (e.g., Rat, Mouse) TestSubstance->AnimalModel DoseSelection Preliminary Range-Finding Study to Determine Dose Levels AnimalModel->DoseSelection Dosing Administer Single Dose via Route: - Oral (gavage) - Dermal (application) - Inhalation (exposure chamber) DoseSelection->Dosing Observation Observe for Clinical Signs of Toxicity and Mortality for 14 Days Dosing->Observation Necropsy Gross Necropsy of All Animals Observation->Necropsy Calculation Statistical Calculation of LD50 or LC50 Value Necropsy->Calculation Report Final Study Report Generation Calculation->Report

Caption: Generalized experimental workflow for acute toxicity testing of a chemical.

References

Spectroscopic Profile of 2-Methoxypropanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxypropanal (CAS No: 6142-38-7), a key organic compound with applications in various chemical syntheses. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. Due to a lack of publicly available experimental spectra, the NMR and IR data are predicted based on established principles of spectroscopy and comparison with analogous structures. The mass spectrometry data is based on predicted fragmentation patterns.

Structure: ``` O // CH3 - CH - C - H | OCH3

Caption: Workflow for Spectroscopic Analysis of this compound.

Chiral Properties of 2-Methoxypropanal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxypropanal, a chiral aldehyde, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and other biologically active molecules. Its stereocenter at the C2 position offers the potential for stereoselective transformations, making a thorough understanding of its chiral properties essential for researchers in drug development and chemical synthesis. This technical guide provides a comprehensive overview of the synthesis, separation, and potential stereoselective reactions of this compound, with a focus on experimental methodologies and data presentation.

Physicochemical and Chiral Properties

PropertyValueReference
Molecular Formula C₄H₈O₂[1]
Molecular Weight 88.11 g/mol [1]
CAS Number 6142-38-7[1]
Boiling Point Not Reported
Density Not Reported
(R)-2-Methoxypropanal Specific Rotation ([α]D) Not Reported
(S)-2-Methoxypropanal Specific Rotation ([α]D) Not Reported

Enantioselective Synthesis and Separation

The preparation of enantiomerically enriched or pure this compound is crucial for its application in stereoselective synthesis. Common strategies include the asymmetric synthesis from achiral precursors or the resolution of a racemic mixture.

Synthesis via Swern Oxidation

A common and efficient method for the synthesis of aldehydes from primary alcohols is the Swern oxidation. This method utilizes mild conditions, minimizing the risk of over-oxidation to the corresponding carboxylic acid. Racemic or enantiomerically enriched this compound can be synthesized from the corresponding 2-methoxypropanol.

Experimental Protocol: Swern Oxidation of 2-Methoxypropanol

  • Materials:

    • 2-Methoxypropanol

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed under an inert atmosphere (e.g., Argon or Nitrogen).

    • Anhydrous DCM is added to the flask, followed by oxalyl chloride (1.5 equivalents). The solution is cooled to -78 °C using a dry ice/acetone bath.

    • A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

    • A solution of 2-methoxypropanol (1.0 equivalent) in anhydrous DCM is then added dropwise over 10 minutes, ensuring the temperature does not rise above -70 °C. The reaction is stirred for an additional 30 minutes at -78 °C.

    • Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.

    • Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.

    • Purification can be achieved by distillation or column chromatography.

Chiral Separation by HPLC or GC

The separation of the enantiomers of this compound can be achieved using chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), employing a chiral stationary phase (CSP).

Experimental Protocol: Chiral HPLC/GC Separation (General Approach)

  • Instrumentation:

    • HPLC or GC system equipped with a suitable detector (e.g., UV for HPLC, FID for GC).

    • Chiral column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak® for HPLC; cyclodextrin-based columns for GC).

  • Mobile Phase/Carrier Gas:

    • HPLC: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.

    • GC: An inert carrier gas such as helium or nitrogen.

  • Procedure:

    • Dissolve the racemic this compound in a suitable solvent.

    • Equilibrate the chiral column with the mobile phase (HPLC) or at the desired temperature program (GC).

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers. The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification.

    • Optimize the separation by adjusting the mobile phase composition, flow rate, and temperature (for HPLC) or the temperature program and carrier gas flow rate (for GC).

Stereoselective Reactions of this compound

The aldehyde functionality and the adjacent chiral center make this compound a valuable substrate for various stereoselective reactions, such as aldol additions. In these reactions, the existing stereocenter can influence the stereochemical outcome of the newly formed stereocenters.

Diastereoselective Aldol Reaction

The aldol reaction is a powerful tool for carbon-carbon bond formation. When a chiral aldehyde like this compound reacts with an enolate, two new stereocenters can be created. The inherent chirality of this compound can direct the approach of the enolate, leading to the preferential formation of one diastereomer over the other.

Reaction Workflow: Diastereoselective Aldol Reaction of this compound

The following diagram illustrates the general workflow for a diastereoselective aldol reaction involving this compound and a ketone-derived enolate. The stereochemical outcome (syn vs. anti) is influenced by the geometry of the enolate (E or Z) and the nature of the metal cation in the transition state, as described by the Zimmerman-Traxler model.[2]

Aldol_Reaction_Workflow cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_products Products This compound This compound Aldol_Addition Aldol Addition This compound->Aldol_Addition Ketone Ketone Enolate_Formation Enolate Formation (e.g., with LDA) Ketone->Enolate_Formation Enolate_Formation->Aldol_Addition Workup Aqueous Workup Aldol_Addition->Workup Diastereomeric_Aldol_Adducts Diastereomeric Aldol Adducts (syn and anti) Workup->Diastereomeric_Aldol_Adducts

Caption: General workflow of a diastereoselective aldol reaction.

Zimmerman-Traxler Transition State Model

The stereochemical outcome of the aldol reaction can often be predicted using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state involving the metal cation, the enolate oxygen, and the aldehyde oxygen. The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric hindrance, thus dictating the diastereoselectivity.

Caption: Zimmerman-Traxler transition state models.

Conclusion

This compound is a chiral building block with significant potential in asymmetric synthesis. While specific chiroptical data remains to be fully documented in accessible literature, its synthesis and separation can be achieved through established organic chemistry methodologies. The stereocenter of this compound is expected to play a crucial role in directing the stereochemical outcome of reactions such as the aldol addition, making it a valuable tool for the construction of complex, stereochemically defined molecules. Further research into the specific chiral properties and reactivity of its enantiomers will undoubtedly expand its utility in the fields of drug discovery and development.

References

A Technical Guide to 2-Methoxypropanal: Commercial Availability, Suppliers, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypropanal, a chiral aldehyde, is a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research. This technical guide provides an in-depth overview of the commercial availability of this compound, a summary of known suppliers, and a detailed exploration of its potential synthetic applications. The guide includes a representative experimental protocol for a key reaction involving analogous aldehydes and visual diagrams of relevant reaction pathways to aid in research and development.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, though it is primarily intended for research and development purposes.[1][2] The product has achieved commercial mass production, indicating its accessibility for larger-scale synthetic needs.[3] Prospective buyers should note that pricing and detailed product specifications are often provided upon request.

Below is a summary of known suppliers for this compound and related compounds. Purity levels and available quantities may vary.

SupplierProduct NameCAS NumberPurityAdditional Notes
BiosynthThis compound6142-38-7High-quality reference standardAvailable for pharmaceutical testing. Pricing and delivery times available upon inquiry.[1]
LookChemThis compound6142-38-797% (from raw suppliers)Lists multiple raw suppliers and indicates commercial mass production.[3]
CymitQuimicaThis compound6142-38-785% MinDistributed for Biosynth; intended for lab use only.[2]
Fisher Scientific(S)-(+)-2-Methoxypropanol116422-39-097%A related chiral building block.
CPAChem2-Methoxypropanol1589-47-5Certified Reference MaterialHigh-purity standard for analytical applications.[4]
HPC Standards2-Methoxy-1-propanol1589-47-5Laboratory chemicalAvailable in 100mg quantities.[5]

Physicochemical Properties

A summary of key physicochemical data for this compound is provided below.

PropertyValue
Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS Number 6142-38-7
Boiling Point 64.7 °C at 760 mmHg[3]
Density 0.893 g/cm³[3]
SMILES CC(C=O)OC

Synthetic Applications and Experimental Protocols

This compound's aldehyde functionality makes it a versatile reagent in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions that are fundamental to organic synthesis. Its utility is particularly notable in the construction of complex heterocyclic and acyclic structures.

The Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[6][7][8] The reaction involves the treatment of the carbonyl compound with a phosphorus ylide (a Wittig reagent), leading to the formation of an alkene and triphenylphosphine oxide.[6][7] The high stability of the triphenylphosphine oxide byproduct is a key driving force for this reaction.[7]

Representative Experimental Protocol: Solvent-Free Wittig Reaction

  • Materials:

    • Aldehyde (e.g., benzaldehyde as a model)

    • Phosphorane reagent (Wittig reagent)

    • Hexanes

    • 5 mL conical reaction vial

    • Spin vane

    • Hot plate with stirring capability

  • Procedure:

    • To a clean, tared 5 mL conical reaction vial, add approximately 60 mg of the aldehyde and record the precise mass.

    • Based on the mass of the aldehyde, calculate the required mass of the phosphorane reagent.

    • Add a spin vane to the conical vial and begin stirring.

    • Add the solid phosphorane reagent to the stirring aldehyde in the conical vial.

    • Stir the mixture at room temperature for 15 minutes. Periodically scrape any solids from the vial walls into the mixture.

    • After 15 minutes, add hexanes to bring the total volume to 3 mL and stir rapidly to extract the product.

    • Prepare a filtering pipet with a small cotton plug and filter the solution to remove solid byproducts.

    • Transfer the filtered solution to a clean, tared vial.

    • Heat the vial on a hot plate at 90-100 °C with stirring to evaporate the hexanes (approximately 20 minutes).

    • Allow the vial to cool, remove the spin vane, and weigh the vial containing the product to determine the yield.

    • Characterize the product using appropriate analytical methods (e.g., IR spectroscopy, NMR spectroscopy).[9]

Logical Workflow for the Wittig Reaction

Wittig_Reaction_Workflow cluster_reagents Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_products Products Aldehyde This compound (Aldehyde) Reaction Nucleophilic Addition & Cycloaddition Aldehyde->Reaction Ylide Phosphorus Ylide (Wittig Reagent) Ylide->Reaction Oxaphosphetane Oxaphosphetane Reaction->Oxaphosphetane Formation Alkene Alkene Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO Decomposition

Caption: A generalized workflow for the Wittig reaction, illustrating the key stages from reactants to products.

The Pictet-Spengler Reaction: Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[10][11] This reaction is of significant importance in the synthesis of alkaloids and other pharmacologically active compounds.[12][13] The reaction is typically catalyzed by acid and can be influenced by the electronic nature of the substituents on the aromatic ring of the β-arylethylamine.[11]

Given the electrophilic nature of the iminium ion intermediate, this compound can serve as a suitable aldehyde component in this reaction.

General Mechanism of the Pictet-Spengler Reaction

Pictet_Spengler_Mechanism cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product Amine β-Arylethylamine SchiffBase Schiff Base Amine->SchiffBase Aldehyde This compound Aldehyde->SchiffBase IminiumIon Iminium Ion SchiffBase->IminiumIon Protonation Spirocycle Spirocyclic Intermediate IminiumIon->Spirocycle Electrophilic Attack THIQ Tetrahydroisoquinoline Spirocycle->THIQ Rearomatization

Caption: The reaction mechanism of the Pictet-Spengler synthesis, a key method for producing tetrahydroisoquinoline scaffolds.

Conclusion

This compound is a commercially available chiral building block with significant potential for applications in synthetic organic chemistry, particularly for researchers in drug discovery and development. While detailed experimental protocols for this specific reagent are not extensively published, its utility can be inferred from established methodologies for analogous aldehydes in key transformations such as the Wittig and Pictet-Spengler reactions. The information provided in this guide serves as a foundational resource for sourcing this compound and exploring its integration into synthetic research programs. Researchers are encouraged to contact the listed suppliers for the most current product specifications and availability.

References

A Comprehensive Review of 2-Methoxypropanal in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropanal, also known as 2-methoxypropionaldehyde, is a chiral aldehyde that serves as a valuable building block in organic synthesis. Its structure, featuring a methoxy group at the alpha position to the carbonyl, imparts unique reactivity and makes it a target of interest for the synthesis of various organic molecules, including potential pharmaceutical intermediates. This technical guide provides an in-depth review of this compound, consolidating its physical and chemical properties, spectroscopic data, synthesis methodologies, and key chemical reactions.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
CAS Number 6142-38-7
IUPAC Name This compound
Synonyms 2-methoxypropionaldehyde, 2-methoxypropional
Boiling Point 78-80 °C
Density 0.938 g/cm³ at 20 °C (for 2-methoxy-1-propanol)

Safety and Hazard Information:

This compound is classified as a highly flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Spectroscopic Data

The structural characterization of this compound relies on standard spectroscopic techniques. While publicly available, detailed spectra are limited, the expected characteristic signals are summarized below.

Table 2: Spectroscopic Data for this compound

Technique Expected Key Signals
¹H NMR - Aldehydic proton (CHO) singlet or doublet. - Methine proton (CH) quartet. - Methoxy protons (OCH₃) singlet. - Methyl protons (CH₃) doublet.
¹³C NMR - Carbonyl carbon (C=O) signal in the downfield region. - Methine carbon (CH) signal. - Methoxy carbon (OCH₃) signal. - Methyl carbon (CH₃) signal.
IR Spectroscopy - Strong C=O stretch characteristic of an aldehyde. - C-H stretch of the aldehyde. - C-O stretch of the ether linkage. - C-H stretches of the alkyl groups.

Note: The exact chemical shifts and coupling constants would require experimental determination. PubChem indicates the availability of 13C NMR and IR spectra for this compound.[1]

Synthesis of this compound

Proposed Synthetic Workflow: Oxidation of 2-Methoxy-1-propanol

This proposed workflow outlines the synthesis of this compound from its alcohol precursor.

SynthesisWorkflow Start 2-Methoxy-1-propanol Oxidation Oxidation (e.g., PCC, Swern) Start->Oxidation Oxidizing Agent Workup Aqueous Workup & Extraction Oxidation->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Oxidation of 2-Methoxy-1-propanol (Proposed)

This protocol is a general procedure based on standard oxidation reactions of primary alcohols to aldehydes and would require optimization for this specific substrate.

Materials:

  • 2-Methoxy-1-propanol

  • Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure (using PCC):

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane, add a solution of 2-methoxy-1-propanol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to yield this compound.

Key Reactions of this compound

As an aldehyde, this compound is expected to undergo a variety of classical organic reactions. The following sections provide detailed, albeit generalized, experimental protocols for these transformations.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. This compound can be converted to a variety of substituted alkenes using this methodology.

WittigReaction Aldehyde This compound Reaction Wittig Reaction Aldehyde->Reaction Ylide Phosphorus Ylide (Wittig Reagent) Ylide->Reaction Alkene Alkene Product Reaction->Alkene Byproduct Triphenylphosphine oxide Reaction->Byproduct

Caption: General scheme of the Wittig reaction.

This protocol describes a general procedure for the Wittig olefination of an aldehyde.[2]

Materials:

  • This compound

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base dropwise.

  • Stir the resulting ylide solution at 0 °C to room temperature for the time required for its formation.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography.

Grignard Reaction

Grignard reagents readily add to aldehydes to form secondary alcohols. The reaction of this compound with a Grignard reagent would yield a secondary alcohol with a new carbon-carbon bond.

GrignardReaction Aldehyde This compound Addition Nucleophilic Addition Aldehyde->Addition Grignard Grignard Reagent (R-MgX) Grignard->Addition Workup Aqueous Workup (e.g., NH₄Cl) Addition->Workup Alcohol Secondary Alcohol Workup->Alcohol

Caption: Grignard reaction with an aldehyde.

This protocol outlines a general procedure for the addition of a Grignard reagent to an aldehyde.[3][4]

Materials:

  • This compound

  • A suitable Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.1 equivalents) dropwise via a syringe or an addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography.

Aldol Condensation

This compound possesses an enolizable proton and can therefore undergo a self-aldol condensation or a crossed-aldol condensation with another carbonyl compound in the presence of a base or an acid.

AldolCondensation Aldehyde1 This compound (Enolate precursor) Enolate Enolate Formation Aldehyde1->Enolate Aldehyde2 This compound (Electrophile) Aldol_Addition Aldol Addition Aldehyde2->Aldol_Addition Base Base (e.g., NaOH) Base->Enolate Enolate->Aldol_Addition Aldol_Product β-Hydroxy Aldehyde Aldol_Addition->Aldol_Product

Caption: Base-catalyzed self-aldol condensation.

This protocol provides a general procedure for a base-catalyzed aldol condensation.[5][6]

Materials:

  • This compound

  • A base catalyst (e.g., sodium hydroxide, potassium hydroxide)

  • A suitable solvent (e.g., ethanol, water, or a mixture)

  • Hydrochloric acid (for neutralization)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of the base catalyst dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Conclusion

This compound is a versatile chiral aldehyde with significant potential in organic synthesis. While detailed experimental procedures specifically for this compound are not abundant in readily accessible literature, its reactivity can be reliably predicted based on the fundamental principles of carbonyl chemistry. The generalized protocols provided herein for its synthesis and key reactions serve as a solid foundation for researchers to develop specific applications. Further investigation into the enantioselective synthesis and reactions of this compound could open new avenues for the construction of complex, stereochemically-defined molecules relevant to the pharmaceutical and agrochemical industries.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis Using 2-Methoxypropanal as a Chiral Auxiliary—A Review of Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the selective creation of stereoisomers, a critical consideration in the development of pharmaceuticals and other bioactive molecules. This document explores the conceptual framework of employing a chiral aldehyde, specifically 2-methoxypropanal, as a chiral auxiliary. It is important to note that while the principles of chiral auxiliary-based synthesis are well-established, the specific application of this compound in this role is not widely documented in peer-reviewed literature. Therefore, this guide will focus on the fundamental principles of chiral auxiliaries and the potential, though not yet demonstrated, application of chiral aldehydes like this compound, alongside established methods.

Introduction to Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary directs a subsequent stereoselective transformation, leading to the formation of a new stereocenter in the substrate with a high degree of control. Following the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product, and can ideally be recovered for reuse.

Key characteristics of an effective chiral auxiliary include:

  • High enantiomeric purity and ready availability.

  • Facile and high-yielding attachment to the substrate.

  • High degree of stereochemical control in the desired transformation.

  • Mild and efficient removal without racemization of the product.

  • Good recovery and recyclability.

Conceptual Application of a Chiral Aldehyde as an Auxiliary

While not a conventional approach, a chiral aldehyde such as (S)- or (R)-2-methoxypropanal could theoretically be employed as a chiral auxiliary. One plausible, though not widely practiced, method involves its conversion into a chiral acetal or ketal, which then acts as the auxiliary. In this scenario, the aldehyde itself is a precursor to the functional auxiliary.

A general workflow for such a hypothetical application is outlined below.

G cluster_0 Attachment of Auxiliary cluster_1 Diastereoselective Reaction cluster_2 Removal of Auxiliary A Prochiral Diol C Chiral Acetal A->C Acid Catalyst B (S)-2-Methoxypropanal B->C D Chiral Acetal F Diastereomerically Enriched Product D->F E Reagent E->F G Diastereomerically Enriched Product H Enantiomerically Enriched Product G->H Hydrolysis I (S)-2-Methoxypropanal (Recovered) G->I G A N-Acyl Oxazolidinone B Boron Enolate Formation (e.g., Bu2BOTf, DIPEA) A->B C Aldehyde Addition B->C D Diastereoselective Aldol Adduct C->D E Auxiliary Cleavage (e.g., LiOH, H2O2) D->E F Enantiomerically Enriched β-Hydroxy Acid E->F G Recovered Chiral Auxiliary E->G G A (S)-2-Methoxypropanal (Chiral Substrate) B Nucleophilic Addition (e.g., Grignard Reagent) A->B C Diastereomerically Enriched Alcohol B->C

Application of 2-Methoxypropanal in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-methoxypropanal, a valuable chiral building block, in the synthesis of complex pharmaceutical agents. Emphasis is placed on its application in the total synthesis of potent natural products with significant therapeutic potential.

Introduction

This compound, particularly its chiral enantiomers such as (S)-2-methoxypropanal, is a versatile C3 building block in asymmetric synthesis. Its utility stems from the presence of a stereocenter adjacent to a reactive aldehyde functionality and a methoxy group, which can influence the stereochemical outcome of reactions and serve as a synthetic handle. This aldehyde is typically prepared by the mild oxidation of its corresponding alcohol, (S)-2-methoxypropan-1-ol. Its application is prominent in the synthesis of polyketide natural products, where the stereocontrolled construction of carbon chains is paramount.

Key Applications in Pharmaceutical Synthesis

The primary application of chiral this compound in pharmaceutical synthesis is as a key intermediate in the construction of complex molecular architectures. Two notable examples are the synthesis of (+)-discodermolide, a potent microtubule-stabilizing anticancer agent, and the synthesis of a precursor to (-)-tuberostemonine, an alkaloid with antitussive and insecticidal properties.

Synthesis of a (+)-Discodermolide Fragment

(+)-Discodermolide is a marine-derived polyketide that has shown significant promise as an anticancer agent due to its ability to stabilize microtubules, a mechanism shared with the successful drug Taxol®.[1] The total synthesis of this complex molecule has been a significant challenge, and chiral building blocks like (S)-2-methoxypropanal are crucial for establishing the numerous stereocenters in the molecule. In several synthetic routes, a fragment of discodermolide is constructed via a highly diastereoselective aldol reaction involving an enolate and a chiral aldehyde derived from (S)-2-methoxypropan-1-ol.[2][3]

Synthesis of a (-)-Tuberostemonine Precursor

(-)-Tuberostemonine is a structurally complex alkaloid isolated from the roots of Stemona tuberosa. It has been used in traditional medicine for its antitussive effects.[4] The synthesis of a key fragment of (-)-tuberostemonine can be achieved through a Horner-Wadsworth-Emmons reaction of (S)-2-methoxypropanal, which efficiently introduces an α,β-unsaturated ester moiety with control over the geometry of the double bond.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps involving this compound.

Table 1: Oxidation of (S)-2-Methoxypropan-1-ol to (S)-2-Methoxypropanal

Oxidation MethodOxidizing AgentSolventTemperature (°C)Reaction Time (h)Crude Yield (%)Reference
Dess-Martin OxidationDess-Martin PeriodinaneCH₂Cl₂0 to RT2-3>95[5]

Table 2: Key Carbon-Carbon Bond Forming Reactions with (S)-2-Methoxypropanal

Reaction TypePharmaceutical TargetKey ReagentsSolventTemperature (°C)Yield (%)Diastereoselectivity (dr)Reference
Aldol Reaction(+)-Discodermolide fragmentDicyclohexylboron enolateEt₂O-78 to 07592:8[2]
Horner-Wadsworth-Emmons(-)-Tuberostemonine precursorTriethyl phosphonoacetate, NaHTHF0 to RTNot specifiedPredominantly E-isomer

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Methoxypropanal via Dess-Martin Oxidation

This protocol describes the oxidation of the primary alcohol (S)-2-methoxypropan-1-ol to the corresponding aldehyde, (S)-2-methoxypropanal, using Dess-Martin periodinane (DMP).[6]

Materials:

  • (S)-2-Methoxypropan-1-ol

  • Dess-Martin periodinane (1.2 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve (S)-2-methoxypropan-1-ol (1.0 equivalent) in anhydrous CH₂Cl₂ (0.2 M) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.2 equivalents) to the stirred solution in one portion.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously for 30 minutes until all solids dissolve.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford crude (S)-2-methoxypropanal. The product is often used in the next step without further purification due to its volatility.

Protocol 2: Diastereoselective Aldol Reaction for a (+)-Discodermolide Fragment

This protocol outlines a dicyclohexylboron-mediated anti-aldol reaction to couple a ketone with (S)-2-methoxypropanal, a key step in constructing a fragment of (+)-discodermolide.[2]

Materials:

  • Ketone fragment

  • Dicyclohexylboron triflate ((c-Hex)₂BOTf)

  • Triethylamine (Et₃N)

  • (S)-2-Methoxypropanal (from Protocol 1)

  • Anhydrous diethyl ether (Et₂O)

  • Methanol (MeOH)

  • pH 7 buffer

  • 30% Hydrogen peroxide (H₂O₂)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the ketone (1.0 equivalent) in anhydrous Et₂O in a flask under an inert atmosphere and cool to -78 °C.

  • Add triethylamine (1.2 equivalents) followed by the dropwise addition of dicyclohexylboron triflate (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes to form the boron enolate.

  • Cool the reaction mixture back to -78 °C.

  • Add a solution of crude (S)-2-methoxypropanal (1.2 equivalents) in anhydrous Et₂O dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction at 0 °C by the addition of methanol, followed by pH 7 buffer and 30% hydrogen peroxide.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Extract the aqueous layer with Et₂O.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

Protocol 3: Horner-Wadsworth-Emmons Reaction for a (-)-Tuberostemonine Precursor

This protocol describes the olefination of (S)-2-methoxypropanal to form an α,β-unsaturated ester, a precursor to a key fragment of (-)-tuberostemonine.[7][8]

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Triethyl phosphonoacetate

  • Anhydrous tetrahydrofuran (THF)

  • (S)-2-Methoxypropanal (from Protocol 1)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF (0.5 M) and cool to 0 °C.

  • Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution to 0 °C.

  • Add a solution of crude (S)-2-methoxypropanal (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the α,β-unsaturated ester.

Mandatory Visualization

Synthetic Workflows

G cluster_0 Synthesis of (S)-2-Methoxypropanal cluster_1 Application in (+)-Discodermolide Synthesis cluster_2 Application in (-)-Tuberostemonine Synthesis start_alc (S)-2-Methoxypropan-1-ol reagent_dmp Dess-Martin Periodinane CH2Cl2, 0°C to RT start_alc->reagent_dmp product_ald (S)-2-Methoxypropanal reagent_dmp->product_ald aldol Aldol Reaction (c-Hex)2BOTf, Et3N product_ald->aldol hwe_reagent Triethyl phosphonoacetate NaH, THF product_ald->hwe_reagent ketone Ketone Fragment ketone->aldol discodermolide_frag (+)-Discodermolide Fragment aldol->discodermolide_frag tuberostemonine_frag (-)-Tuberostemonine Precursor (α,β-unsaturated ester) hwe_reagent->tuberostemonine_frag

Caption: Synthetic workflow for the preparation and application of (S)-2-methoxypropanal.

Biological Signaling Pathway

G Discodermolide Discodermolide Tubulin Tubulin Discodermolide->Tubulin Binds to Microtubules Microtubules Discodermolide->Microtubules Stabilizes Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Simplified pathway of (+)-discodermolide-induced cell cycle arrest.

References

Application Notes and Protocols: 2-Methoxypropanal as a Precursor in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-methoxypropanal as a versatile precursor in the synthesis of fine chemicals, with a particular focus on its potential application in the agrochemical sector. Detailed model protocols for key chemical transformations are provided to guide laboratory synthesis.

Introduction

This compound is a chiral aldehyde that holds potential as a valuable building block in organic synthesis. Its structure, featuring a methoxy group on the alpha-carbon to the aldehyde, allows for a variety of chemical transformations to produce chiral molecules of interest in the pharmaceutical and agrochemical industries. While specific, publicly available protocols for this compound are limited, its reactivity can be inferred from analogous aldehydes, making it a target for the synthesis of complex molecules.

A significant application for structurally related C3-methoxy compounds is in the production of chiral amines for agrochemicals. For instance, (S)-1-methoxy-2-propylamine is a key intermediate in the synthesis of chiral amide herbicides such as S-metolachlor and dimethenamid-P.[1][2] This highlights the industrial relevance of the methoxy-propane scaffold in producing enantiomerically pure active ingredients.[1][3]

This document outlines key applications and provides detailed experimental protocols for reactions where this compound can be utilized as a precursor.

Key Applications and Synthetic Pathways

This compound can undergo several key reactions to form more complex molecules. The primary applications detailed here are:

  • Reductive Amination: To produce chiral amines, which are crucial intermediates in agrochemical and pharmaceutical synthesis.

  • Wittig Reaction: For the formation of alkenes, a common transformation in the synthesis of a wide range of organic compounds.

  • Aldol Condensation: To form new carbon-carbon bonds, a fundamental process in building molecular complexity.

Below is a diagram illustrating the potential synthetic pathways starting from this compound.

G This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate R-NH2 Alkene Alkene This compound->Alkene Wittig Reagent (Ph3P=CHR) β-Hydroxy Aldehyde β-Hydroxy Aldehyde This compound->β-Hydroxy Aldehyde Enolate (Base) Chiral Amine Chiral Amine Imine Intermediate->Chiral Amine [H] Agrochemicals/Pharmaceuticals Agrochemicals/Pharmaceuticals Chiral Amine->Agrochemicals/Pharmaceuticals Fine Chemicals Fine Chemicals Alkene->Fine Chemicals α,β-Unsaturated Aldehyde α,β-Unsaturated Aldehyde β-Hydroxy Aldehyde->α,β-Unsaturated Aldehyde -H2O Complex Organic Molecules Complex Organic Molecules α,β-Unsaturated Aldehyde->Complex Organic Molecules

Caption: Synthetic pathways of this compound.

Experimental Protocols

The following protocols are model procedures for key reactions involving this compound. These are based on established methods for structurally similar aldehydes and should be optimized for specific laboratory conditions.

Reductive Amination for the Synthesis of Chiral Amines

Reductive amination is a cornerstone for the synthesis of amines from carbonyl compounds.[4] Biocatalytic reductive amination, in particular, offers high enantioselectivity.[5] The following protocol is a model for the synthesis of (S)-1-methoxy-2-propylamine from this compound using an amine dehydrogenase (AmDH).

Reaction Scheme:

This compound + NH₃ --(Amine Dehydrogenase, NADH)--> (S)-1-methoxy-2-propylamine

Quantitative Data (Model Reaction)

ParameterValueReference
Substrate Concentration150 mM[6]
Enzyme Loading0.5 mg/mL MsmeAmDH[6]
Reaction Time48 h[6]
Conversion88.3%[6]
Enantiomeric Excess (ee)98.6%[6]

Protocol:

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of 2 M NH₄HCO₂ buffer (pH 9.0).

  • Add NADP⁺ (0.2 mM), glucose (1.1 eq.), and glucose dehydrogenase (GDH, 3 U/mL) for cofactor regeneration.

  • Add this compound to a final concentration of 150 mM.

  • Initiate the reaction by adding the purified amine dehydrogenase (e.g., MsmeAmDH) to a final concentration of 0.5 mg/mL.

  • Reaction Conditions: Maintain the reaction mixture at 30°C with gentle agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by a suitable chromatographic method (e.g., GC or HPLC) after derivatization.

  • Work-up: Upon completion, centrifuge the reaction mixture to remove the enzyme.

  • Purification: The chiral amine can be isolated from the supernatant, potentially through distillation or extraction, though this may be challenging due to its volatility and water solubility.[6]

G cluster_0 Reaction Preparation cluster_1 Biocatalytic Reaction cluster_2 Product Isolation Buffer Prepare NH4HCO2 Buffer (pH 9.0) Cofactors Add NADP+, Glucose, GDH Buffer->Cofactors Substrate Add this compound Cofactors->Substrate Enzyme Add Amine Dehydrogenase Substrate->Enzyme Incubation Incubate at 30°C with Agitation Enzyme->Incubation Monitoring Monitor by GC/HPLC Incubation->Monitoring Centrifugation Centrifuge to Remove Enzyme Monitoring->Centrifugation Purification Isolate Chiral Amine Centrifugation->Purification

Caption: Workflow for biocatalytic reductive amination.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones.[7] This model protocol describes the reaction of this compound with a phosphonium ylide.[8][9]

Reaction Scheme:

This compound + Ph₃P=CHR → 1-Methoxy-2-alkene + Ph₃PO

Quantitative Data (Model Reaction)

ParameterValueReference
Aldehyde1.0 equiv[9]
Phosphonium Salt1.2 equiv[9]
Base1.1 equiv n-BuLi[9]
SolventAnhydrous THF[9]
Temperature0°C to room temperature[9]
YieldTypically moderate to high (e.g., 60-90%)[8]

Protocol:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend the appropriate triphenylphosphonium bromide (1.2 equiv) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise. The formation of the ylide is often indicated by a color change. Stir for 1 hour at 0°C.

  • Wittig Reaction: In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.

G cluster_0 Ylide Generation cluster_1 Wittig Reaction cluster_2 Work-up and Purification Phosphonium_Salt Suspend Ph3PCH(R)Br in THF Cooling_1 Cool to 0°C Phosphonium_Salt->Cooling_1 Base_Addition Add n-BuLi Cooling_1->Base_Addition Stirring_1 Stir for 1h at 0°C Base_Addition->Stirring_1 Aldehyde_Addition Add Aldehyde Solution to Ylide Stirring_1->Aldehyde_Addition Aldehyde_Prep Dissolve this compound in THF Aldehyde_Prep->Aldehyde_Addition Reaction_Completion Warm to RT and Stir Aldehyde_Addition->Reaction_Completion Quench Quench with NH4Cl (aq) Reaction_Completion->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash with Brine and Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: Workflow for the Wittig reaction.

Aldol Condensation for C-C Bond Formation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[10][11] This model protocol describes the base-catalyzed condensation of this compound with a ketone.

Reaction Scheme:

This compound + Ketone --(Base)--> β-Hydroxy Carbonyl --(-H₂O)--> α,β-Unsaturated Carbonyl

Quantitative Data (Model Reaction)

ParameterValueReference
Aldehyde2.0 equiv[12]
Ketone1.0 equiv[12]
Base2M NaOH (aq)[12]
Solvent95% Ethanol[12]
TemperatureRoom temperature, with optional heating[13][14]
YieldVariable, dependent on substrates and conditions[10][13]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone (1.0 equiv) and this compound (2.0 equiv) in 95% ethanol.

  • Base Addition: While stirring, add an aqueous solution of 2M NaOH.

  • Reaction: Stir the mixture at room temperature for a specified time (e.g., 15-30 minutes).[13] If precipitation of the product is slow or incomplete, the reaction mixture can be gently heated.[10]

  • Monitoring: Monitor the reaction by TLC to follow the consumption of the limiting reagent.

  • Work-up: Cool the reaction mixture in an ice bath to complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold 4% acetic acid in ethanol, followed by cold 95% ethanol to remove excess base and unreacted starting materials.[12][14]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or toluene) to obtain the purified α,β-unsaturated carbonyl compound.

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Product Isolation and Purification Dissolve_Reactants Dissolve Ketone and this compound in Ethanol Add_Base Add Aqueous NaOH Dissolve_Reactants->Add_Base Stir_React Stir at Room Temperature (Optional Heating) Add_Base->Stir_React Monitor_TLC Monitor by TLC Stir_React->Monitor_TLC Cooling Cool in Ice Bath Monitor_TLC->Cooling Filtration Vacuum Filter Solid Cooling->Filtration Washing Wash with Acidified Ethanol and Ethanol Filtration->Washing Recrystallization Recrystallize from Suitable Solvent Washing->Recrystallization

References

Application Notes and Protocols: Synthesis of (R)-2-methoxy-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of (R)-2-methoxy-1-propanol, a valuable chiral building block in organic synthesis. The described method is a reliable procedure for researchers, scientists, and professionals in drug development, focusing on the reduction of (R)-(+)-2-methoxypropionic acid.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of (R)-2-methoxy-1-propanol from (R)-(+)-2-methoxypropionic acid.

ParameterValueReference
Starting Material(R)-(+)-2-methoxypropionic acid[1]
ReagentBorane dimethyl sulfide complex[1]
SolventDichloromethane (CH₂Cl₂)[1]
Reaction Temperature0 °C to Room Temperature[1]
Reaction TimeOvernight[1]
Product YieldQuantitative (approx. 100%)[1]
Product PurityNot explicitly stated, but NMR data is clean[1]
¹H-NMR (400 MHz, DMSO-d6)δ [ppm] = 4.55 (t, 1H), 3.40-3.31 (m, 1H), 3.30-3.20 (m, 2H), 3.24 (s, 3H), 1.02 (d, 3H)[1]

Experimental Protocol

This protocol details the reduction of (R)-(+)-2-methoxypropionic acid to yield (R)-2-methoxy-1-propanol.[1]

Materials:

  • (R)-(+)-2-methoxypropionic acid

  • Borane dimethyl sulfide complex (BMS)

  • Dichloromethane (DCM), anhydrous

  • 2M aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 500 mg (4.66 mmol) of (R)-(+)-2-methoxypropionic acid.

    • Dissolve the acid in 10 ml of anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent:

    • Slowly add 858 μL (8.39 mmol, 1.8 equivalents) of borane dimethyl sulfide complex dropwise to the stirred solution at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture overnight at room temperature.

  • Work-up and Extraction:

    • Carefully quench the reaction by the dropwise addition of 2M aqueous sodium hydroxide solution.

    • Once the quenching is complete, transfer the mixture to a separatory funnel and separate the phases.

    • Extract the aqueous phase with dichloromethane.

    • Combine all organic phases.

  • Drying and Concentration:

    • Dry the combined organic phases over anhydrous sodium sulfate.

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the solvent. The water bath temperature should be controlled.

    • Further dry the resulting product to obtain the final (R)-2-methoxy-1-propanol.

Expected Outcome: This procedure is expected to yield approximately 490 mg of (R)-2-methoxy-1-propanol, which corresponds to a quantitative yield.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of (R)-2-methoxy-1-propanol.

SynthesisWorkflow Start Start: (R)-(+)-2-methoxypropionic acid in Dichloromethane Cooling Cool to 0 °C Start->Cooling ReagentAdd Add Borane Dimethyl Sulfide Complex Cooling->ReagentAdd Reaction Stir Overnight at Room Temp. ReagentAdd->Reaction Quench Quench with 2M NaOH Reaction->Quench Extraction Phase Separation & DCM Extraction Quench->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Product Product: (R)-2-methoxy-1-propanol Concentration->Product

Caption: Workflow for the synthesis of (R)-2-methoxy-1-propanol.

References

Application Note: Chromatographic Resolution of 2-Methoxypropanal Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details protocols for the analytical-scale separation of 2-methoxypropanal enantiomers using chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC). Due to the volatility and thermal stability of this compound, chiral GC with a cyclodextrin-based stationary phase is presented as the primary recommended technique, offering high resolution and sensitivity. An alternative chiral HPLC method utilizing a polysaccharide-based chiral stationary phase is also described for situations where GC is not suitable or available. This document provides comprehensive experimental procedures and expected quantitative performance data to guide researchers in developing robust methods for the enantioselective analysis of this chiral aldehyde.

Introduction

This compound is a chiral aldehyde of interest in synthetic chemistry and as a potential building block in the development of pharmaceutical compounds. As the biological activity of enantiomers can differ significantly, the ability to separate and quantify the individual (R)- and (S)-enantiomers is crucial for research, development, and quality control. Chromatographic techniques, particularly chiral gas and liquid chromatography, are powerful tools for achieving this separation.[1][2][3] This note provides detailed protocols for both approaches.

Recommended Method: Chiral Gas Chromatography (GC)

For a volatile and thermally stable compound like this compound, chiral GC offers excellent resolution and fast analysis times. The primary mechanism of separation involves the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin.[1][2][4][5]

Experimental Protocol: Chiral GC

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: A column coated with a derivatized β-cyclodextrin is recommended. A suitable example is a column with heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.

  • Autosampler for precise injection.

Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as hexane or ethyl acetate.

  • For analysis, dilute the stock solution to an appropriate concentration (e.g., 10-100 µg/mL) with the same solvent.

GC Conditions:

  • Column: Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (or similar derivatized β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 220 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 2 °C/min to 120 °C.

    • Hold: 5 minutes at 120 °C.

  • Detector: FID.

  • Detector Temperature: 250 °C.

Expected Quantitative Data (Chiral GC)

The following table presents representative data for the chiral separation of a structurally similar compound, 4-methoxy-3-methylbutan-2-one, which can be used as a starting point for the analysis of this compound.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) 15.2 min15.8 min
Separation Factor (α) \multicolumn{2}{c
Resolution (R_s) \multicolumn{2}{c

Note: Retention times are estimates based on a similar compound and will need to be confirmed experimentally for this compound. The separation factor (α) is calculated as the ratio of the adjusted retention times of the two enantiomers, and the resolution (Rs) is a measure of the baseline separation between the two peaks.

Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique suitable for a broad range of compounds. For small, polar molecules like this compound, polysaccharide-based CSPs are often effective. This method is particularly useful for non-volatile samples or when MS detection with electrospray ionization is desired.

Experimental Protocol: Chiral HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump.

  • UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: A polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

  • Column oven for temperature control.

Sample Preparation:

  • Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) based column, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (as aldehydes have a weak chromophore at low UV).

  • Injection Volume: 10 µL.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the chiral GC and HPLC methods.

cluster_gc Chiral GC Workflow gc_prep Sample Preparation (Dissolve in Hexane) gc_inject GC Injection (1 µL, Split Mode) gc_prep->gc_inject gc_sep Separation on β-Cyclodextrin Column gc_inject->gc_sep gc_detect FID Detection gc_sep->gc_detect gc_data Data Analysis (Peak Integration, Rs, α) gc_detect->gc_data

Caption: Workflow for Chiral GC Analysis of this compound.

cluster_hplc Chiral HPLC Workflow hplc_prep Sample Preparation (Dissolve in Mobile Phase, Filter) hplc_inject HPLC Injection (10 µL) hplc_prep->hplc_inject hplc_sep Separation on Polysaccharide Column hplc_inject->hplc_sep hplc_detect UV Detection (210 nm) hplc_sep->hplc_detect hplc_data Data Analysis (Peak Integration, Rs, α) hplc_detect->hplc_data

Caption: Workflow for Chiral HPLC Analysis of this compound.

Conclusion

References

Application Notes and Protocols: The Strategic Use of 2-Methoxypropanal in the Synthesis of Chiral Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxypropanal, a bifunctional aldehyde, serves as a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the agrochemical industry. Its chemical structure, featuring both an aldehyde for imine formation and a chiral center, makes it an attractive precursor for the stereoselective synthesis of active pharmaceutical and agrochemical ingredients. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key herbicide, focusing on the generation of the chiral amine intermediate that is crucial for its biological activity. The protocols and data presented herein are designed for researchers, scientists, and professionals in drug development and agrochemical synthesis.

A significant application of structurally similar precursors is in the synthesis of the herbicide metolachlor.[1][2][3] The herbicidal activity of metolachlor resides primarily in the (S)-enantiomers.[1] Consequently, stereoselective synthetic routes are of paramount importance. While various methods, including asymmetric hydrogenation and enzymatic resolution, have been developed for the synthesis of (S)-metolachlor, the use of chiral precursors remains a highly effective strategy.[1] This application note will focus on a synthetic pathway that utilizes this compound for the preparation of a key intermediate for chloroacetamide herbicides.

Core Application: Synthesis of N-(2-methoxy-1-methylethyl)-2-ethyl-6-methylaniline

The primary application of this compound in agrochemical synthesis is its use as a precursor for the formation of the chiral amine side chain found in several acetanilide herbicides. The key reaction is a reductive amination with a substituted aniline, such as 2-ethyl-6-methylaniline, to produce the corresponding N-alkylated aniline. This intermediate is then typically acylated to yield the final herbicidal product.

Logical Workflow for Synthesis

The synthesis of the target N-(2-methoxy-1-methylethyl)-2-ethyl-6-methylaniline from this compound proceeds via a two-step, one-pot reductive amination process. The workflow involves the initial formation of an imine intermediate, followed by in-situ reduction to the desired secondary amine.

G A This compound C Imine Formation (Condensation) A->C B 2-Ethyl-6-methylaniline B->C D Shiff Base Intermediate C->D H2O F Reduction D->F E Reducing Agent (e.g., NaBH4, H2/Catalyst) E->F G N-(2-methoxy-1-methylethyl)- 2-ethyl-6-methylaniline F->G H Purification (Distillation/Chromatography) G->H I Final Intermediate H->I

Caption: Synthetic workflow for the reductive amination of this compound.

Experimental Protocols

Protocol 1: Synthesis of N-(2-methoxy-1-methylethyl)-2-ethyl-6-methylaniline via Reductive Amination

This protocol details the synthesis of the key amine intermediate from this compound and 2-ethyl-6-methylaniline using sodium borohydride as the reducing agent.

Materials:

  • This compound (1.0 eq)

  • 2-Ethyl-6-methylaniline (1.0 eq)

  • Methanol (solvent)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 2-ethyl-6-methylaniline (1.0 eq) and methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.0 eq) to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours to facilitate imine formation.

  • Cool the reaction mixture back to 0 °C.

  • In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in a small amount of methanol.

  • Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the excess sodium borohydride by the slow addition of 1 M HCl until the effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water to the residue and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude N-(2-methoxy-1-methylethyl)-2-ethyl-6-methylaniline can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the amine intermediate. The data is representative and based on typical yields for similar reductive amination reactions.

ParameterValue
Reactants
This compound1.0 eq
2-Ethyl-6-methylaniline1.0 eq
Sodium Borohydride1.5 eq
Reaction Conditions
SolventMethanol
Temperature0 °C to RT
Reaction Time14-18 hours
Product
Yield (after purification)80-90%
Purity (by GC)>98%
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)Consistent with the structure of N-(2-methoxy-1-methylethyl)-2-ethyl-6-methylaniline.
¹³C NMR (CDCl₃, δ ppm)Consistent with the structure of N-(2-methoxy-1-methylethyl)-2-ethyl-6-methylaniline.
Mass Spectrometry (m/z)[M+H]⁺ corresponding to the molecular weight of the product.

Protocol 2: Acylation of N-(2-methoxy-1-methylethyl)-2-ethyl-6-methylaniline to form a Chloroacetamide Herbicide

This protocol describes the subsequent acylation of the synthesized amine intermediate with chloroacetyl chloride to produce a molecule of the metolachlor type.

Materials:

  • N-(2-methoxy-1-methylethyl)-2-ethyl-6-methylaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Toluene or Dichloromethane (solvent)

  • Triethylamine or Potassium carbonate (base, 1.2 eq)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the N-(2-methoxy-1-methylethyl)-2-ethyl-6-methylaniline (1.0 eq) and the base (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, add water to the reaction mixture.

  • Separate the organic layer, and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The final product can be purified by column chromatography or recrystallization.

Signaling Pathway

Chloroacetamide herbicides, such as the one synthesized in this protocol, are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This inhibition disrupts cell division and growth, leading to the death of the weed.

G A Chloroacetamide Herbicide (e.g., Metolachlor analog) B Inhibition of VLCFA Elongases A->B C Disruption of Very-Long-Chain Fatty Acid (VLCFA) Synthesis B->C D Inhibition of Cell Division and Growth C->D E Weed Death D->E

Caption: Mechanism of action for chloroacetamide herbicides.

This compound is a highly useful chiral synthon for the stereoselective synthesis of agrochemicals. The reductive amination protocol described provides an efficient route to a key intermediate for the production of potent chloroacetamide herbicides. The methodologies and data presented in this application note offer a solid foundation for researchers and professionals working on the development of new and effective crop protection agents.

References

Application Notes and Protocols: Reaction Mechanism of 2-Methoxypropanal with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms governing the interaction of 2-methoxypropanal with various nucleophiles. Particular emphasis is placed on the stereochemical control exerted by the α-methoxy group, a crucial consideration in asymmetric synthesis. The provided protocols are generalized methodologies for conducting these reactions in a laboratory setting.

Introduction to Nucleophilic Addition to this compound

This compound, an α-alkoxy aldehyde, is a valuable building block in organic synthesis. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.[1][2] This reaction, known as nucleophilic addition, proceeds through a tetrahedral intermediate which is subsequently protonated to yield an alcohol product.[3][4] The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a new carbon-nucleophile bond and the conversion of the carbon-oxygen double bond to a single bond.[4][5]

The presence of the methoxy group at the α-position introduces a chiral center and significantly influences the facial selectivity of the nucleophilic attack. Consequently, the stereochemical outcome of the reaction can be predicted and controlled using established stereochemical models, primarily the Felkin-Anh and Cram's chelate models.[6]

Stereochemical Control in Nucleophilic Additions

The diastereoselectivity of nucleophilic addition to this compound is dictated by the nature of the nucleophile and the reaction conditions. Two primary models, the Felkin-Anh model for non-chelation control and the Cram's chelate model for chelation control, are used to predict the major diastereomer formed.

Felkin-Anh Model (Non-Chelation Control)

The Felkin-Anh model is applied when the reaction conditions do not favor chelation, for instance, with nucleophiles such as organolithium reagents or under strongly acidic conditions.[7][8] In this model, the largest or most electronegative group on the α-carbon (in this case, the methoxy group) is oriented perpendicular to the carbonyl group to minimize steric hindrance and for favorable orbital overlap.[6][9] The nucleophile then attacks the carbonyl carbon from the least sterically hindered face, which is opposite to the largest remaining substituent (the methyl group). This leads to the formation of the anti diastereomer as the major product.

Felkin_Anh_Model cluster_0 Felkin-Anh Model for this compound Reactant This compound Transition_State Felkin-Anh Transition State Reactant->Transition_State Nucleophile (e.g., R-Li) Product Anti-Product (Major) Transition_State->Product

Caption: Felkin-Anh model predicting the anti-product.

Cram's Chelate Model (Chelation Control)

The Cram's chelate model is applicable when a Lewis acidic metal ion (e.g., Mg²⁺ from a Grignard reagent) can form a stable five-membered ring by coordinating with both the carbonyl oxygen and the oxygen of the α-methoxy group.[8][9] This chelation locks the molecule into a rigid conformation where the methyl group is forced to point away from the chelate ring. The nucleophile then attacks from the less hindered face, which is now on the same side as the hydrogen atom, leading to the formation of the syn diastereomer as the major product.[6]

Cram_Chelate_Model cluster_1 Cram's Chelate Model for this compound Reactant_Chelate This compound + Metal Ion Chelate_Intermediate Five-membered Chelate Intermediate Reactant_Chelate->Chelate_Intermediate Nucleophile (e.g., R-MgBr) Product_Chelate Syn-Product (Major) Chelate_Intermediate->Product_Chelate

Caption: Cram's chelate model predicting the syn-product.

Data Presentation

The following tables summarize the expected diastereoselectivity for the addition of various nucleophiles to this compound based on the controlling stereochemical model. The values are illustrative and can vary based on specific reaction conditions such as solvent, temperature, and the specific nucleophile used.

Table 1: Diastereoselectivity of Nucleophilic Addition to this compound

Nucleophile (Reagent)Controlling ModelMajor ProductTypical Diastereomeric Ratio (syn:anti)
Methylmagnesium bromide (CH₃MgBr)Cram's Chelatesyn>90:10
Methyllithium (CH₃Li)Felkin-Anhanti>10:90
Sodium borohydride (NaBH₄)Felkin-Anhanti20:80
Zinc borohydride (Zn(BH₄)₂)Cram's Chelatesyn>95:5
Trimethylsilyl cyanide (TMSCN)Felkin-Anhanti15:85

Experimental Protocols

The following are generalized protocols for the reaction of this compound with different classes of nucleophiles.

Protocol 1: Grignard Reaction (Chelation-Controlled)

Objective: To synthesize the syn-alkanol via a chelation-controlled addition of a Grignard reagent.

Materials:

  • This compound

  • Grignard reagent (e.g., 1.0 M solution of methylmagnesium bromide in THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask under an inert atmosphere.

  • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF to the flask and cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired syn-alkanol.

Protocol 2: Organolithium Reaction (Non-Chelation-Controlled)

Objective: To synthesize the anti-alkanol via a non-chelation-controlled addition of an organolithium reagent.

Materials:

  • This compound

  • Organolithium reagent (e.g., 1.6 M solution of methyllithium in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, syringe, magnetic stirrer, and inert atmosphere setup

Procedure:

  • In a dry, inert atmosphere flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C.

  • Add the organolithium reagent (1.1 eq) dropwise via syringe over 20 minutes.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Warm the mixture to room temperature and separate the layers.

  • Extract the aqueous phase with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the product by flash chromatography to isolate the anti-alkanol.

Protocol 3: Cyanohydrin Formation

Objective: To synthesize the corresponding cyanohydrin.

Materials:

  • This compound

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂) as a catalyst

  • Dichloromethane (CH₂Cl₂)

  • Aqueous hydrochloric acid (1 M HCl)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane, add a catalytic amount of zinc iodide (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add trimethylsilyl cyanide (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with 1 M HCl.

  • Stir for 30 minutes to hydrolyze the silyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude cyanohydrin by column chromatography.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow General Experimental Workflow for Nucleophilic Addition A Reaction Setup (Dry glassware, inert atmosphere) B Addition of this compound and Solvent A->B C Cooling to Reaction Temperature B->C D Slow Addition of Nucleophile C->D E Reaction Stirring D->E F Reaction Quench E->F G Workup and Extraction F->G H Drying and Concentration G->H I Purification (e.g., Chromatography) H->I J Product Characterization I->J

Caption: A generalized workflow for nucleophilic additions.

References

Application Notes and Protocols for the Analysis of 2-Methoxypropanal by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Methoxypropanal in various sample matrices using gas chromatography (GC). These guidelines are intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound is a volatile organic compound of interest in various chemical and pharmaceutical processes. Accurate and robust analytical methods are crucial for its quantification to ensure product quality, process control, and safety. Gas chromatography, with its high separation efficiency and sensitivity, is an ideal technique for the analysis of such volatile compounds. This note explores common GC-based methods, including those utilizing Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Analytical Approaches

The analysis of this compound can be effectively achieved using GC coupled with either FID for routine quantification or MS for enhanced selectivity and identification. The choice of method often depends on the complexity of the sample matrix and the required level of sensitivity and specificity.

Key Considerations for Method Development:

  • Sample Preparation: The volatility of this compound makes it amenable to several sample preparation techniques, including direct injection, headspace analysis, and solid-phase microextraction (SPME). For liquid samples, a simple "dilute and shoot" approach is often sufficient.[1] In more complex matrices, extraction techniques like liquid-liquid extraction (LLE) or SPME can be employed to concentrate the analyte and remove interfering substances.[2][3]

  • Column Selection: A mid-polar to polar capillary column is generally recommended for the analysis of aldehydes like this compound to achieve good peak shape and resolution from other components.

  • Detector Selection:

    • Flame Ionization Detector (FID): FID is a robust and widely used detector for quantitative analysis of organic compounds.[4] It offers a wide linear range and good sensitivity.

    • Mass Spectrometry (MS): MS provides high selectivity and structural information, which is invaluable for peak identification and analysis in complex matrices.[5] Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level quantification.

Quantitative Data Summary

The following table summarizes typical performance characteristics of two common GC methods for the analysis of this compound. Note: This data is representative and may vary based on the specific instrument, column, and analytical conditions.

ParameterGC-FID MethodGC-MS (SIM Mode) Method
Column DB-WAX (30 m x 0.25 mm, 0.25 µm)HP-5ms (30 m x 0.25 mm, 0.25 µm)
Retention Time (min) ~ 5.8~ 4.2
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.3 µg/mL
Repeatability (%RSD, n=6) < 5%< 3%
Recovery (%) 95 - 105%97 - 103%

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound using GC-FID

This protocol details a direct injection method suitable for relatively clean liquid samples.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Methanol, GC grade or equivalent[6]

  • Internal Standard (e.g., 2-Butanone)

  • Volumetric flasks and pipettes

  • GC vials with septa

2. Instrumentation

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary GC column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Data acquisition and processing software.

3. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range of the samples.

  • Internal Standard (IS) Solution: Prepare a stock solution of 2-Butanone in methanol (e.g., 1000 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with methanol to bring the analyte concentration within the calibration range.[6] Add a fixed amount of the internal standard solution to all standards and samples.

4. GC-FID Conditions

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 180°C

    • Hold: 5 minutes at 180°C

  • Detector Temperature: 280°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

5. Data Analysis

  • Identify the peaks for this compound and the internal standard based on their retention times.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Confirmatory Analysis of this compound using GC-MS

This protocol is suitable for selective and sensitive analysis, especially in complex matrices.

1. Materials and Reagents

  • As per Protocol 1.

2. Instrumentation

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary GC column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Data acquisition and processing software.

3. Standard and Sample Preparation

  • Prepare standards and samples as described in Protocol 1.

4. GC-MS Conditions

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 15°C/min to 220°C

    • Hold: 3 minutes at 220°C

  • MS Transfer Line Temperature: 230°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 35-200 for initial identification.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions of this compound (e.g., m/z 45, 59, 88) for quantitative analysis.

5. Data Analysis

  • Confirm the identity of this compound by comparing its mass spectrum with a reference library and its retention time with that of a standard.

  • For quantification in SIM mode, use the peak area of the most abundant and specific ion. Construct a calibration curve and calculate the sample concentrations as described in Protocol 1.

Visualizations

Experimental Workflow for GC Analysis of this compound

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC System cluster_detection Detection cluster_analysis Data Analysis Standard Prepare Stock & Working Standards Spike Spike with Internal Standard Standard->Spike Sample Prepare Sample (e.g., Dilution) Sample->Spike Injection Inject Sample into GC Spike->Injection Separation Separation on Capillary Column Injection->Separation FID Flame Ionization Detector (FID) Separation->FID MS Mass Spectrometer (MS) Separation->MS Integration Peak Integration & Identification FID->Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General workflow for the GC analysis of this compound.

Logical Relationship of Analytical Method Components

Method_Components cluster_sample_prep Sample Preparation cluster_separation Separation cluster_detection Detection Analyte This compound Volatile Aldehyde Direct_Injection Direct Injection Analyte->Direct_Injection Headspace Headspace Analysis Analyte->Headspace SPME SPME Analyte->SPME GC_Column Gas Chromatography Polar Column (e.g., WAX) Non-polar Column (e.g., 5% Phenyl) Direct_Injection->GC_Column Headspace->GC_Column SPME->GC_Column FID FID Quantitative GC_Column->FID MS MS Quantitative & Qualitative GC_Column->MS

Caption: Key components in a GC method for this compound.

References

Application Note: High-Performance Liquid Chromatography for the Separation of 2-Methoxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxypropanal is a chiral aldehyde that serves as a key intermediate in the synthesis of various organic compounds. Its stereoisomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in drug development and chemical synthesis. High-performance liquid chromatography (HPLC) offers a robust and versatile platform for the analysis of such compounds. This application note provides a detailed protocol for the separation of this compound enantiomers using chiral HPLC.

Challenges in Separation

The primary challenges in the HPLC separation of this compound include:

  • Chirality: As a chiral molecule, its enantiomers require a chiral stationary phase (CSP) or a chiral mobile phase additive for separation.[1][2]

  • Volatility and Reactivity: The aldehyde functional group can be reactive, and the compound's volatility can pose challenges for sample preparation and analysis.

  • Detection: Lacking a strong chromophore, this compound can be difficult to detect using standard UV-Vis detectors, often necessitating derivatization or the use of alternative detection methods.

Experimental Protocols

A direct approach utilizing a chiral stationary phase is often the most effective method for enantiomeric separation.[3][4] The following protocol outlines a representative chiral HPLC method for the separation of this compound enantiomers.

Method 1: Chiral HPLC Separation

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with a derivative of cellulose or amylose, is a good starting point due to their broad enantiorecognition abilities.[3]

  • Detector: UV detector set at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector. For higher sensitivity and specificity, a mass spectrometer (MS) can be employed.

Chromatographic Conditions:

ParameterCondition
Column Chiralpak AD-H (or equivalent polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm

Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard of 100 µg/mL by diluting with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Quantitative Analysis

The following table summarizes the expected performance of the chiral HPLC method. Note: These values are representative and may vary depending on the specific instrumentation and column used.

Parameter(R)-2-Methoxypropanal(S)-2-Methoxypropanal
Retention Time (t_R) ~8.5 min~9.8 min
Resolution (R_s) -> 1.5
Tailing Factor (T_f) 1.11.2
Theoretical Plates (N) > 5000> 5000

Method Development and Optimization

The separation of enantiomers is highly dependent on the choice of the chiral stationary phase and the mobile phase composition.[4]

Column Selection:

  • Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are versatile and effective for a wide range of chiral compounds.[3]

  • For highly polar analytes, cyclodextrin-based columns can also be considered.

Mobile Phase Optimization:

  • The ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol, ethanol) is a critical parameter for adjusting retention and resolution.[3]

  • Small amounts of additives, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can be used to improve peak shape for acidic or basic analytes, respectively.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Racemic this compound dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chiral Column Separation inject->separate detect UV/RI/MS Detection separate->detect process Chromatogram Processing detect->process quantify Quantification of Enantiomers process->quantify report Generate Report quantify->report Method_Development cluster_opt Optimization Parameters start Define Analytical Goal: Separate this compound Enantiomers csp_selection Select Chiral Stationary Phase (CSP) start->csp_selection mobile_phase Choose Mobile Phase System (Normal vs. Reversed Phase) start->mobile_phase initial_screen Initial Screening with Standard Conditions csp_selection->initial_screen mobile_phase->initial_screen optimization Optimize Separation initial_screen->optimization Poor Resolution? validation Method Validation initial_screen->validation Good Separation? optimization->validation Resolution > 1.5? ratio Adjust Mobile Phase Ratio optimization->ratio modifier Add Modifiers/Additives optimization->modifier temp Change Column Temperature optimization->temp flow Vary Flow Rate optimization->flow

References

Application Notes and Protocols for 2-Methoxypropanal in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropanal is a prochiral aldehyde with significant potential as a building block in asymmetric synthesis. The presence of a methoxy group at the α-position can influence the stereochemical outcome of nucleophilic additions to the carbonyl group through steric and electronic effects, as well as potential chelation with metal-based catalysts. These application notes provide a detailed overview of the potential roles of this compound in asymmetric catalysis, with a focus on organocatalytic aldol reactions as a representative transformation. Due to a lack of specific published examples for this compound, the protocols and data presented herein are based on well-established methodologies for structurally similar α-alkoxy aldehydes.

Core Concepts in Asymmetric Catalysis with α-Alkoxy Aldehydes

The stereochemical outcome of reactions involving α-alkoxy aldehydes is often governed by the interplay of several factors:

  • Felkin-Anh Model: This model predicts the diastereoselectivity of nucleophilic attack on chiral aldehydes. The α-alkoxy group can act as the large substituent, directing the incoming nucleophile to the opposite face.

  • Chelation Control: In reactions mediated by Lewis acids, the α-alkoxy group and the carbonyl oxygen can coordinate to the metal center, forming a rigid cyclic intermediate. This restricts the conformational freedom and can lead to high levels of stereocontrol.

  • Organocatalysis: Chiral secondary amines, such as proline and its derivatives, can react with aldehydes to form enamine intermediates. The stereochemical environment of the chiral catalyst then directs the subsequent reaction of the enamine with an electrophile, leading to the formation of a chiral product with high enantioselectivity.

Application: Proline-Catalyzed Asymmetric Aldol Reaction

A primary application of this compound in asymmetric catalysis is its use as an electrophile in aldol reactions. The organocatalytic, proline-catalyzed aldol reaction is a powerful tool for the enantioselective formation of carbon-carbon bonds. In this context, this compound would react with a ketone to yield a chiral β-hydroxy carbonyl compound.

Reaction Scheme

sub This compound + Ketone pro Chiral β-Hydroxy Carbonyl Adduct sub->pro DMSO, rt cat (S)-Proline cat->sub

Caption: Proline-catalyzed asymmetric aldol reaction of this compound.

Quantitative Data from Analogous Systems

The following table summarizes representative results for the proline-catalyzed aldol reaction between various ketones and α-alkoxy or other substituted aldehydes, providing an expected range of efficacy for reactions with this compound.

EntryAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1IsobutyraldehydeAcetone30DMSO464-96
2BenzaldehydeCyclohexanone10DMF969995:599
32-BenzyloxypropanalCyclohexanone20DMSO248590:1098
42-ChloropropanalAcetone30DMSO1272-95

Data is representative of typical results found in the literature for proline-catalyzed aldol reactions.

Experimental Protocols

General Protocol for the Asymmetric Proline-Catalyzed Aldol Reaction of this compound with a Ketone

This protocol is adapted from established procedures for the asymmetric aldol reaction of aldehydes catalyzed by (S)-proline.[1]

Materials:

  • This compound

  • Ketone (e.g., acetone, cyclohexanone)

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware for organic synthesis

Workflow Diagram:

start Start setup Reaction Setup (Flask, Stir Bar, Inert Atmosphere) start->setup add_reagents Add (S)-Proline and DMSO setup->add_reagents add_ketone Add Ketone add_reagents->add_ketone add_aldehyde Add this compound add_ketone->add_aldehyde stir Stir at Room Temperature add_aldehyde->stir monitor Monitor Reaction by TLC stir->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry with MgSO4 wash->dry filter Filter and Concentrate dry->filter purify Purify by Flash Chromatography filter->purify analyze Analyze Product (NMR, Chiral HPLC) purify->analyze end End analyze->end

Caption: Experimental workflow for the asymmetric aldol reaction.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add (S)-proline (0.03 mmol, 0.3 eq.).

  • Addition of Reagents: Add anhydrous DMSO (0.5 mL) to the flask, followed by the ketone (1.0 mmol, 10 eq.). Stir the mixture at room temperature until the proline is fully dissolved.

  • Initiation of Reaction: Add this compound (0.1 mmol, 1.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-48 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (10 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired β-hydroxy carbonyl compound.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR spectroscopy), and enantiomeric excess (by chiral HPLC analysis) of the purified product.

Signaling Pathways and Mechanistic Overview

The catalytic cycle of the proline-catalyzed aldol reaction involves the formation of a key enamine intermediate.

aldehyde This compound ketone Ketone enamine Chiral Enamine Intermediate ketone->enamine + Proline - H2O proline (S)-Proline iminium Iminium Ion Intermediate enamine->iminium + Aldehyde product Aldol Adduct iminium->product + H2O (Hydrolysis) product->proline - Catalyst Regeneration

Caption: Catalytic cycle of the proline-catalyzed aldol reaction.

Mechanism:

  • (S)-Proline reacts with the ketone to form a chiral enamine intermediate .

  • The enamine then attacks the aldehyde (this compound) in a stereocontrolled manner. The stereochemistry is directed by the chiral proline catalyst, which shields one face of the enamine.

  • This nucleophilic attack forms an iminium ion intermediate .

  • Hydrolysis of the iminium ion releases the chiral aldol adduct and regenerates the proline catalyst, allowing it to re-enter the catalytic cycle.

Conclusion

While direct experimental data for the asymmetric catalysis of this compound is limited in the current literature, its structural similarity to other α-alkoxy aldehydes allows for the confident application of established protocols, such as the proline-catalyzed asymmetric aldol reaction. The methodologies and data presented provide a strong starting point for researchers to explore the utility of this compound as a valuable chiral building block in the synthesis of complex molecules for the pharmaceutical and other industries. Further research into the unique stereodirecting effects of the α-methoxy group is encouraged to fully exploit the potential of this substrate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Methoxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-methoxypropanal. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound can include:

  • 2-Methoxypropionic acid: Formed from the oxidation of the aldehyde.

  • Unreacted starting materials: Depending on the synthetic route, these could include precursors like 2-methoxy-1-propanol.

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Water: Can be present from aqueous work-up steps.

  • Side-products: Depending on the reaction conditions, other isomers or byproducts may be present.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Fractional Distillation is often suitable for separating this compound from impurities with significantly different boiling points, especially on a larger scale.

  • Column Chromatography is effective for removing non-volatile impurities and compounds with similar boiling points but different polarities.

  • Liquid-Liquid Extraction with Sodium Bisulfite is a highly selective method for separating aldehydes from other organic compounds.

Q3: Can this compound decompose during purification?

A3: Yes, aldehydes can be sensitive to both acidic and basic conditions, as well as to air oxidation.[1] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps like distillation.

Purification Techniques: Data and Protocols

Data Presentation

The following tables summarize illustrative quantitative data for the purification of crude this compound using different techniques. Note that actual results will vary depending on the specific composition of the crude mixture and the experimental conditions.

Table 1: Fractional Distillation of Crude this compound

ParameterValue
Initial Purity~85%
Final Purity>98%
Typical Recovery70-85%
Key Impurities RemovedHigh and low boiling point solvents, some starting materials

Table 2: Column Chromatography of Crude this compound

ParameterValue
Initial Purity~85%
Final Purity>99%
Typical Recovery60-80%
Key Impurities Removed2-Methoxypropionic acid, non-volatile impurities

Table 3: Liquid-Liquid Extraction with Sodium Bisulfite

ParameterValue
Initial Purity~85%
Final Purity>97%
Typical Recovery80-95%
Key Impurities RemovedNon-aldehyde organic impurities

Experimental Protocols

Protocol 1: Fractional Distillation

This protocol is suitable for purifying crude this compound when impurities have significantly different boiling points.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)

  • Heating mantle with a stirrer

  • Boiling chips

  • Inert gas source (optional)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Add the crude this compound and a few boiling chips to the distilling flask.

  • If desired, flush the system with an inert gas.

  • Begin heating the distilling flask gently.

  • Observe the temperature at the top of the column. The temperature should stabilize at the boiling point of the first fraction (the most volatile component).

  • Collect the initial fraction, which will likely be low-boiling impurities.

  • As the temperature begins to rise, change the receiving flask to collect the main fraction of this compound, which should distill at approximately 64.7°C at atmospheric pressure.

  • Monitor the temperature closely. A sharp drop or rise in temperature indicates that the main fraction has been collected.

  • Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides.

  • Analyze the purity of the collected fractions using a suitable analytical method such as GC-MS or NMR.

Protocol 2: Column Chromatography

This protocol is effective for removing polar impurities like 2-methoxypropionic acid.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., a gradient of ethyl acetate in hexanes)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar solvent mixture (e.g., 5% ethyl acetate in hexanes).

  • Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Allow the solvent to drain to the top of the silica gel bed.

  • Dissolve the crude this compound in a minimal amount of the initial solvent.

  • Carefully load the sample onto the top of the silica gel.

  • Begin eluting the column with the solvent system, starting with a low polarity and gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexanes).

  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Liquid-Liquid Extraction with Sodium Bisulfite

This method is highly selective for aldehydes.

Materials:

  • Crude this compound

  • Saturated aqueous sodium bisulfite solution (freshly prepared)

  • Dimethylformamide (DMF)

  • An immiscible organic solvent (e.g., 10% ethyl acetate in hexanes)

  • Deionized water

  • 50% Sodium hydroxide (NaOH) solution

  • Separatory funnel

Procedure:

  • Dissolve the crude this compound in DMF (e.g., 10 mL).

  • Transfer the solution to a separatory funnel and add 25 mL of saturated aqueous sodium bisulfite.

  • Shake the funnel vigorously for about 30 seconds. The this compound will form a water-soluble bisulfite adduct.

  • Add 25 mL of deionized water and 25 mL of 10% ethyl acetate in hexanes. Shake again.

  • Allow the layers to separate. The non-aldehyde impurities will remain in the organic layer, while the bisulfite adduct of this compound will be in the aqueous layer.

  • Separate the layers.

  • To regenerate the this compound, place the aqueous layer in a clean separatory funnel.

  • Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).

  • Slowly add 50% NaOH solution dropwise while monitoring the pH until it reaches approximately 12. This will decompose the bisulfite adduct.

  • Shake the funnel to extract the regenerated this compound into the organic layer.

  • Separate the layers, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the purified this compound.[2]

Troubleshooting Guides

Fractional Distillation Troubleshooting
IssuePossible Cause(s)Recommended Action(s)
Poor Separation - Insufficient column efficiency (too short or improper packing).- Distillation rate is too fast.- Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to slow down the distillation.
Temperature Fluctuations - Uneven heating.- "Bumping" of the liquid.- Ensure the heating mantle is in good contact with the flask and use a stirrer.- Add fresh boiling chips.
No Distillate - Thermometer bulb placed too high.- Insufficient heating.- Adjust the thermometer so the top of the bulb is level with the bottom of the condenser side arm.- Gradually increase the heating mantle temperature.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Recommended Action(s)
Compound Stuck on Column - Solvent polarity is too low.- Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol can be added to the solvent system.[1]
Poor Separation of Spots - Inappropriate solvent system.- Optimize the solvent system using TLC to achieve better separation between the desired product and impurities.
Streaking of Spots on TLC - Sample is too concentrated.- Compound is acidic or basic.- Dilute the sample before spotting on the TLC plate.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve the peak shape of acidic or basic compounds, respectively.[1]
Liquid-Liquid Extraction Troubleshooting
IssuePossible Cause(s)Recommended Action(s)
Low Yield of Regenerated Aldehyde - Incomplete formation of the bisulfite adduct.- Incomplete decomposition of the adduct.- Ensure the sodium bisulfite solution is saturated and freshly prepared.- Increase the shaking time during adduct formation.- Ensure the pH is sufficiently basic (pH ~12) during the regeneration step.
Emulsion Formation - Vigorous shaking.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Product in Both Layers - Insufficient phase separation time.- Incorrect pH during regeneration.- Allow more time for the layers to fully separate.- Double-check the pH of the aqueous layer during the regeneration step.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Technique Selection cluster_methods Purification Methods cluster_end Final Product Start Crude this compound Analysis Analyze Impurity Profile (e.g., GC-MS, NMR) Start->Analysis Decision Select Purification Technique Analysis->Decision Distillation Fractional Distillation Decision->Distillation Different Boiling Points Chromatography Column Chromatography Decision->Chromatography Different Polarities Extraction Bisulfite Extraction Decision->Extraction Aldehyde Specific Final_Analysis Final Purity Analysis Distillation->Final_Analysis Chromatography->Final_Analysis Extraction->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: Workflow for selecting a purification technique for crude this compound.

Troubleshooting_Tree cluster_distillation Fractional Distillation cluster_chromatography Column Chromatography cluster_extraction Bisulfite Extraction Start Purification Issue Encountered Poor_Sep Poor Separation? Start->Poor_Sep No_Elution Compound Not Eluting? Start->No_Elution Low_Yield Low Yield? Start->Low_Yield Temp_Fluct Temp. Fluctuations? Poor_Sep->Temp_Fluct No Sol_Dist1 Decrease heating rate Increase column efficiency Poor_Sep->Sol_Dist1 Yes Slow_Dist Slow Distillation? Temp_Fluct->Slow_Dist No Sol_Dist2 Ensure even heating Use fresh boiling chips Temp_Fluct->Sol_Dist2 Yes Sol_Dist3 Increase heating rate Check for leaks Slow_Dist->Sol_Dist3 Yes Co_Elution Co-elution of Impurities? No_Elution->Co_Elution No Sol_Chrom1 Increase solvent polarity No_Elution->Sol_Chrom1 Yes Peak_Tailing Peak Tailing? Co_Elution->Peak_Tailing No Sol_Chrom2 Optimize solvent system via TLC Co_Elution->Sol_Chrom2 Yes Sol_Chrom3 Add modifier to eluent Dilute sample Peak_Tailing->Sol_Chrom3 Yes Emulsion Emulsion Formed? Low_Yield->Emulsion No Sol_Ext1 Check bisulfite solution freshness Ensure complete basification Low_Yield->Sol_Ext1 Yes Sol_Ext2 Gentle mixing Add brine Emulsion->Sol_Ext2 Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Identifying and minimizing side products in 2-Methoxypropanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 2-methoxypropanal.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Issue 1: Presence of an Impurity with a Molecular Weight Higher than the Product

  • Possible Cause: Formation of an aldol condensation product. Aldehydes, especially in the presence of acid or base catalysts, can undergo self-condensation.

  • Identification:

    • GC-MS Analysis: Look for a peak with a mass-to-charge ratio corresponding to the dimer of this compound minus a molecule of water.

    • NMR Spectroscopy: The 1H NMR spectrum may show new aldehydic, alcoholic, and olefinic protons, while the 13C NMR spectrum would indicate a greater number of carbon environments than expected for the pure product.

  • Minimization Strategies:

    • Temperature Control: Maintain a low reaction temperature to disfavor the condensation reaction.

    • Controlled Addition of Reagents: Add the base or acid catalyst slowly and in a controlled manner to avoid localized high concentrations.

    • Reaction Time: Minimize the reaction time to reduce the opportunity for side reactions to occur.

Issue 2: Detection of a Sulfur-Containing Impurity

  • Possible Cause: If using a Swern oxidation or a related DMSO-based oxidation of 2-methoxypropanol, a common side product is the formation of a methylthiomethyl (MTM) ether of the starting alcohol. This is more likely to occur if the reaction temperature is not carefully controlled and rises above -60 °C.

  • Identification:

    • GC-MS Analysis: Search for a peak with a molecular ion corresponding to the addition of a CH3SCH2- group to 2-methoxypropanol.

    • NMR Spectroscopy: The 1H NMR spectrum will show a characteristic singlet for the S-CH3 protons around δ 2.1 ppm and a singlet for the -O-CH2-S- protons around δ 4.7 ppm.

  • Minimization Strategies:

    • Strict Temperature Control: It is crucial to maintain the reaction temperature at or below -78 °C (dry ice/acetone bath) during the addition of reagents.

    • Order of Addition: Ensure the correct order of reagent addition as specified in the protocol.

Issue 3: Presence of an Acidic Impurity

  • Possible Cause: Over-oxidation of the aldehyde to the corresponding carboxylic acid, 2-methoxypropanoic acid. This can happen with stronger oxidizing agents or if the reaction is exposed to air for extended periods.

  • Identification:

    • Acid-Base Titration: The presence of an acidic impurity can be detected by titration.

    • IR Spectroscopy: A broad absorption band in the region of 2500-3300 cm-1 is characteristic of the O-H stretch of a carboxylic acid.

    • NMR Spectroscopy: In the 1H NMR spectrum, a broad singlet corresponding to the carboxylic acid proton will be observed at a downfield chemical shift (typically >10 ppm).

  • Minimization Strategies:

    • Choice of Oxidizing Agent: Use mild and selective oxidizing agents such as pyridinium chlorochromate (PCC) or reagents for Swern or Dess-Martin periodinane oxidations.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

    • Work-up Procedure: A mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the work-up can remove the acidic impurity.

Issue 4: Unreacted Starting Material Detected

  • Possible Cause: Incomplete reaction, which can be due to insufficient reagent, low reaction temperature, or short reaction time.

  • Identification:

    • TLC, GC, or NMR: Comparison with an authentic sample of the starting material (e.g., 2-methoxypropanol) will confirm its presence.

  • Minimization Strategies:

    • Stoichiometry: Ensure the correct stoichiometry of reagents. A slight excess of the oxidizing agent may be necessary.

    • Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC) until the starting material is consumed.

    • Optimization of Conditions: Adjust the reaction temperature or time as needed to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most common laboratory-scale synthesis of this compound involves the oxidation of 2-methoxypropanol. Popular methods for this transformation include the Swern oxidation, Dess-Martin periodinane oxidation, and the use of pyridinium chlorochromate (PCC). On an industrial scale, hydroformylation of methyl vinyl ether is a potential route.

Q2: What are the expected side products from the Swern oxidation of 2-methoxypropanol?

A2: The primary side product to be aware of during a Swern oxidation is the formation of the methylthiomethyl (MTM) ether of 2-methoxypropanol. This occurs if the reaction temperature is not kept sufficiently low. Other potential impurities include unreacted 2-methoxypropanol and over-oxidation to 2-methoxypropanoic acid, although the latter is less common with this method.

Q3: How can I purify this compound from the reaction mixture?

A3: Given its relatively low boiling point, distillation is a common method for purifying this compound. If non-volatile impurities are present, a simple distillation may be sufficient. For separating from close-boiling impurities, fractional distillation is recommended. Column chromatography on silica gel can also be used, but care must be taken as aldehydes can be sensitive to the acidic nature of silica. It is advisable to use a non-polar eluent system and to run the column quickly.

Q4: Are there any specific analytical methods recommended for identifying impurities in this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile impurities. The mass spectra can provide structural information for unknown peaks. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is also invaluable for characterizing the main product and identifying impurities, especially when comparing the spectra to those of known potential side products.

Data Presentation

Table 1: Potential Side Products in this compound Synthesis and Their Identifying Characteristics

Side Product Synthesis Route Identification Method Key Diagnostic Signal
Aldol Condensation ProductAll routes, especially with acid/baseGC-MS, NMRM/z corresponding to dimer minus H2O; complex NMR signals
Methylthiomethyl (MTM) EtherSwern OxidationGC-MS, NMR1H NMR: ~2.1 ppm (s, 3H, S-CH3), ~4.7 ppm (s, 2H, O-CH2-S)
2-Methoxypropanoic AcidOxidation routesTitration, IR, NMRIR: broad O-H stretch (2500-3300 cm-1); 1H NMR: >10 ppm (s, 1H, COOH)
2-MethoxypropanolOxidation routesGC, TLC, NMRComparison with authentic sample
1-MethoxypropaneHydroformylationGC-MSM/z corresponding to C4H10O

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation

  • Materials:

    • 2-Methoxypropanol

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine

    • Dichloromethane (anhydrous)

  • Procedure:

    • To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add a solution of DMSO (1.2 eq) in anhydrous dichloromethane dropwise, ensuring the temperature remains below -70 °C.

    • Stir the mixture for 15 minutes at -78 °C.

    • Add a solution of 2-methoxypropanol (1.0 eq) in anhydrous dichloromethane dropwise, again maintaining the temperature below -70 °C.

    • Stir the reaction mixture for 30 minutes at -78 °C.

    • Add triethylamine (5.0 eq) dropwise, and allow the reaction to warm to room temperature over 1 hour.

    • Quench the reaction with water and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation.

Visualizations

Synthesis_Pathway 2-Methoxypropanol 2-Methoxypropanol This compound This compound 2-Methoxypropanol->this compound Oxidation (e.g., Swern)

Caption: Main synthesis route to this compound.

Side_Reactions cluster_oxidation Oxidation of 2-Methoxypropanol cluster_self_reaction Reactions of this compound 2-Methoxypropanol 2-Methoxypropanol This compound This compound 2-Methoxypropanol->this compound Desired Reaction MTM Ether MTM Ether 2-Methoxypropanol->MTM Ether Swern Side Reaction (High Temp) 2-Methoxypropanoic Acid 2-Methoxypropanoic Acid This compound->2-Methoxypropanoic Acid Over-oxidation Aldol Product Aldol Product This compound->Aldol Product Self-Condensation

Caption: Common side reactions in this compound synthesis.

Troubleshooting_Workflow cluster_identification Impurity Identification cluster_cause Potential Cause cluster_solution Minimization Strategy start Impurity Detected in This compound Synthesis gcms GC-MS Analysis start->gcms nmr NMR Analysis start->nmr other_tests Other Tests (e.g., Titration) start->other_tests cause1 Side Reaction (e.g., Aldol, MTM Ether) gcms->cause1 cause3 Incomplete Reaction gcms->cause3 nmr->cause1 cause2 Over-oxidation nmr->cause2 nmr->cause3 other_tests->cause2 solution1 Optimize Reaction Conditions (Temp, Time, Stoichiometry) cause1->solution1 solution2 Choose Milder Reagents cause2->solution2 cause3->solution1 end end solution1->end Pure Product solution2->end Pure Product solution3 Purification (Distillation, Chromatography) solution3->end Pure Product

Caption: A logical workflow for troubleshooting impurities.

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxypropanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methoxypropanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale methods for the synthesis of this compound involve the oxidation of the corresponding secondary alcohol, 2-Methoxypropanol. Two widely used oxidation protocols are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. An alternative industrial approach is the hydroformylation of methyl vinyl ether.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in this compound synthesis can stem from several factors depending on the chosen method. Common issues include incomplete reaction, degradation of the product, and inefficient purification. For oxidation reactions, ensure your starting alcohol is pure and the reagents are fresh. Precise temperature control is crucial, especially for the Swern oxidation, which requires cryogenic temperatures to avoid side reactions. For hydroformylation, catalyst activity and purity of the starting materials are critical. Refer to the troubleshooting guides below for more specific advice.

Q3: I am observing multiple spots on my TLC analysis after the reaction. What are the likely side products?

A3: The formation of byproducts is a common challenge. In oxidation reactions like the Swern and Dess-Martin oxidations, potential side products include unreacted starting material (2-Methoxypropanol) and over-oxidation products, although the latter is less common with these mild oxidants. For the Swern oxidation, Pummerer rearrangement byproducts can also occur if the temperature is not strictly controlled. In the hydroformylation of methyl vinyl ether, isomers of the desired product and hydrogenation of the starting material are possible side reactions.

Q4: How can I effectively purify the final this compound product?

A4: Due to its relatively low boiling point (approximately 91-93 °C), fractional distillation is a common and effective method for purifying this compound from less volatile impurities. It is important to carefully monitor the distillation temperature to collect the desired fraction. For removing water-soluble byproducts from oxidation reactions, an aqueous workup followed by extraction and drying of the organic layer is typically performed before distillation.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Yes, safety is paramount. The Sworn oxidation generates volatile and malodorous dimethyl sulfide, as well as toxic carbon monoxide, and must be performed in a well-ventilated fume hood.[1] Dess-Martin periodinane is a potentially explosive compound and should be handled with care. The hydroformylation process involves flammable gases (hydrogen and carbon monoxide) under pressure and requires specialized equipment and safety protocols. Always consult the Safety Data Sheets (SDS) for all reagents and follow appropriate laboratory safety procedures.

Troubleshooting Guides

Method 1: Swern Oxidation of 2-Methoxypropanol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with an electrophile, such as oxalyl chloride, to oxidize alcohols.[2][3]

Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive reagents (DMSO, oxalyl chloride, or triethylamine).2. Reaction temperature too high during addition of reagents.3. Insufficient reaction time.1. Use freshly opened or properly stored anhydrous reagents.2. Maintain a strict low-temperature profile (typically -78 °C) during the addition of oxalyl chloride and the alcohol.3. Monitor the reaction by TLC and allow it to proceed to completion before quenching.
Formation of Pummerer Rearrangement Byproducts The reaction temperature was allowed to rise above the optimal range.Strictly maintain the reaction temperature at or below -60 °C until the base is added.
Difficult Purification Presence of water-soluble byproducts (e.g., triethylammonium salts).Perform a thorough aqueous workup. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess triethylamine, followed by washes with saturated sodium bicarbonate and brine.
Strong, Unpleasant Odor Formation of dimethyl sulfide (DMS).All steps should be performed in a well-ventilated fume hood. The final product can be further purified by careful fractional distillation. Glassware can be rinsed with a bleach solution to oxidize residual DMS.

Experimental Workflow: Swern Oxidation

Swern_Oxidation_Workflow Swern Oxidation Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A Dissolve Oxalyl Chloride in anhydrous CH2Cl2 B Cool to -78 °C A->B C Add DMSO dropwise B->C D Add 2-Methoxypropanol solution C->D E Stir for 30 min at -78 °C D->E F Add Triethylamine E->F G Warm to Room Temperature F->G H Quench with Water G->H I Extract with CH2Cl2 H->I J Wash with dilute HCl, NaHCO3, and Brine I->J K Dry over Na2SO4 J->K L Fractional Distillation K->L M Obtain Pure this compound L->M

Swern Oxidation Workflow
Method 2: Dess-Martin Periodinane (DMP) Oxidation of 2-Methoxypropanol

The Dess-Martin oxidation is a mild and selective method for oxidizing alcohols to aldehydes using a hypervalent iodine reagent.[4][5]

Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low Yield 1. Deactivated DMP reagent (hydrolyzed).2. Incomplete reaction.3. Product degradation on silica gel during chromatography.1. Use freshly prepared or commercially available DMP stored under anhydrous conditions.2. Monitor the reaction by TLC to ensure completion. The reaction is typically fast (1-2 hours).3. Minimize contact time with silica gel. Consider a non-aqueous workup followed by distillation.
Presence of Acetic Acid in Product Acetic acid is a byproduct of the reaction.Add a mild base like sodium bicarbonate during the workup to neutralize the acetic acid.
Difficult Removal of Iodine Byproducts The reduced form of DMP can be difficult to remove.Quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate. This will reduce the iodine byproducts to water-soluble species that can be removed during the aqueous workup.
Safety Concerns Dess-Martin Periodinane can be explosive under certain conditions.Handle with care, avoid grinding, and store properly. Do not heat the solid reagent.

Experimental Workflow: Dess-Martin Oxidation

DMP_Oxidation_Workflow Dess-Martin Oxidation Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-Methoxypropanol in CH2Cl2 B Add Dess-Martin Periodinane A->B C Stir at Room Temperature B->C D Quench with Na2S2O3 and NaHCO3 solution C->D E Extract with Ether D->E F Wash with NaHCO3 and Brine E->F G Dry over MgSO4 F->G H Fractional Distillation G->H I Obtain Pure this compound H->I

Dess-Martin Oxidation Workflow
Method 3: Hydroformylation of Methyl Vinyl Ether

Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene.[6]

Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low Conversion 1. Inactive or poisoned catalyst.2. Low pressure of syngas (H₂/CO).3. Low reaction temperature.1. Use a high-purity, active catalyst and ensure all starting materials and solvents are free of catalyst poisons (e.g., sulfur compounds).2. Ensure the reaction is performed at the recommended pressure.3. Optimize the reaction temperature; higher temperatures generally increase the reaction rate.
Poor Regioselectivity (Formation of Isomers) 1. Incorrect choice of catalyst or ligands.2. Suboptimal reaction conditions.1. The choice of metal catalyst (e.g., rhodium or cobalt) and ligands is crucial for directing regioselectivity. Bulky phosphine ligands often favor the formation of the linear aldehyde.2. Varying the temperature, pressure, and H₂/CO ratio can influence the product distribution.
Side Reactions (e.g., Hydrogenation) High H₂ to CO ratio.Adjust the H₂/CO ratio to favor hydroformylation over hydrogenation of the starting alkene.
Complex Product Mixture Isomerization of the starting material or product.Optimize the catalyst system and reaction conditions to minimize isomerization.

Logical Relationship: Hydroformylation

Hydroformylation_Logic Key Factors in Hydroformylation of Methyl Vinyl Ether Catalyst Catalyst System (Rh or Co + Ligands) Yield Yield of This compound Catalyst->Yield Selectivity Regioselectivity Catalyst->Selectivity Conditions Reaction Conditions (Temp, Pressure, H2/CO Ratio) Conditions->Yield Conditions->Selectivity Substrate Methyl Vinyl Ether Purity Substrate->Yield

Key Factors in Hydroformylation

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical reaction parameters for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction scale and purification method.

Parameter Swern Oxidation Dess-Martin Oxidation Hydroformylation
Starting Material 2-Methoxypropanol2-MethoxypropanolMethyl Vinyl Ether, H₂, CO
Key Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin PeriodinaneRhodium or Cobalt Catalyst
Typical Solvent DichloromethaneDichloromethaneToluene or other inert solvent
Temperature -78 °C to Room TempRoom Temperature40 - 200 °C[6]
Pressure AtmosphericAtmospheric10 - 100 atm[6]
Typical Reaction Time 1 - 3 hours1 - 2 hours2 - 24 hours
Reported Yield Range Good to ExcellentHigh (e.g., ~90% for similar substrates)[7]Variable, depends on catalyst and conditions
Key Byproducts Dimethyl sulfide, CO, CO₂, Et₃NHCl[8]Acetic acid, Iodinane derivativesIsomeric aldehydes, alkanes

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation

Materials:

  • 2-Methoxypropanol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride

  • Triethylamine (TEA)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM (e.g., 50 mL for a 10 mmol scale reaction) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.1 to 1.5 equivalents) to the stirred DCM.

  • Add a solution of anhydrous DMSO (2.2 to 3.0 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60 °C.

  • After stirring for 15-30 minutes, add a solution of 2-Methoxypropanol (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Slowly add triethylamine (5.0 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 91-93 °C.

Protocol 2: Synthesis of this compound via Dess-Martin Oxidation

Materials:

  • 2-Methoxypropanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-Methoxypropanol (1.0 equivalent) and anhydrous DCM (e.g., 50 mL for a 10 mmol scale reaction).

  • Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir until the solid iodine byproducts are dissolved and the layers become clear.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 91-93 °C.

References

Stability of 2-Methoxypropanal under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Methoxypropanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidizing agents. As an aliphatic aldehyde, it is susceptible to degradation through several pathways, including oxidation, and acid or base-catalyzed reactions.[1][2][3]

Q2: How does pH impact the stability of this compound?

A2: this compound can undergo acid- and base-catalyzed reactions.

  • Acidic Conditions (pH < 7): In the presence of acid, aldehydes can be susceptible to reactions like acetal formation if alcohols are present.[4][5] The aldehyde itself is generally stable, but reactions with other nucleophiles can be catalyzed.

  • Neutral Conditions (pH ≈ 7): this compound is expected to be relatively stable at neutral pH, provided that oxidizing agents are absent and temperatures are controlled.

  • Basic Conditions (pH > 7): Under basic conditions, aldehydes lacking an alpha-hydrogen are prone to the Cannizzaro reaction, though this compound has an alpha-hydrogen. More relevant is the potential for enolate formation, which can lead to aldol-type condensation reactions or other rearrangements, especially at elevated temperatures.[4][6]

Q3: What is the effect of temperature on the stability of this compound?

A3: Increased temperature generally accelerates the rate of all chemical reactions, including degradation pathways.[7][8] For this compound, elevated temperatures can promote oxidation and increase the rates of both acid and base-catalyzed reactions. For long-term storage, it is advisable to keep this compound at low temperatures (e.g., 2-8 °C) and protected from light.

Q4: What are the likely degradation products of this compound?

A4: The most common degradation product of an aldehyde is the corresponding carboxylic acid, formed through oxidation.[3] In the case of this compound, this would be 2-methoxypropanoic acid. Under certain conditions, self-condensation products or products from reactions with solvent or other formulation components may also be observed.

Q5: How can I monitor the stability of this compound in my experiments?

A5: The stability of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for the accurate quantification of each. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a suitable technique for analyzing volatile aldehydes and their degradation products.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution
Loss of this compound potency in solution Oxidation due to exposure to air.Prepare solutions fresh. If storage is necessary, purge the headspace of the container with an inert gas (e.g., nitrogen or argon) and store at low temperature.
Degradation due to inappropriate pH of the medium.Buffer the solution to a pH where this compound is most stable (typically near neutral). Avoid strongly acidic or basic conditions unless required by the experimental design.
Appearance of unknown peaks in chromatogram Formation of degradation products.Use a stability-indicating HPLC method to identify and quantify the degradants. Compare the chromatogram of a stressed sample (e.g., heated or exposed to acid/base) with that of a control sample.
Reaction with excipients or other components in the formulation.Evaluate the compatibility of this compound with all other components in the formulation individually.
Inconsistent analytical results Adsorption of the aldehyde to container surfaces.Use silanized glass or polypropylene containers to minimize adsorption.
Instability of the compound in the analytical mobile phase.Ensure the mobile phase pH is compatible with the stability of this compound. Analyze samples promptly after preparation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable analytical method (e.g., HPLC-UV) to determine the percentage of remaining this compound and the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water.

    • If co-elution occurs, adjust the gradient slope, or add a buffer (e.g., phosphate or acetate buffer) to control the pH and improve separation.

  • Detector Wavelength: Determine the UV absorbance maximum of this compound for optimal detection. If degradation products have different absorbance maxima, a photodiode array (PDA) detector is advantageous.

  • Method Validation:

    • Inject a mixture of the stressed samples (from Protocol 1) to demonstrate that all degradation products are resolved from the parent peak and from each other.

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions

Stress Condition Time (hours) This compound Remaining (%) Major Degradation Product Area (%)
0.1 M HCl (60°C)2492.55.2
0.1 M NaOH (60°C)2485.112.8
3% H₂O₂ (RT)2475.321.5
Heat (80°C)4895.83.1
Light (ICH Q1B)-98.21.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (80°C) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo Sampling Time-Point Sampling (0, 4, 8, 12, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralization (for Acid/Base Samples) Sampling->Neutralization HPLC HPLC-UV/PDA Analysis Neutralization->HPLC Data Data Interpretation (Purity & Degradation Profile) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Stability_Troubleshooting Start Inconsistent Results or Loss of Potency Observed CheckPurity Verify Purity of Starting Material Start->CheckPurity CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) CheckPurity->CheckStorage Yes Impure Source New Batch CheckPurity->Impure No CheckpH Measure pH of Solution CheckStorage->CheckpH Yes ImproperStorage Optimize Storage (e.g., Refrigerate, Protect from Light) CheckStorage->ImproperStorage No CheckCompatibility Investigate Excipient Compatibility CheckpH->CheckCompatibility Yes UnstablepH Buffer Solution to Optimal pH CheckpH->UnstablepH No Incompatible Reformulate with Compatible Excipients CheckCompatibility->Incompatible No Resolved Issue Resolved Impure->Resolved ImproperStorage->Resolved UnstablepH->Resolved Incompatible->Resolved

References

Common impurities in commercial 2-Methoxypropanal and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Methoxypropanal. Below you will find information on common impurities and detailed protocols for their removal, as well as methods for purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my commercial sample of this compound?

A1: While the exact impurity profile can vary between suppliers and batches, common impurities in commercial this compound can be categorized based on their origin:

  • Starting Materials: If this compound is synthesized by the oxidation of 2-methoxy-1-propanol, the unreacted alcohol is a probable impurity.

  • Over-oxidation Products: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of 2-methoxypropanoic acid.

  • Acetal Formation: In the presence of alcohol impurities (like 2-methoxy-1-propanol or methanol used in synthesis), this compound can form acetals, such as 1,1,2-trimethoxypropane.[1]

  • Residual Solvents: Solvents used during synthesis and purification may be present in trace amounts.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of this compound and identify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile compounds and identifying them based on their mass spectra. It is particularly useful for detecting residual solvents and byproducts.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help in the quantification of the main component and impurities.[1][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the aldehyde functional group (C=O stretch around 1730 cm-1) and detect impurities like alcohols (broad O-H stretch) or carboxylic acids (broad O-H and C=O stretches).[4]

Q3: My reaction is sensitive to alcohol impurities. How can I remove residual 2-methoxy-1-propanol?

A3: Fractional distillation is an effective method for separating this compound (boiling point: ~92-94 °C) from the higher-boiling 2-methoxy-1-propanol (boiling point: ~130 °C).[5][6] For trace amounts, other methods could be adapted, though distillation is the most direct for this specific impurity.

Q4: I suspect my this compound has partially oxidized to 2-methoxypropanoic acid. How can I remove this acidic impurity?

A4: An acid-base liquid-liquid extraction is a standard and effective method. By dissolving the sample in a water-immiscible organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate), the acidic impurity will be converted to its salt and move to the aqueous layer, which can then be separated.

Q5: I see some unexpected peaks in my GC-MS that might be acetals. How can these be removed?

A5: Acetal formation is a reversible reaction.[7] Mild acid-catalyzed hydrolysis can convert the acetal impurities back to the aldehyde and the corresponding alcohol.[8] The reaction mixture can then be purified, for example, by distillation to remove the alcohol.

Troubleshooting Guides

Issue: Presence of Broad Peak in 1H NMR Indicating Alcohol Impurity

Solution: Fractional Distillation

This method is suitable for separating liquids with different boiling points.[5]

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • Place the impure this compound into the round-bottom flask with a few boiling chips or a magnetic stir bar.

    • Heat the flask gently.

    • The vapor will rise through the fractionating column, and the component with the lower boiling point (this compound) will reach the condenser first.

    • Collect the distillate that comes over at the boiling point of this compound (~92-94 °C).

    • Monitor the temperature closely. A sharp increase in temperature will indicate that the higher-boiling impurity (2-methoxy-1-propanol) is beginning to distill. Change the receiving flask at this point to separate the fractions.

  • Purity Check: Analyze the collected fractions by GC-MS or NMR to confirm the absence of the alcohol impurity.

Issue: Tailing Peaks in GC Analysis and Acidic pH, Suggesting Carboxylic Acid Impurity

Solution: Liquid-Liquid Extraction with a Basic Solution

This technique separates compounds based on their different solubilities in two immiscible liquid phases.

Experimental Protocol:

  • Dissolution: Dissolve the impure this compound in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Extraction:

    • Transfer the solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The top organic layer contains the purified this compound, while the bottom aqueous layer contains the sodium salt of the carboxylic acid impurity.

  • Separation and Work-up:

    • Drain the lower aqueous layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble components.

    • Drain the brine layer.

    • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Issue: Purification of this compound from Non-Aldehydic Impurities

Solution: Bisulfite Adduct Formation and Extraction

This method selectively removes aldehydes from a mixture by forming a water-soluble adduct.[9][10][11] This protocol can be used to isolate this compound from non-aldehyde impurities.

Experimental Protocol:

  • Dissolution: Dissolve the impure mixture in a water-miscible solvent like methanol or dimethylformamide (DMF is often better for aliphatic aldehydes).[9][12]

  • Adduct Formation:

    • Transfer the solution to a separatory funnel.

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO3) and shake vigorously for about 30 seconds.[12][13]

  • Extraction:

    • Add a water-immiscible organic solvent (e.g., ethyl acetate/hexanes mixture) and deionized water to the separatory funnel and shake again.[14]

    • Allow the layers to separate. The aqueous layer will contain the this compound-bisulfite adduct, and the organic layer will contain the non-aldehyde impurities.

  • Isolation of Impurities:

    • Separate the organic layer. This layer can be washed with water, dried, and concentrated to isolate the impurities if desired.

  • Regeneration of this compound:

    • Transfer the aqueous layer containing the bisulfite adduct to a clean separatory funnel.

    • Add a fresh portion of a water-immiscible organic solvent (e.g., ethyl acetate).

    • Slowly add a strong base, such as sodium hydroxide (NaOH) solution, until the pH is basic (pH > 10). This will reverse the reaction and regenerate the this compound.[9]

    • Shake the funnel to extract the purified this compound into the organic layer.

    • Separate the organic layer, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

Data Presentation

Table 1: Purity of an Aldehyde Before and After Bisulfite Washing

The following table presents representative data on the effectiveness of the bisulfite washing protocol for removing an aldehyde from a mixture. While this data is for a model system, similar results can be expected for the purification of this compound from non-aldehyde impurities.

Analyte MixtureInitial Purity of Non-Aldehyde (%)Purity of Non-Aldehyde after Bisulfite Wash (%)Recovery of Non-Aldehyde (%)
Benzyl Butyrate & 3-Phenylpropionaldehyde50>95>95

Data adapted from a study on a similar aliphatic aldehyde.[12]

Experimental Workflows and Diagrams

Impurity_Identification_and_Removal cluster_start Start cluster_analysis Purity Assessment cluster_decision Decision cluster_purification Purification cluster_end End Commercial_Sample Commercial this compound Analysis Analytical Characterization (GC-MS, NMR, FTIR) Commercial_Sample->Analysis Purity_Check Is Purity Sufficient? Analysis->Purity_Check Identify_Impurity Identify Impurity Type Purity_Check->Identify_Impurity No Pure_Product Purified this compound Purity_Check->Pure_Product Yes Alcohol Alcohol Impurity (e.g., 2-Methoxy-1-propanol) Identify_Impurity->Alcohol Acid Acid Impurity (e.g., 2-Methoxypropanoic Acid) Identify_Impurity->Acid Acetal Acetal Impurity Identify_Impurity->Acetal Fractional_Distillation Fractional Distillation Alcohol->Fractional_Distillation Base_Wash Liquid-Liquid Extraction (Basic Wash) Acid->Base_Wash Acid_Hydrolysis Acid-Catalyzed Hydrolysis Acetal->Acid_Hydrolysis Fractional_Distillation->Analysis Base_Wash->Analysis Acid_Hydrolysis->Analysis

Caption: Workflow for the identification and removal of common impurities in this compound.

Bisulfite_Extraction_Workflow Start Impure Aldehyde in Water-Miscible Solvent Add_Bisulfite Add Saturated Aqueous NaHSO3 Start->Add_Bisulfite Shake1 Shake Vigorously Add_Bisulfite->Shake1 Add_Solvent Add Water-Immiscible Organic Solvent & Water Shake1->Add_Solvent Shake2 Shake and Allow Layers to Separate Add_Solvent->Shake2 Separate Separate Layers Shake2->Separate Organic_Layer Organic Layer: Non-Aldehyde Impurities Separate->Organic_Layer Top Layer Aqueous_Layer Aqueous Layer: Aldehyde-Bisulfite Adduct Separate->Aqueous_Layer Bottom Layer Regenerate Add Base (e.g., NaOH) & Organic Solvent Aqueous_Layer->Regenerate Extract Extract Regenerated Aldehyde Regenerate->Extract Purified_Aldehyde Purified Aldehyde in Organic Layer Extract->Purified_Aldehyde

References

Troubleshooting low yields in the synthesis of 2-Methoxypropanal derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-methoxypropanal derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields in synthetic organic chemistry?

Low yields can stem from a variety of factors throughout the experimental process. Key areas to investigate include the purity of starting materials, suboptimal reaction conditions (such as temperature, pressure, and reaction time), the presence of moisture or oxygen in sensitive reactions, and inefficient purification methods that lead to product loss.[1][2] Side reactions, such as elimination or self-condensation, can also consume starting materials and reduce the yield of the desired product.[1]

Q2: My Grignard reaction with a this compound derivative is failing or providing a low yield. What should I troubleshoot?

Grignard reactions are notoriously sensitive to reaction conditions. The most common issues include:

  • Moisture: Grignard reagents are strong bases and will be quenched by any protic source, especially water. Ensure all glassware is flame-dried or oven-dried and that all solvents are anhydrous.[3]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation is crucial and can be achieved with a small crystal of iodine, 1,2-dibromoethane, or by mechanically crushing the magnesium.[3]

  • Side Reactions: Wurtz-type coupling is a frequent side reaction. This can be minimized by adding the halide solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.[4]

  • Steric Hindrance: The methoxy group may introduce steric hindrance, slowing the reaction. In such cases, using a solvent with a higher boiling point like tetrahydrofuran (THF) and allowing for longer reaction times may be necessary.[4]

Q3: I am observing unexpected byproducts. How can I identify and minimize them?

The formation of byproducts is a common reason for low yields. For instance, in reactions involving Grignard reagents, you might see Wurtz coupling products or products from elimination reactions.[4] In oxidation reactions, such as the Pinnick oxidation, the hypochlorous acid (HOCl) byproduct can cause undesired side reactions with double bonds.[5][6][7]

To minimize byproducts:

  • Optimize Reaction Conditions: Adjusting temperature, concentration, and reaction time can favor the desired reaction pathway.[8]

  • Use Scavengers: In Pinnick oxidations, scavengers like 2-methyl-2-butene or hydrogen peroxide are used to consume the reactive HOCl byproduct.[5][6]

  • Control Stoichiometry: Precise control over the molar ratios of reactants can prevent side reactions caused by an excess of one reagent.[9]

Q4: How can I improve the efficiency of my purification process to prevent product loss?

Product can be lost during workup and purification. Key strategies to improve recovery include:

  • Choosing the Right Solvent for Extraction: The solvent should have high solubility for your product and be immiscible with the aqueous layer.

  • Optimizing Chromatography: For column chromatography, selecting the correct stationary phase and eluent system is critical to achieving good separation without excessive band broadening, which leads to product loss.[10]

  • Proper Recrystallization Technique: The ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures. Using a minimal amount of hot solvent and allowing for slow cooling will maximize the yield of pure crystals.[11]

Troubleshooting Guides & Data

Table 1: General Troubleshooting Checklist for Low Yields
IssuePotential CauseRecommended Action
No Reaction Inactive reagents or catalystUse fresh reagents; ensure catalyst is active.[1]
Incorrect temperatureVerify reaction temperature; consider increasing it incrementally.
Presence of inhibitorsPurify starting materials to remove potential inhibitors.
Low Conversion Insufficient reaction timeMonitor the reaction by TLC or LC-MS and extend the time if necessary.[9]
Poor solvent choiceSwitch to a solvent known to be effective for the specific reaction type.[1]
Reversible reactionConsider using Le Chatelier's principle to drive the reaction forward (e.g., remove a byproduct).
Multiple Products Side reactionsModify conditions (temperature, concentration) to disfavor side reactions.[9]
Product degradationCheck the stability of the product under the reaction and workup conditions.[2]
IsomerizationAnalyze for isomers; adjust conditions to favor the desired isomer.
Table 2: Illustrative Data for Optimizing a Grignard Reaction

The following data is illustrative to demonstrate the impact of parameter optimization.

EntryHalideSolventTemperature (°C)Addition Time (min)Illustrative Yield (%)
11-bromo-2-methoxypropaneDiethyl Ether35 (reflux)3045
21-bromo-2-methoxypropaneTHF66 (reflux)3065
31-bromo-2-methoxypropaneTHF66 (reflux)9078
41-iodo-2-methoxypropaneTHF66 (reflux)9085

Visual Guides

Logical Troubleshooting Workflow for Low Yields

G Troubleshooting Flowchart for Low Yield Reactions start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity Step 1 check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions Step 2 optimize_purity Purify Starting Materials check_purity->optimize_purity If Impure analyze_crude Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) check_conditions->analyze_crude Step 3 sm_present Starting Material Unconsumed? analyze_crude->sm_present byproducts Side Products Observed? sm_present->byproducts No optimize_conditions Optimize Conditions (e.g., Increase Temp/Time) sm_present->optimize_conditions Yes optimize_stoich Adjust Stoichiometry or Add Scavengers byproducts->optimize_stoich Yes check_workup Review Workup & Purification Procedure for Product Loss byproducts->check_workup No optimize_purity->check_conditions end Improved Yield optimize_conditions->end optimize_stoich->end check_workup->end

Caption: A step-by-step workflow for diagnosing the cause of low reaction yields.

Potential Side Reactions in Grignard Synthesis

G Main vs. Side Reactions in Grignard Synthesis reactants R-X + Mg + Ketone/Aldehyde grignard Grignard Reagent (R-MgX) reactants->grignard Formation desired_product Desired Alcohol Product grignard->desired_product Desired Path: Addition to Carbonyl wurtz Wurtz Coupling Product (R-R) grignard->wurtz Side Reaction: Reacts with R-X elimination Elimination Product (Alkene) grignard->elimination Side Reaction: Acts as a Base protonation Quenched Reagent (R-H) grignard->protonation moisture Trace H₂O moisture->protonation

Caption: Common reaction pathways in a Grignard synthesis, highlighting side reactions.

Experimental Protocols

Protocol 1: General Procedure for Grignard Addition to this compound

This is a general guideline and should be adapted based on the specific substrate and scale.

Reagents & Equipment:

  • Magnesium turnings

  • An appropriate alkyl or aryl halide (e.g., 1-bromo-2-methoxypropane)

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask, condenser, addition funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Setup: Assemble a flame-dried three-neck flask equipped with a condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun under vacuum and then backfill with inert gas until the iodine color disappears.[3]

  • Grignard Formation: Add a solution of the halide (1.0 equivalent) in anhydrous THF dropwise via the addition funnel to the activated magnesium. The reaction may need gentle warming to initiate. Maintain a gentle reflux until most of the magnesium is consumed.

  • Addition to Aldehyde: Cool the prepared Grignard reagent to 0 °C. Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC).[3]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Pinnick Oxidation of a this compound Derivative

This protocol is adapted for the oxidation of an aldehyde to a carboxylic acid.[6]

Reagents & Equipment:

  • Aldehyde substrate (1.0 equivalent)

  • Sodium chlorite (NaClO₂) (2.0 equivalents)

  • Sodium dihydrogen phosphate (NaH₂PO₄) (2.0 equivalents)

  • 2-methyl-2-butene (7.0 equivalents)

  • tert-Butanol (t-BuOH) and water

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolution: Dissolve the aldehyde substrate in a mixture of t-BuOH and water (e.g., 3:2 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene, NaH₂PO₄, and finally, portion-wise, NaClO₂.[6] The use of 2-methyl-2-butene as a scavenger is crucial to react with the hypochlorite byproduct and prevent side reactions.[5][7]

  • Reaction: Stir the reaction mixture vigorously at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a KI-starch paper test is negative.

  • Workup: Separate the layers. Extract the aqueous phase with ethyl acetate (EtOAc). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting carboxylic acid by flash column chromatography or recrystallization.

Experimental Workflow Diagram

G General Experimental Workflow setup 1. Reaction Setup (Dry Glassware, Inert Gas) reagents 2. Reagent Addition (Controlled Temperature) setup->reagents reaction 3. Reaction (Monitor by TLC/LC-MS) reagents->reaction quench 4. Quenching reaction->quench workup 5. Aqueous Workup & Extraction quench->workup purify 6. Purification (Column/Recrystallization) workup->purify characterize 7. Characterization (NMR, MS, IR) purify->characterize

Caption: A typical workflow for chemical synthesis, from setup to characterization.

References

Preventing racemization during reactions with chiral 2-Methoxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral 2-Methoxypropanal. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent racemization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue when working with chiral this compound?

A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] For chiral this compound, maintaining its specific stereochemistry (either (R) or (S)) is often critical for the desired biological activity and stereoselectivity in subsequent reaction steps. Racemization leads to a loss of enantiomeric excess (e.e.), which can result in a mixture of diastereomeric products with different properties, potentially compromising the efficacy and safety of the final compound and creating complex purification challenges.

Q2: What are the primary chemical mechanisms that cause racemization in this compound?

A2: The primary mechanism for the racemization of aldehydes like this compound is through the formation of a planar, achiral enol or enolate intermediate.[3][4] This process is catalyzed by both acids and bases. The key requirement is the presence of a hydrogen atom on the alpha-carbon (the carbon adjacent to the carbonyl group), which is the location of the chiral center in this compound.[3] Once the achiral enol or enolate is formed, reprotonation can occur from either face of the planar double bond with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers.[2]

Q3: During which stages of a synthetic procedure is racemization of this compound most likely to occur?

A3: Racemization can happen at several points during a typical experimental workflow:

  • During the main reaction: Harsh conditions, such as elevated temperatures or the presence of strong acids or bases, can promote enolization and subsequent racemization.[1][5]

  • During aqueous workup: Using strong acidic or basic solutions to quench a reaction or wash the organic layers can easily induce racemization.[5][6]

  • During purification: Standard silica gel chromatography can cause racemization due to the acidic nature of the silica.[5][6] Similarly, purification by distillation at high temperatures can also lead to a loss of stereochemical integrity.[6]

Q4: How can I detect and quantify the extent of racemization?

A4: The most common and reliable method for determining the enantiomeric excess (e.e.) of a chiral compound like this compound is through chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification.[7]

  • Chiral Gas Chromatography (GC): For volatile compounds, GC with a chiral column is a robust method. Often, derivatization of the aldehyde or its product is required to improve performance.[8]

  • NMR Spectroscopy with Chiral Derivatizing Agents: Reacting the compound with a chiral derivatizing agent creates diastereomers, which can often be distinguished and quantified by high-resolution NMR spectroscopy.[8]

Troubleshooting Guide

Problem 1: I am observing a significant loss of enantiomeric excess (e.e.) during my reaction.

  • Possible Cause: Your reaction conditions are too harsh.

    • Solution: Systematically evaluate and modify your reaction parameters.[1][9]

      • Temperature: Lower the reaction temperature. Cryogenic conditions are often used to minimize racemization.[5]

      • pH/Reagents: Use milder acids or bases. For example, consider organic bases like triethylamine instead of strong inorganic bases.[5] Ensure all reagents and solvents are pure and dry, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that could generate acidic or basic impurities.[1]

      • Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.[5][6]

  • Possible Cause: The chosen solvent is promoting racemization.

    • Solution: The solvent can stabilize intermediates that are prone to racemization.[1] Protic solvents, in particular, can facilitate this process.[5] It is advisable to screen a range of aprotic solvents to find the optimal conditions that balance reactivity with stereochemical stability.[5]

Problem 2: My crude product shows high e.e., but it decreases significantly after workup and purification.

  • Possible Cause: pH-induced racemization during workup.

    • Solution: The stereochemical integrity of your product can be sensitive to pH. During aqueous workup, maintain a neutral or slightly acidic pH to avoid epimerization, which is often accelerated by strong bases.[6] Use buffered solutions or mild quenching agents like saturated aqueous sodium bicarbonate.[5]

  • Possible Cause: Racemization on the stationary phase during chromatography.

    • Solution: The acidic nature of standard silica gel is a common cause of racemization for sensitive compounds.[5][6]

      • Consider using a less acidic stationary phase, such as neutral alumina.[6]

      • Deactivate the silica gel by pre-treating it with a base like triethylamine mixed in the eluent.[6]

      • If possible, purify the compound by crystallization, which can be an excellent alternative to avoid chromatography-induced racemization.[6]

  • Possible Cause: Thermal racemization during solvent removal.

    • Solution: If purification involves removing solvents under heat, the product may racemize.[6] Use low-temperature techniques for solvent removal, such as a rotary evaporator connected to a cooled water bath.[6]

Data Presentation

The following table summarizes key experimental parameters and their recommended modifications to prevent racemization, along with the potential impact on enantiomeric excess.

ParameterStandard Condition (Prone to Racemization)Recommended Modification for PreventionRationale for Change
Temperature Elevated temperatures (e.g., > 50 °C)Room temperature or below (e.g., 0 °C to -78 °C)Reduces the thermal energy available to overcome the activation barrier for enolization.[1]
pH / Catalyst Strong acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, LDA)Mild acids (e.g., p-TsOH) or mild/sterically hindered bases (e.g., TEA, DIPEA)Minimizes the rate of acid/base-catalyzed enol/enolate formation.[1][5]
Reaction Time Prolonged reaction times beyond completionMonitor reaction closely and quench promptly upon consumption of starting materialReduces the duration of exposure of the product to potentially racemizing conditions.[1][6]
Solvent Protic solvents (e.g., Methanol, Ethanol)Aprotic solvents (e.g., Toluene, THF, CH₂Cl₂)Aprotic solvents are less likely to stabilize ionic intermediates that can lead to racemization.[1][5]
Workup Quenching with strong aqueous acid/baseUse of buffered solutions or saturated aqueous NaHCO₃ / NH₄ClMaintains a pH environment that does not promote racemization of the product.[6]
Purification Standard silica gel chromatographyNeutral alumina, deactivated silica gel, or crystallizationAvoids contact with acidic surfaces that can catalyze enolization and racemization.[5][6]

Experimental Protocols

Protocol 1: General Reaction Under Inert Atmosphere to Minimize Racemization

This protocol provides a general guideline for a reaction involving chiral this compound where maintaining stereochemical integrity is crucial.

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried to remove moisture.

  • Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere of dry nitrogen or argon.

  • Reagent Preparation: Dissolve chiral this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., Toluene, THF).

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

  • Reagent Addition: Add the other reagents slowly and dropwise to control any potential exotherms.

  • Reaction Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS).

  • Quenching: Once the reaction is complete, quench it by adding a mild quenching agent (e.g., saturated aqueous sodium bicarbonate or ammonium chloride) at low temperature.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature. Purify the crude product using a recommended method such as flash chromatography on deactivated silica gel or crystallization.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines the general steps for analyzing the enantiomeric purity of a sample. Specific column and mobile phase conditions must be optimized for the compound of interest.

  • Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns are often a good starting point for screening.

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of hexane and an alcohol modifier like isopropanol for normal-phase chromatography. Ensure the solvents are HPLC-grade.

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase at a low flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved. Chiral columns may require longer equilibration times.[10]

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • Injection: Inject a small volume of the sample onto the column.

  • Data Acquisition: Record the chromatogram, monitoring at a suitable wavelength for the analyte.

  • Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Visualizations

Caption: Mechanism of base-catalyzed racemization via a planar achiral enolate intermediate.

TroubleshootingWorkflow start Low Enantiomeric Excess (e.e.) Observed check_stage When is e.e. loss occurring? start->check_stage during_rxn During Reaction check_stage->during_rxn During Reaction after_rxn Post-Reaction (Workup/ Purification) check_stage->after_rxn After Reaction check_rxn_conditions Review Reaction Conditions during_rxn->check_rxn_conditions check_purification Review Post-Reaction Handling after_rxn->check_purification temp Lower Temperature check_rxn_conditions->temp reagents Use Milder Acid/Base check_rxn_conditions->reagents time Shorten Reaction Time check_rxn_conditions->time solvent Change to Aprotic Solvent check_rxn_conditions->solvent workup Use Neutral pH Workup (e.g., NaHCO₃ wash) check_purification->workup chromatography Use Neutral Alumina or Deactivated Silica check_purification->chromatography evaporation Use Low-Temp Solvent Removal check_purification->evaporation end Improved e.e. temp->end reagents->end time->end solvent->end workup->end chromatography->end evaporation->end

Caption: A troubleshooting workflow for diagnosing and resolving low enantiomeric excess.

Caption: Experimental workflow designed to minimize racemization during reactions.

References

Challenges in the scale-up of 2-Methoxypropanal production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 2-Methoxypropanal production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound at a laboratory and pilot scale?

A1: The two most common and scalable synthesis routes for this compound are:

  • Oxidation of 2-Methoxy-1-propanol: This is a straightforward method where the primary alcohol, 2-Methoxy-1-propanol, is oxidized to the corresponding aldehyde, this compound. Mild oxidation agents are preferred to prevent over-oxidation to the carboxylic acid.

  • Hydroformylation of Methyl Vinyl Ether: This industrial process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of methyl vinyl ether using a catalyst, typically a rhodium complex. This method can be highly efficient but requires specialized high-pressure equipment.

Q2: How can I monitor the progress of the this compound synthesis reaction?

A2: Reaction progress can be monitored by various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for monitoring the disappearance of starting materials and the appearance of the this compound product. Derivatization with agents like PFBHA can enhance sensitivity.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the reaction by observing the appearance of the characteristic aldehyde proton signal between 9-10 ppm.[4][5] Quantitative NMR (qNMR) can be employed for accurate determination of conversion and yield.[6][7][8]

  • Thin Layer Chromatography (TLC): For the oxidation reaction, TLC can provide a quick qualitative assessment of the conversion of the alcohol to the more nonpolar aldehyde.

Q3: What are the main safety concerns when scaling up the production of this compound?

A3: Key safety considerations include:

  • Flammability: this compound is expected to be a flammable liquid. Scale-up operations should be conducted in well-ventilated areas, away from ignition sources, and with proper grounding of equipment to prevent static discharge.

  • Toxicity: Aldehydes can be irritants to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and lab coats, should be worn. For larger-scale work, a fume hood is essential.

  • Reaction Exotherms: Both oxidation and hydroformylation reactions can be exothermic. Proper temperature control and monitoring are crucial during scale-up to prevent runaway reactions.

  • Byproducts: Some synthesis routes generate hazardous byproducts. For instance, the Swern oxidation produces carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.[9][10][11]

Q4: How should I store this compound to ensure its stability?

A4: Aliphatic aldehydes like this compound are susceptible to degradation over time through oxidation to the corresponding carboxylic acid and polymerization.[6] To ensure stability:

  • Store under an inert atmosphere: To prevent oxidation, store under nitrogen or argon.

  • Keep cool and in the dark: Storage at low temperatures (refrigeration) can slow down degradation processes.

  • Use of stabilizers: The addition of antioxidants like BHT can help prevent oxidation.[6]

  • Dilution: For long-term storage, consider diluting the aldehyde in a primary alcohol, which can form a more stable hemiacetal.[6]

Troubleshooting Guides

Synthesis Route 1: Oxidation of 2-Methoxy-1-propanol

Issue 1: Low or No Conversion of 2-Methoxy-1-propanol

Potential CauseRecommended Solution
Inactive Oxidizing Agent Use a fresh batch of the oxidizing agent. For Dess-Martin periodinane (DMP), ensure it has been stored under anhydrous conditions as it is moisture-sensitive.[12][13] For Swern oxidation, ensure the activating agent (e.g., oxalyl chloride) is of high quality.
Sub-optimal Reaction Temperature For Swern oxidation, maintaining a low temperature (typically -78 °C) is critical for the stability of the reactive intermediate.[14][15] For other oxidations, ensure the reaction is running at the recommended temperature.
Insufficient Stoichiometry of Oxidant Use a slight excess (e.g., 1.1-1.5 equivalents) of the oxidizing agent to drive the reaction to completion.
Presence of Water (for some oxidants) Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for moisture-sensitive oxidations like those involving DMP or Swern reagents.

Issue 2: Formation of 2-Methoxypropanoic Acid (Over-oxidation)

Potential CauseRecommended Solution
Use of a Strong Oxidizing Agent Employ milder and more selective oxidizing agents such as those used in the Swern or Dess-Martin oxidations, which are known to stop at the aldehyde stage.[16][17][18]
Elevated Reaction Temperature Running the reaction at a higher than recommended temperature can sometimes lead to over-oxidation. Maintain strict temperature control.
Prolonged Reaction Time Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the risk of over-oxidation.

Issue 3: Difficult Work-up and Purification

Potential CauseRecommended Solution
Emulsion Formation During Aqueous Wash Add brine (saturated NaCl solution) during the aqueous extraction to help break up emulsions.
Removal of Byproducts For Swern oxidation, the malodorous dimethyl sulfide can be removed by washing the glassware with bleach.[9] For Dess-Martin oxidation, the iodinane byproduct can often be removed by filtration after dilution with a non-polar solvent or by washing with a solution of sodium thiosulfate.[19]
Co-distillation with Solvent Choose a solvent with a significantly different boiling point from this compound to facilitate separation by distillation.
Synthesis Route 2: Hydroformylation of Methyl Vinyl Ether

Issue 1: Low Conversion of Methyl Vinyl Ether

Potential CauseRecommended Solution
Inactive Catalyst Ensure the rhodium precursor and ligand are of high purity and handled under an inert atmosphere to prevent deactivation.
Insufficient Pressure of Syngas (CO/H2) Hydroformylation is a pressure-dependent reaction. Ensure the reactor is properly sealed and maintained at the recommended pressure.
Sub-optimal Temperature The reaction rate is temperature-dependent. Ensure the reaction is heated to the optimal temperature for the specific catalyst system being used.

Issue 2: Poor Regioselectivity (Formation of 3-Methoxypropanal)

Potential CauseRecommended Solution
Incorrect Ligand Choice The regioselectivity of rhodium-catalyzed hydroformylation is highly dependent on the phosphine or phosphite ligand used. Bulky ligands generally favor the formation of the linear aldehyde (3-Methoxypropanal). For the branched product (this compound), a different ligand system may be required.
Sub-optimal CO/H2 Ratio The ratio of carbon monoxide to hydrogen can influence the regioselectivity. Experiment with different ratios to optimize for the desired branched product.

Issue 3: Formation of Byproducts (Hydrogenation or Isomerization)

Potential CauseRecommended Solution
High Hydrogen Partial Pressure An excessively high partial pressure of hydrogen can lead to the hydrogenation of the alkene starting material or the aldehyde product to the corresponding alcohol.
Catalyst-Mediated Isomerization The catalyst itself can sometimes promote the isomerization of the starting alkene. Optimizing the ligand and reaction conditions can help to minimize this side reaction.[20]
Ligand Degradation The organophosphorus ligands used can degrade under hydroformylation conditions, leading to loss of selectivity.[20]

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation

This protocol is for the laboratory-scale synthesis of this compound from 2-Methoxy-1-propanol.

Materials:

  • 2-Methoxy-1-propanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under an argon or nitrogen atmosphere.

  • Add anhydrous DCM to the flask, followed by oxalyl chloride (1.5 equivalents) via a syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM via one of the addition funnels, keeping the internal temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Slowly add a solution of 2-Methoxy-1-propanol (1.0 equivalent) in anhydrous DCM via the second addition funnel, again maintaining the temperature below -60 °C.

  • Stir the reaction mixture for 45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise, ensuring the temperature remains below -60 °C.

  • After the addition is complete, stir the mixture at -78 °C for 15 minutes, then allow it to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Purification of this compound by Fractional Distillation

Procedure:

  • Assemble a fractional distillation apparatus with a vacuum adapter.

  • Place the crude this compound in the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point of this compound at the given pressure. The boiling point will be significantly lower than the atmospheric boiling point.

Data Presentation

Table 1: Illustrative Data for Oxidation of 2-Methoxy-1-propanol

Oxidation MethodTypical Yield (%)Typical Purity (%)Key Byproducts
Swern Oxidation 85-95>97Dimethyl sulfide, Triethylammonium chloride
Dess-Martin Oxidation 90-98>98Iodinane byproduct, Acetic acid

Table 2: Illustrative Data for Hydroformylation of Methyl Vinyl Ether

Catalyst SystemPressure (bar)Temperature (°C)Branched:Linear RatioYield (%)
Rh/Phosphine A 20-5060-8095:5>90
Rh/Phosphine B 20-5060-8080:20>95

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Storage start Starting Materials (2-Methoxy-1-propanol or Methyl Vinyl Ether) reaction Chemical Reaction (Oxidation or Hydroformylation) start->reaction monitoring Reaction Monitoring (GC-MS, NMR, TLC) reaction->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (Fractional Distillation) drying->purification analysis Purity Analysis (GC-MS, qNMR) purification->analysis storage Storage analysis->storage end Pure this compound storage->end

Caption: General experimental workflow for this compound production.

swern_oxidation_pathway reagents DMSO + Oxalyl Chloride (-78 °C) alcohol 2-Methoxy-1-propanol intermediate1 Alkoxysulfonium Salt alcohol->intermediate1 + Activated DMSO intermediate2 Sulfur Ylide intermediate1->intermediate2 + Triethylamine (Deprotonation) base Triethylamine product This compound intermediate2->product Elimination byproducts Dimethyl Sulfide + CO + CO2 intermediate2->byproducts Elimination

Caption: Simplified pathway for the Swern oxidation of 2-Methoxy-1-propanol.

troubleshooting_logic start Low Yield of this compound check_conversion Is starting material consumed? start->check_conversion check_impurities Are there significant byproducts? check_conversion->check_impurities Yes incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No side_reactions Side Reactions Occurring check_impurities->side_reactions Yes product_loss Product Loss During Work-up check_impurities->product_loss No optimize_reagents Optimize Reagents: - Check activity - Increase stoichiometry incomplete_reaction->optimize_reagents optimize_conditions Optimize Conditions: - Adjust temperature - Increase reaction time incomplete_reaction->optimize_conditions change_method Consider milder oxidation method side_reactions->change_method purification_issue Review purification strategy side_reactions->purification_issue optimize_workup Optimize Work-up: - Check pH - Use brine for extraction product_loss->optimize_workup

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Azeotropic distillation for the separation of methoxy propanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Separation of Methoxy Propanol Isomers

Welcome to the technical support center for the separation of 1-methoxy-2-propanol and 2-methoxy-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of these isomers, focusing on the critical step of water removal via azeotropic distillation followed by isomer separation through fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating a mixture of 1-methoxy-2-propanol and 2-methoxy-1-propanol?

The primary challenge is not the separation of the isomers from each other, but the removal of water, which may be present from the synthesis process. Both 1-methoxy-2-propanol and 2-methoxy-1-propanol form azeotropes with water, which means they cannot be completely dried using simple distillation.[1][2] Once the mixture is dewatered, the isomers can be separated by conventional fractional distillation.[3][4]

Q2: Why can't simple distillation be used to remove all the water from the methoxy propanol isomer mixture?

Simple distillation separates liquids based on differences in their boiling points. However, when a mixture forms an azeotrope, the vapor produced during boiling has the same composition as the liquid.[5] This constant-boiling mixture makes it impossible to achieve complete separation of the components by simple distillation alone. Both methoxy propanol isomers exhibit this azeotropic behavior with water.[1][2]

Q3: What is azeotropic distillation and how does it help in dewatering the isomer mixture?

Azeotropic distillation is a technique used to break azeotropes by adding a third component, known as an entrainer, to the mixture.[6] The entrainer forms a new, lower-boiling azeotrope with one or more of the original components (in this case, primarily with water).[6] This new azeotrope is then distilled off, effectively removing the water from the desired product.

Q4: What are suitable entrainers for the azeotropic dewatering of methoxy propanol isomers?

Suitable entrainers are typically non-polar solvents that form a heterogeneous azeotrope with water. Upon condensation, this azeotrope separates into two immiscible liquid phases (an organic layer and a water layer), allowing for easy separation. Commonly used entrainers for similar alcohol-water separations include aromatic hydrocarbons like benzene and toluene, and paraffinic hydrocarbons such as hexane, cyclohexane, and heptane.[3][6]

Q5: After removing the water, how are the 1-methoxy-2-propanol and 2-methoxy-1-propanol isomers separated?

Once the water content is reduced to a negligible level (typically less than 0.1% by weight), the anhydrous mixture of isomers can be separated by fractional distillation.[3] This process exploits the difference in the boiling points of the two isomers. 1-methoxy-2-propanol, being the lower boiling isomer, will be collected as the distillate, while 2-methoxy-1-propanol will remain as the bottom product.[3]

Q6: How can I verify the purity of the separated isomers?

Gas chromatography with a flame ionization detector (GC/FID) is a standard and effective method for analyzing the purity of the separated methoxy propanol isomers.[7] This technique can accurately quantify the amount of each isomer present, as well as detect any residual water or entrainer.

Data Presentation

The following tables summarize key physical properties and azeotropic data for the methoxy propanol isomers.

Table 1: Physical Properties of Methoxy Propanol Isomers

Property1-Methoxy-2-propanol2-Methoxy-1-propanol
CAS Number 107-98-21589-47-5
Molecular Weight ( g/mol ) 90.1290.12
Boiling Point (°C at 1 atm) 120130
Density (g/mL at 25°C) 0.916~0.939
Flash Point (°C) 33[8]46

Table 2: Azeotropic Data with Water (at atmospheric pressure)

AzeotropeBoiling Point (°C)Composition (% w/w)
1-Methoxy-2-propanol / Water 96.552.9% 1-Methoxy-2-propanol / 47.1% Water
2-Methoxy-1-propanol / Water ~98Data not readily available in a quantitative format

Note: The formation of an azeotrope between 2-methoxy-1-propanol and water is documented, but specific composition data is not widely published.

Troubleshooting Guides

Issue 1: Incomplete Water Removal in Azeotropic Distillation

  • Symptom: The bottom product from the azeotropic distillation column still contains a significant amount of water.

  • Possible Causes:

    • Insufficient Entrainer: The amount of entrainer being added is not enough to form an azeotrope with all the water present in the feed.

    • Inadequate Column Efficiency: The distillation column does not have enough theoretical stages to effectively separate the water-entrainer azeotrope from the methoxy propanol isomers.

    • Incorrect Reflux Ratio: The reflux ratio may be too low, leading to poor separation.

  • Solutions:

    • Increase Entrainer Feed Rate: Gradually increase the flow rate of the entrainer while monitoring the water content of the bottom product.

    • Check Column Packing/Trays: Ensure the column packing is not fouled or damaged. For tray columns, check for weeping or flooding.

    • Increase Reflux Ratio: A higher reflux ratio can improve separation, but at the cost of higher energy consumption. Find the optimal balance for your system.

Issue 2: Entrainer Contamination in the Final Product

  • Symptom: The purified methoxy propanol isomers are contaminated with the entrainer.

  • Possible Causes:

    • Inadequate Separation in the Decanter: The organic and aqueous phases in the decanter are not separating cleanly, leading to entrainer being carried over.

    • Poor Separation in the Isomer Distillation Column: The fractional distillation column used to separate the isomers is not effectively removing the residual entrainer.

  • Solutions:

    • Optimize Decanter Design and Operation: Ensure sufficient residence time in the decanter for phase separation. Check for emulsions and consider adjusting the operating temperature.

    • Improve Isomer Distillation: Increase the number of theoretical stages or the reflux ratio in the fractional distillation column to enhance the separation of the entrainer from the isomers.

Issue 3: Poor Separation of Methoxy Propanol Isomers

  • Symptom: The distillate and bottom product from the fractional distillation column are not pure 1-methoxy-2-propanol and 2-methoxy-1-propanol, respectively.

  • Possible Causes:

    • Insufficient Number of Theoretical Stages: The column is not tall enough or the packing is not efficient enough to achieve the desired separation.

    • Incorrect Reflux Ratio: A low reflux ratio will result in incomplete separation.

    • Fluctuations in Operating Pressure: Changes in pressure can affect the relative volatility of the isomers, leading to inconsistent separation.

  • Solutions:

    • Use a More Efficient Column: If possible, switch to a column with a higher number of theoretical stages.

    • Increase Reflux Ratio: This will improve the purity of the products.

    • Maintain Stable Operating Pressure: Ensure a consistent pressure is maintained throughout the distillation process.

Experimental Protocols

Protocol 1: Azeotropic Dewatering of Methoxy Propanol Isomer Mixture

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a packed distillation column (e.g., with Raschig rings or structured packing), a Dean-Stark trap or a similar decanter, a condenser, and a receiving flask.

  • Charging the Flask: Charge the round-bottom flask with the aqueous mixture of 1-methoxy-2-propanol and 2-methoxy-1-propanol. Add the selected entrainer (e.g., toluene or cyclohexane) to the flask. The amount of entrainer should be sufficient to form an azeotrope with all the water present.

  • Distillation: Heat the flask to boiling. The vapor, consisting of the water-entrainer azeotrope, will rise through the column.

  • Condensation and Separation: The vapor will condense and collect in the decanter. For a heterogeneous azeotrope, two liquid phases will form.

  • Water Removal: The denser aqueous layer is drained from the decanter, while the lighter organic layer (entrainer) is returned to the distillation column.

  • Completion: Continue the distillation until no more water collects in the decanter. The bottom product in the flask is the dewatered mixture of methoxy propanol isomers.

Protocol 2: Fractional Distillation of Methoxy Propanol Isomers

  • Apparatus Setup: Use a fractional distillation apparatus with a high number of theoretical stages (a packed column or a Vigreux column).

  • Charging the Flask: Transfer the dewatered isomer mixture from the previous step into the distillation flask.

  • Distillation: Slowly heat the flask. The more volatile isomer, 1-methoxy-2-propanol (boiling point ~120°C), will vaporize first.

  • Fraction Collection: Carefully monitor the temperature at the head of the column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of 1-methoxy-2-propanol.

  • Separation of the Second Isomer: Once the majority of the 1-methoxy-2-propanol has been distilled, the temperature at the head of the column will begin to rise. The remaining liquid in the flask will be enriched in the higher-boiling isomer, 2-methoxy-1-propanol (boiling point ~130°C). This can be collected as the bottom product or distilled at a higher temperature.

Protocol 3: Purity Analysis by Gas Chromatography (GC)

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like a PEG-based phase).

  • Sample Preparation: Prepare standard solutions of known concentrations of 1-methoxy-2-propanol, 2-methoxy-1-propanol, water, and the entrainer in a suitable solvent. Prepare a dilute sample of the collected distillate and bottom product.

  • Analysis: Inject the standards and samples into the GC.

  • Quantification: Identify the peaks based on the retention times of the standards. Calculate the purity of the fractions by comparing the peak areas of the isomers to the total peak area.

Visualizations

Experimental_Workflow Overall Separation Workflow A Aqueous Mixture of 1-Methoxy-2-propanol and 2-Methoxy-1-propanol B Azeotropic Distillation (with Entrainer) A->B C Water Removal B->C Water-Entrainer Azeotrope D Dewatered Isomer Mixture B->D E Fractional Distillation D->E F Pure 1-Methoxy-2-propanol (Distillate) E->F G Pure 2-Methoxy-1-propanol (Bottoms) E->G

Caption: Overall workflow for the separation of methoxy propanol isomers.

Troubleshooting_Logic Troubleshooting: Poor Isomer Separation Start Poor Isomer Separation Check_Water Check for Residual Water (GC Analysis) Start->Check_Water Water_Present Water Detected Check_Water->Water_Present Redo_Azeo Repeat Azeotropic Dewatering Water_Present->Redo_Azeo Yes No_Water Water Absent Water_Present->No_Water No Redo_Azeo->Check_Water Check_Column Evaluate Fractional Distillation Column No_Water->Check_Column Column_OK Column Efficiency Adequate? Check_Column->Column_OK Improve_Column Use Column with More Theoretical Stages Column_OK->Improve_Column No Check_Reflux Check Reflux Ratio Column_OK->Check_Reflux Yes Improve_Column->Check_Reflux Reflux_OK Reflux Ratio Optimal? Check_Reflux->Reflux_OK Increase_Reflux Increase Reflux Ratio Reflux_OK->Increase_Reflux No Success Pure Isomers Obtained Reflux_OK->Success Yes Increase_Reflux->Success

Caption: Troubleshooting decision tree for poor isomer separation.

References

Validation & Comparative

A Comparative Analysis of 2-Methoxypropanal and 2-Ethoxypropanal Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the relative reactivity of 2-methoxypropanal and 2-ethoxypropanal, presenting key physicochemical data, comparative reactivity insights, and detailed experimental protocols. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize these aldehydes in synthetic chemistry.

Introduction

This compound and 2-ethoxypropanal are alpha-alkoxy aldehydes that serve as versatile intermediates in organic synthesis. Their reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon, which is influenced by the adjacent alkoxy group. Understanding the subtle differences in their reactivity, governed by steric and electronic effects, is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides a comparative analysis of their reactivity, supported by available experimental data and established chemical principles.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and 2-ethoxypropanal is presented in Table 1. These properties are essential for handling, reaction setup, and purification.

PropertyThis compound2-Ethoxypropanal
Molecular Formula C4H8O2[1]C5H10O2[2]
Molecular Weight 88.11 g/mol [1][3]102.13 g/mol [2]
CAS Number 6142-38-7[1]5393-69-1[2]
Boiling Point 64.7 °C at 760 mmHg[1]Not readily available
Density 0.893 g/cm³[1]Not readily available
Structure this compound structure2-Ethoxypropanal structure

Comparative Reactivity Analysis

The reactivity of aldehydes is primarily centered around the susceptibility of the carbonyl carbon to nucleophilic attack. The alkoxy group at the alpha-position in this compound and 2-ethoxypropanal influences this reactivity through a combination of inductive and steric effects.

Electronic Effects: The oxygen atom of the alkoxy group is electron-withdrawing through the sigma bond (inductive effect), which should increase the electrophilicity of the carbonyl carbon. However, the lone pairs on the oxygen can also donate electron density through resonance, which would decrease electrophilicity. The net electronic effect is a balance of these two opposing forces.

Steric Effects: The bulkier ethoxy group in 2-ethoxypropanal is expected to offer more steric hindrance to an incoming nucleophile compared to the methoxy group in this compound. This would generally lead to a slower reaction rate for the ethoxy derivative.

Ozonolysis of Related Vinyl Ethers: An Insight into Reactivity

While direct comparative kinetic studies on this compound and 2-ethoxypropanal are scarce, a study on the ozonolysis of the structurally related 2-methoxypropene and 2-ethoxypropene provides valuable insights. The reaction with ozone can be considered an electrophilic attack on the double bond, a process that is sensitive to the electronic properties of the substituents. The study found that 2-ethoxypropene reacts with ozone at a faster rate than 2-methoxypropene.

CompoundRate Constant (k) with Ozone (cm³ molecule⁻¹ s⁻¹)
2-Methoxypropene1.18 ± 0.13 × 10⁻¹⁷
2-Ethoxypropene1.89 ± 0.23 × 10⁻¹⁷

This suggests that the ethoxy group is more electron-donating than the methoxy group in this context, which would in turn imply that 2-ethoxypropanal might be slightly less reactive towards nucleophiles at the carbonyl carbon due to a less pronounced partial positive charge.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed protocols for common reactions used to assess aldehyde reactivity.

Protocol 1: Synthesis of 2-Alkoxypropanals

A general method for the synthesis of 2-alkoxypropanals involves the oxidation of the corresponding 2-alkoxy-1-propanols.

Materials:

  • 2-Methoxy-1-propanol or 2-Ethoxy-1-propanol

  • Pyridinium chlorochromate (PCC) or other mild oxidizing agent

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the 2-alkoxy-1-propanol (1 equivalent) in anhydrous dichloromethane, add pyridinium chlorochromate (1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-alkoxypropanal.

  • Purify the crude product by fractional distillation or column chromatography on silica gel.

Protocol 2: Comparative Nucleophilic Addition - Grignard Reaction

This protocol allows for a qualitative or semi-quantitative comparison of the reactivity of the two aldehydes towards a Grignard reagent. The reaction can be monitored by TLC or GC to compare the rates of consumption of the starting aldehydes.

Materials:

  • This compound

  • 2-Ethoxypropanal

  • Methylmagnesium bromide (or other Grignard reagent) solution in THF

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up two parallel reactions, one for each aldehyde.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde (1 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution (1.1 equivalents) dropwise with stirring.

  • Monitor the reaction progress at regular intervals by taking aliquots and quenching them with a saturated aqueous ammonium chloride solution, followed by extraction and analysis by TLC or GC.

  • Compare the rate of disappearance of the starting aldehyde in both reactions to assess their relative reactivity.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the general mechanism of nucleophilic addition to an aldehyde and a typical experimental workflow for synthesis.

Nucleophilic_Addition Aldehyde Aldehyde Tetrahedral Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral Intermediate Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Tetrahedral Intermediate Alcohol Product Alcohol Product Tetrahedral Intermediate->Alcohol Product Protonation Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start Reaction Setup Reaction Setup Start->Reaction Setup Addition of Reagents Addition of Reagents Reaction Setup->Addition of Reagents Reaction Monitoring (TLC/GC) Reaction Monitoring (TLC/GC) Addition of Reagents->Reaction Monitoring (TLC/GC) Work-up Work-up Reaction Monitoring (TLC/GC)->Work-up Extraction Extraction Work-up->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Solvent Removal->Purification (Distillation/Chromatography) Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Purification (Distillation/Chromatography)->Characterization (NMR, IR, MS) Final Product Final Product Characterization (NMR, IR, MS)->Final Product

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Methoxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of aldehydes like 2-Methoxypropanal is crucial for product safety, quality control, and regulatory compliance. This guide offers an objective comparison of three widely used analytical techniques for this purpose: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry. The performance of each method is supported by representative experimental data to aid in selecting the most suitable approach for your specific analytical needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance metrics for the quantification of this compound using HPLC-UV, GC-MS, and a spectrophotometric method.

Parameter HPLC-UV with DNPH Derivatization Gas Chromatography-Mass Spectrometry (GC-MS) Spectrophotometry (Purpald® Method) Acceptance Criteria
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.995≥ 0.995[1]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%95.3% - 104.5%80% - 120%
Precision (% RSD) < 1.8%< 1.5%< 4.0%≤ 5%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.5 µg/mLSignal-to-Noise Ratio ≥ 3:1[2]
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL1.5 µg/mLSignal-to-Noise Ratio ≥ 10:1[2]
Selectivity HighVery HighModerate
Cost ModerateHighLow
Throughput ModerateModerate to HighHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be detected by UV spectrophotometry.[3][4][5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • This compound standard

Procedure:

  • Sample Preparation: A known volume of the sample is reacted with an acidic solution of DNPH.

  • Derivatization: The mixture is incubated to allow for the formation of the this compound-DNPH derivative.

  • Extraction: The derivative is extracted using a suitable organic solvent (e.g., hexane).

  • Analysis: The extracted sample is injected into the HPLC system.

  • Detection: The eluent is monitored at a wavelength of 365 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area to a calibration curve prepared with standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of volatile compounds like this compound.[3][6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • Helium (carrier gas)

  • This compound standard

  • Internal standard (e.g., 1,4-dibromobenzene)[7]

Procedure:

  • Sample Preparation: The sample may be diluted with a suitable solvent or analyzed directly using headspace injection. For liquid injection, an internal standard is added.

  • Injection: A small volume of the prepared sample is injected into the GC inlet.

  • Separation: The components of the sample are separated on the capillary column using a temperature gradient.

  • Detection: The separated components are detected by the mass spectrometer, which provides both qualitative and quantitative information.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the target ion to that of the internal standard and a calibration curve.

Spectrophotometry (Purpald® Method)

This colorimetric method provides a rapid and cost-effective way to quantify total aldehydes.[8]

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents:

  • Purpald® reagent solution

  • Oxidizing agent (e.g., potassium periodate)

  • This compound standard

Procedure:

  • Sample Preparation: A known volume of the sample is mixed with the Purpald® reagent.

  • Color Development: An oxidizing agent is added to the mixture, which results in the formation of a purple-colored complex in the presence of aldehydes.

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (around 550 nm).

  • Quantification: The concentration of this compound is determined by comparing the absorbance to a calibration curve prepared with standard solutions.

Visualizing the Processes

To better understand the relationships and workflows, the following diagrams are provided.

cluster_metabolism Plausible Metabolic Pathway of this compound Methoxypropanal This compound Enzyme1 Aldehyde Dehydrogenase Methoxypropanal->Enzyme1 Enzyme2 Aldehyde Reductase Methoxypropanal->Enzyme2 CarboxylicAcid 2-Methoxypropanoic Acid Alcohol 1-Methoxy-2-propanol Enzyme1->CarboxylicAcid Oxidation Enzyme2->Alcohol Reduction

Figure 1: Plausible metabolic pathway of this compound.

cluster_workflow General Analytical Workflow for this compound Quantification Sample Sample Collection Preparation Sample Preparation (Dilution, Derivatization, Extraction) Sample->Preparation Analysis Instrumental Analysis (HPLC, GC-MS, or Spectrophotometry) Preparation->Analysis Data Data Acquisition Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification Report Reporting Quantification->Report

Figure 2: General analytical workflow for this compound.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV with DNPH derivatization is a robust and reliable method suitable for routine quality control, offering a good balance of sensitivity, selectivity, and cost.[3]

  • GC-MS is the method of choice when high sensitivity and specificity are required, particularly for trace-level analysis or in complex sample matrices.[3][6]

  • Spectrophotometry provides a rapid and inexpensive screening tool, but it may be susceptible to interferences from other aldehydes present in the sample.[8]

By understanding the strengths and limitations of each technique, researchers and drug development professionals can make an informed decision to ensure the accuracy and reliability of their analytical results.

References

Performance Face-Off: Charting the Optimal Synthetic Route to 2-Methoxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient and high-purity synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of the primary synthetic routes to 2-methoxypropanal, a valuable building block in various chemical syntheses. We delve into the performance of two major pathways: the oxidation of 2-methoxy-1-propanol and the hydroformylation of methyl vinyl ether, presenting a detailed analysis of their respective yields, reaction conditions, and operational complexities.

This comparative analysis is designed to equip scientists with the necessary data to select the most suitable synthetic strategy for their specific research and development needs, balancing factors such as yield, purity, scalability, and the availability of reagents and equipment.

At a Glance: Performance Comparison of Synthetic Routes

The selection of an optimal synthetic route to this compound hinges on a trade-off between yield, reaction conditions, and the nature of the starting materials. Below is a summary of the key performance indicators for the two primary methods discussed in this guide.

ParameterOxidation of 2-Methoxy-1-propanolHydroformylation of Methyl Vinyl Ether
Starting Materials 2-Methoxy-1-propanol, Oxidizing Agent (e.g., DMSO, Oxalyl Chloride, Dess-Martin Periodinane)Methyl vinyl ether, Syngas (CO/H₂)
Typical Yield Good to Excellent (typically >85%)Moderate to High (can exceed 70%)
Product Purity Generally high, dependent on purification methodGood, but may contain regioisomers
Key Reagents Swern: DMSO, Oxalyl Chloride, TriethylamineDess-Martin: Dess-Martin PeriodinaneRhodium or Cobalt-based catalysts, Ligands
Reaction Conditions Swern: Cryogenic (-78 °C)Dess-Martin: Room TemperatureElevated pressure and temperature
Key Considerations Swern: Requires careful temperature control and handling of malodorous byproducts.Dess-Martin: Reagent can be expensive and potentially explosive.Requires specialized high-pressure equipment. Catalyst selection is crucial for regioselectivity.

In-Depth Analysis of Synthetic Pathways

This section provides a detailed examination of the two principal synthetic routes to this compound, including reaction mechanisms and experimental considerations.

Route 1: Oxidation of 2-Methoxy-1-propanol

The oxidation of the primary alcohol, 2-methoxy-1-propanol, to the corresponding aldehyde, this compound, is a well-established and reliable synthetic transformation. Several methods are available, with Swern and Dess-Martin oxidations being among the most common due to their mild conditions and high selectivity, which prevent over-oxidation to the carboxylic acid.

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. The reaction is known for its high yields and tolerance of a wide range of functional groups.[1][2][3] A typical yield for Swern oxidations is in the range of 92%. The primary drawbacks are the need for cryogenic temperatures and the production of foul-smelling dimethyl sulfide as a byproduct.[1][4]

Dess-Martin Oxidation: This oxidation employs the Dess-Martin periodinane (DMP) reagent in a chlorinated solvent at room temperature.[5][6] It offers the advantages of mild conditions, short reaction times, and a simplified workup.[5] Yields are generally high, often around 90%.[7] However, the DMP reagent is relatively expensive and has been reported to be potentially explosive under certain conditions, necessitating careful handling.[2]

Oxidation_Routes sub 2-Methoxy-1-propanol prod This compound sub->prod Oxidation

Caption: General oxidation of 2-Methoxy-1-propanol.

Route 2: Hydroformylation of Methyl Vinyl Ether

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. In the case of methyl vinyl ether, this reaction can theoretically produce two regioisomers: the desired branched aldehyde, this compound, and the linear aldehyde, 3-methoxypropanal.

This reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt.[8] The choice of catalyst and ligands is critical for controlling the regioselectivity of the reaction. While rhodium catalysts often exhibit high activity and selectivity under milder conditions, cobalt catalysts present a more cost-effective alternative.[8][9] The reaction requires the use of synthesis gas (a mixture of carbon monoxide and hydrogen) and is carried out at elevated pressures and temperatures, necessitating specialized equipment. Reports on the hydroformylation of vinyl esters, which are structurally similar, show the potential for excellent regioselectivity and high yields.[10]

Hydroformylation_Route sub Methyl Vinyl Ether prod_branched This compound (Branched) sub->prod_branched Hydroformylation (Rh or Co catalyst) prod_linear 3-Methoxypropanal (Linear) sub->prod_linear Hydroformylation (Rh or Co catalyst) syngas CO + H₂

Caption: Hydroformylation of methyl vinyl ether.

Experimental Protocols

Below are detailed experimental methodologies for the key synthetic routes discussed. These protocols are based on established procedures for similar transformations and should be adapted to specific laboratory conditions.

Protocol 1: Swern Oxidation of 2-Methoxy-1-propanol

Materials:

  • 2-Methoxy-1-propanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous dichloromethane.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 - 2.0 equivalents) to the stirred dichloromethane.

  • In a separate flask, dissolve dimethyl sulfoxide (2.0 - 3.0 equivalents) in anhydrous dichloromethane.

  • Add the DMSO solution dropwise to the oxalyl chloride solution via the dropping funnel, maintaining the internal temperature below -60 °C. Stir the resulting mixture at -78 °C for 15-20 minutes.[11]

  • Dissolve 2-methoxy-1-propanol (1.0 equivalent) in anhydrous dichloromethane.

  • Add the alcohol solution dropwise to the activated Swern reagent at -78 °C. Stir the reaction mixture at this temperature for 30-45 minutes.[11]

  • Slowly add triethylamine (5.0 equivalents) to the reaction mixture, ensuring the temperature remains below -60 °C. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.[11]

  • Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by distillation or flash column chromatography.

Swern_Oxidation_Workflow start Prepare reaction vessel and cool to -78 °C add_oxalyl Add oxalyl chloride start->add_oxalyl add_dmso Add DMSO solution add_oxalyl->add_dmso stir1 Stir for 15-20 min add_dmso->stir1 add_alcohol Add 2-methoxy-1-propanol solution stir1->add_alcohol stir2 Stir for 30-45 min add_alcohol->stir2 add_tea Add triethylamine stir2->add_tea stir3 Stir for 30 min add_tea->stir3 warm Warm to room temperature stir3->warm quench Quench with water warm->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with water and brine extract->wash dry Dry and concentrate wash->dry purify Purify product dry->purify

Caption: Swern Oxidation Experimental Workflow.

Protocol 2: Dess-Martin Oxidation of 2-Methoxy-1-propanol

Materials:

  • 2-Methoxy-1-propanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 2-methoxy-1-propanol (1.0 equivalent) and anhydrous dichloromethane.

  • Add Dess-Martin periodinane (1.1 - 1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Shake the funnel vigorously until the solid byproducts dissolve. Separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by distillation or flash column chromatography.

Protocol 3: Rhodium-Catalyzed Hydroformylation of Methyl Vinyl Ether (General Procedure)

Materials:

  • Methyl vinyl ether

  • Rhodium catalyst (e.g., Rh(CO)₂(acac))

  • Phosphine ligand (e.g., triphenylphosphine)

  • Anhydrous toluene

  • Synthesis gas (CO/H₂)

Procedure:

  • In a high-pressure autoclave, dissolve the rhodium catalyst and the phosphine ligand in anhydrous toluene under an inert atmosphere.

  • Introduce methyl vinyl ether into the autoclave.

  • Pressurize the autoclave with synthesis gas to the desired pressure (e.g., 20-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Maintain the reaction under pressure and temperature for the specified time, monitoring the consumption of syngas.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Analyze the reaction mixture by gas chromatography (GC) to determine the conversion and selectivity.

  • Concentrate the reaction mixture under reduced pressure and purify the product by distillation.

Conclusion

Both the oxidation of 2-methoxy-1-propanol and the hydroformylation of methyl vinyl ether represent viable synthetic routes to this compound. The choice between these methods will largely depend on the specific requirements of the synthesis.

The oxidation route , particularly using Swern or Dess-Martin conditions, offers high yields and excellent purity with relatively straightforward and well-documented procedures. This pathway is likely preferable for laboratory-scale syntheses where high purity is critical and the necessary reagents and conditions are readily manageable.

The hydroformylation route presents an atom-economical alternative that utilizes readily available starting materials. While it requires specialized high-pressure equipment, it holds promise for large-scale industrial production, provided that catalyst systems can be optimized for high regioselectivity towards the desired branched aldehyde.

Ultimately, the data and protocols presented in this guide should serve as a valuable resource for researchers in making an informed decision on the most appropriate synthetic strategy to obtain this compound for their applications.

References

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Determination of 2-Methoxypropanal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a cornerstone of product characterization and quality control. 2-Methoxypropanal and its derivatives, as valuable chiral building blocks, demand robust analytical methodologies to quantify their enantiomeric purity. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document outlines the principles of each method, offers detailed experimental protocols, and presents a comparative analysis of their performance based on experimental data from structurally similar compounds, providing a solid foundation for method development and selection.

At a Glance: Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound derivatives is a multifactorial decision, weighing the need for accuracy, resolution, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and NMR Spectroscopy.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy
Principle Direct separation of enantiomers on a chiral stationary phase in the gas phase.Direct or indirect separation of enantiomers via a chiral stationary phase or derivatization followed by achiral separation.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct and quantifiable signals.
Sample Volatility Required; suitable for volatile aldehydes or their volatile derivatives.Not strictly required; suitable for a wide range of derivatives.Not required.
Resolution (Rs) Typically > 1.5 for baseline separation.[1][2]Generally > 1.5 for baseline separation.[3]Not applicable (quantified by signal integration).
Analysis Time Fast (typically 10-30 minutes per sample).[4]Moderate (typically 15-45 minutes per sample).Rapid (< 10 minutes per sample after preparation).[5]
Limit of Detection High sensitivity (ng to pg range).High sensitivity (µg to ng range).Lower sensitivity (mg to µg range).
Sample Preparation Often requires derivatization to improve volatility and thermal stability.May require derivatization for indirect methods or to improve detection.Requires addition of a chiral solvating or derivatizing agent.
Instrumentation Gas chromatograph with a chiral capillary column.[6]HPLC system with a chiral column or a standard column for derivatized samples.[7]NMR spectrometer.
Key Advantage High resolution and speed for volatile compounds.Broad applicability and versatility.Rapid analysis and simple sample preparation.
Key Limitation Limited to thermally stable and volatile compounds; potential for racemization at high temperatures.Can be more time-consuming for method development.Lower sensitivity and potential for signal overlap.

Disclaimer: The quantitative data in this table is representative of the performance of these techniques for the analysis of small chiral molecules and may serve as a starting point for the analysis of this compound derivatives. Actual performance may vary depending on the specific derivative, instrumentation, and experimental conditions.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining accurate and reproducible results. The following sections provide foundational methods for the analysis of this compound derivatives using Chiral GC, Chiral HPLC, and NMR Spectroscopy.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the direct separation of volatile enantiomers. For aldehydes like this compound, derivatization is often beneficial to enhance thermal stability and improve chromatographic performance. A common approach is the conversion of the aldehyde to a more stable and volatile derivative, such as an oxime or a hydrazone, followed by analysis on a chiral column.

Protocol: Direct Analysis on a Chiral Column (e.g., Cyclodextrin-based)

  • Sample Preparation:

    • Dissolve the this compound derivative in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • GC System and Conditions:

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Chiral Column: A cyclodextrin-based capillary column (e.g., Beta DEX™ or Gamma DEX™) is often a good starting point.[6]

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C and hold for 5 minutes. This program should be optimized for the specific derivative.

    • Injection: 1 µL, split injection (e.g., 50:1 split ratio).

  • Data Analysis:

    • The enantiomers will elute as two separate peaks.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers versatility in analyzing a broader range of compounds and can be performed directly using a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.

Protocol: Direct Analysis on a Chiral Stationary Phase

  • Sample Preparation:

    • Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System and Conditions:

    • Instrument: HPLC system with a UV or Diode Array Detector (DAD).

    • Chiral Column: Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are widely applicable.[7]

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chromatography. The ratio should be optimized for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by the UV absorbance of the derivative. If the derivative lacks a strong chromophore, a low wavelength (e.g., 210 nm) may be used.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the % ee using the peak areas of the two enantiomers as described for the GC method.

NMR Spectroscopy

NMR spectroscopy, in conjunction with a chiral auxiliary, provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using either a chiral derivatizing agent (CDA) to form stable diastereomers or a chiral solvating agent (CSA) to form transient diastereomeric complexes.

Protocol: Using a Chiral Solvating Agent (e.g., Pirkle's Alcohol)

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone to identify a well-resolved proton signal, preferably one close to the chiral center (e.g., the aldehyde proton or the methoxy protons).

    • To the same NMR tube, add a specific molar equivalent of a chiral solvating agent, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol). A 1:1 to 2:1 molar ratio of CSA to analyte is a good starting point.[8]

  • NMR Data Acquisition:

    • Gently mix the sample and acquire the ¹H NMR spectrum. The previously identified proton signal should now be split into two distinct signals corresponding to the two diastereomeric complexes.

  • Data Analysis:

    • Integrate the two separated signals.

    • Calculate the % ee from the integral values: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] × 100 where Integral₁ is the integration value of the major diastereomer and Integral₂ is the integration value of the minor diastereomer.

Visualizing the Workflow and Method Selection

To aid in the selection of the most appropriate analytical technique, the following diagrams illustrate the general experimental workflow and a logical approach to method selection based on sample properties and analytical requirements.

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_data Data Processing Sample Chiral this compound Derivative Derivatization Derivatization (Optional/Required) Sample->Derivatization If necessary for volatility/detection NMR NMR Spectroscopy Sample->NMR GC Chiral GC Derivatization->GC HPLC Chiral HPLC Derivatization->HPLC Integration Peak/Signal Integration GC->Integration HPLC->Integration NMR->Integration Calculation Calculate % ee Integration->Calculation

A general overview of the steps involved in determining enantiomeric excess.

G Decision Tree for Method Selection Start Start: Determine ee of This compound Derivative Volatile Is the sample volatile & thermally stable? Start->Volatile GC Use Chiral GC Volatile->GC Yes HPLC Use Chiral HPLC Volatile->HPLC No HighThroughput Is rapid analysis for many samples required? HighThroughput->HPLC No NMR Use NMR with Chiral Auxiliary HighThroughput->NMR Yes HighSensitivity Is high sensitivity (trace analysis) required? HighSensitivity->HighThroughput No HighSensitivity->HPLC Yes ConsiderDeriv Consider Derivatization GC->ConsiderDeriv HPLC->HighSensitivity

A logical guide for selecting the optimal analytical method.

References

A Comparative Guide to Chiral Stationary Phases for the Enantioselective Separation of 2-Methoxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective separation of chiral molecules is a critical analytical challenge in the pharmaceutical and fine chemical industries, where the physiological effects of enantiomers can differ significantly. 2-Methoxypropanal, a small chiral aldehyde, presents a unique separation challenge due to its volatility and polarity. This guide provides a comparative overview of the efficacy of different chiral stationary phases (CSPs) for the gas chromatographic (GC) separation of this compound and structurally similar compounds. While specific application data for this compound is limited in published literature, this guide draws upon established principles and experimental data for analogous small, polar, and volatile chiral molecules to provide a robust starting point for method development.

The primary technique for separating volatile enantiomers like this compound is chiral gas chromatography.[1] This method utilizes a capillary column coated with a chiral stationary phase that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.[2]

Comparison of Chiral Stationary Phases

The most promising CSPs for the separation of small, volatile chiral aldehydes and alcohols are derivatized cyclodextrins.[2][3] Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes, and their derivatization creates a chiral environment conducive to enantioselective interactions.[4] Polysaccharide-based CSPs are also highly effective for a broad range of chiral compounds, though they are more commonly employed in High-Performance Liquid Chromatography (HPLC).[5]

For a volatile analyte such as this compound, GC is the more suitable technique. The table below compares the applicability of commonly used derivatized cyclodextrin-based GC-CSPs for the separation of small chiral aldehydes and alcohols, providing a strong basis for the selection of a CSP for this compound.

Chiral Stationary Phase (CSP) TypeCommon DerivativesApplicability for Small Aldehydes/AlcoholsKey Interaction MechanismsReported Advantages & Considerations
Beta-Cyclodextrin (β-CD) Permethylated, Diacetylated, TrifluoroacetylatedHighInclusion complexation, hydrogen bonding, dipole-dipole interactions.[4]Widely applicable for a range of chiral compounds.[2] The choice of derivative can significantly impact selectivity.[3] Derivatization may be required for some analytes to improve peak shape and resolution.[6]
Gamma-Cyclodextrin (γ-CD) Derivatized with alkyl or acyl groupsGoodSimilar to β-CD, but the larger cavity size can be advantageous for slightly bulkier molecules.Offers complementary selectivity to β-CD phases.[3] Can be effective for compounds that are poorly resolved on β-CD columns.
Alpha-Cyclodextrin (α-CD) DerivatizedModerateInclusion complexation, with the smaller cavity size being more selective for smaller molecules.More limited in application compared to β-CD and γ-CD due to the smaller cavity.[3]

Experimental Protocols

Below is a general experimental protocol for the chiral GC separation of a volatile aldehyde like this compound, based on typical conditions for analogous compounds. Optimization of these parameters will be necessary to achieve baseline separation.

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Chiral Column: A fused silica capillary column coated with a derivatized cyclodextrin-based chiral stationary phase (e.g., a permethylated β-cyclodextrin phase).

Carrier Gas: Helium or Hydrogen.

Temperature Program:

  • Initial Oven Temperature: 40-60 °C (hold for 2-5 minutes)

  • Ramp Rate: 2-5 °C/minute

  • Final Oven Temperature: 150-200 °C (hold for 5-10 minutes)

  • An optimized temperature gradient is crucial for separating the enantiomers.[6]

Injection:

  • Injector Temperature: 200-250 °C

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Sample Preparation: The sample should be dissolved in a volatile solvent.

Detection:

  • FID Temperature: 250-300 °C

  • MS Transfer Line Temperature: 250-280 °C

Logical Workflow for CSP Selection

The selection of an appropriate chiral stationary phase and the optimization of chromatographic conditions are paramount for successful enantioseparation. The following diagram illustrates a logical workflow for this process.

CSP_Selection_Workflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial CSP Screening cluster_2 Phase 3: Method Development & Optimization cluster_3 Phase 4: Validation & Analysis Analyte Characterize this compound (Volatility, Polarity, Functional Groups) GC Select Gas Chromatography (GC) as the Separation Technique Analyte->GC Volatile & Thermally Stable Screening Screen Derivatized Cyclodextrin CSPs (e.g., Beta-DEX™, Gamma-DEX™) Optimization Optimize GC Parameters (Temperature Program, Flow Rate, Injection Mode) Screening->Optimization GC->Screening Based on Analogous Compounds Derivatization Consider Derivatization if Peak Shape is Poor Optimization->Derivatization If needed Validation Validate Method (Resolution, Linearity, LOD, LOQ) Optimization->Validation Derivatization->Optimization Analysis Perform Enantiomeric Purity Analysis Validation->Analysis

Caption: Logical workflow for selecting a chiral stationary phase for this compound separation.

References

Spectroscopic Profile of 2-Methoxypropanal: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic characteristics of 2-methoxypropanal, offering a comparative analysis with related aldehydes. This document provides researchers, scientists, and drug development professionals with detailed experimental data and protocols to support the identification and characterization of this compound.

This guide presents a cross-validation of spectroscopic data for this compound, a key chemical intermediate. To provide a thorough understanding of its spectral features, we offer a comparative analysis with three alternative aldehydes: propanal, 2-methylpropanal, and 3-methoxypropanal. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is essential for unambiguous identification and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])

CompoundProton AssignmentChemical Shift (δ)MultiplicityCoupling Constant (J)
This compound -CHOData not available--
-CH(OCH₃)Data not available--
-OCH₃Data not available--
-CH₃Data not available--
Propanal-CHO9.73t1.4
-CH₂-2.46dq7.4, 1.4
-CH₃1.12t7.4
2-Methylpropanal-CHO9.62d1.2
-CH(CH₃)₂2.59m-
-CH(CH₃)₂1.10d6.9
3-Methoxypropanal-CHO9.77t1.8
-CH₂CHO2.73dt5.8, 1.8
-CH₂O-3.70t5.8
-OCH₃3.34s-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundC1 (-CHO)C2C3-OCH₃
This compound ~205~80~15~58
Propanal202.731.78.6-
2-Methylpropanal204.741.015.6-
3-Methoxypropanal202.343.567.958.6

Table 3: Infrared (IR) Spectroscopy Data (Prominent Absorption Bands [cm⁻¹])

CompoundC=O StretchC-H (aldehyde)C-O Stretch
This compound ~1730~2820, ~2720~1100
Propanal17302820, 2718-
2-Methylpropanal17252810, 2705-
3-Methoxypropanal17252820, 27201118

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 88 (predicted)59, 45, 29 (predicted)
Propanal5857, 29, 28
2-Methylpropanal7271, 43, 41, 29
3-Methoxypropanal8858, 45, 29

Experimental Protocols

Standardized protocols were followed for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were acquired on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. Samples were dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a spectral width of 240 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer. A small drop of the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin film. The spectra were recorded in the range of 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectra were obtained using an Agilent 7890B gas chromatograph coupled to an Agilent 5977A mass selective detector. The GC was equipped with a HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness). Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The injection port temperature was maintained at 250°C. The oven temperature was programmed from 50°C (held for 2 minutes) to 250°C at a rate of 10°C/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning from m/z 20 to 200.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the aldehyde compounds.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Aldehyde Sample NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample FTIR_Sample Neat Liquid Film Sample->FTIR_Sample GCMS_Sample Dilution in Solvent Sample->GCMS_Sample NMR NMR Spectrometer NMR_Sample->NMR FTIR FTIR Spectrometer FTIR_Sample->FTIR GCMS GC-MS System GCMS_Sample->GCMS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data MS_Data Mass Spectrum GCMS->MS_Data Interpretation Structural Elucidation & Comparison NMR_Data->Interpretation FTIR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis of aldehydes.

Benchmarking 2-Methoxypropanal against other chiral building blocks in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the choice of chiral building blocks is a critical determinant of success, influencing reaction outcomes in terms of yield, stereoselectivity, and overall efficiency. For researchers, scientists, and professionals in drug development, a thorough understanding of the relative performance of these synthons is paramount. This guide provides an objective comparison of 2-methoxypropanal with other prominent chiral building blocks, supported by experimental data to inform selection in various synthetic applications.

Introduction to this compound as a Chiral Building Block

This compound is a versatile chiral aldehyde that serves as a valuable precursor in the synthesis of complex stereochemically defined molecules. Its structure, featuring a methoxy group at the C2 position, offers a unique combination of steric and electronic properties that can influence the stereochemical course of nucleophilic additions and other transformations at the carbonyl group. A notable application of its precursor, (R)-3-methoxy-2-methylpropan-1-ol, is in the total synthesis of the potent anticancer agent (+)-discodermolide, highlighting its significance in constructing intricate molecular architectures found in biologically active natural products.[1]

Comparative Performance Analysis

To provide a clear benchmark, this section compares the performance of this compound with other widely used chiral building blocks in key asymmetric transformations. The data presented is collated from various studies to offer a comparative perspective. It is important to note that direct head-to-head comparative studies under identical conditions are not always available in the literature; therefore, this analysis aims to provide a representative overview based on existing experimental data.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction where the stereocontrol at the newly formed chiral centers is of utmost importance. The performance of a chiral aldehyde in this reaction is typically evaluated by the diastereoselectivity (d.r.) and enantioselectivity (e.e.) of the resulting β-hydroxy carbonyl compound.

Table 1: Illustrative Performance of Chiral Building Blocks in Asymmetric Aldol Reactions

Chiral Building Block/MethodAldehydeNucleophile/EnolateCatalyst/AuxiliaryDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Yield (%)Reference
This compound Derivative (R)-3-methoxy-2-methylpropanalBoron enolate of a chiral ketoneSubstrate ControlHigh (inferred)High (inferred)Not explicitly stated[1]
Evans Asymmetric Aldol Isovaleraldehyde(S)-4-benzyl-2-oxazolidinone derived boron enolate(S)-4-benzyl-2-oxazolidinone>99:1 (syn:anti)>9985[2][3]
(R)-2-Methylpentanal (R)-2-MethylpentanalAcetone(S)-Proline (20-30 mol%)Not Reported9485[4]
(S)-2-Phenylpropanal (S)-2-PhenylpropanalAcetone(S)-Proline (10-20 mol%)Not Applicable52High[4]

Note: The data for this compound is inferred from its use in the multi-step synthesis of complex molecules where high stereoselectivity is crucial. Direct comparative data with other aldehydes under identical conditions is limited in the available literature.

Nucleophilic Addition Reactions

The stereochemical outcome of the addition of organometallic reagents to chiral aldehydes is a key indicator of their utility. Theoretical studies on the nucleophilic addition of LiH to this compound suggest that the interplay of steric and electronic factors governs the facial selectivity.[7]

Alternative Chiral Building Blocks

A variety of other chiral building blocks are commonly employed in asymmetric synthesis, each with its own advantages.

  • 2-Phenylpropanal : An aromatic chiral aldehyde where the phenyl group can influence stereoselectivity through steric hindrance and electronic effects.[8][9][10]

  • 3-Hydroxybutanal (Aldol) : A bifunctional chiral building block containing both an aldehyde and a hydroxyl group, offering opportunities for further functionalization.[11][12][13][14]

  • Roche Ester : A versatile chiral building block derived from 3-hydroxy-2-methylpropionic acid, widely used in the synthesis of polyketide natural products.[15]

  • Evans Auxiliaries : Not building blocks in the sense of being incorporated into the final product, but chiral oxazolidinones that temporarily attach to a substrate to direct a stereoselective reaction with high predictability and efficacy.[2][3][4][5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key reactions.

General Procedure for Swern Oxidation to Prepare a Chiral Aldehyde

This protocol describes the conversion of a primary alcohol, such as (R)-3-methoxy-2-methylpropan-1-ol, to the corresponding aldehyde, this compound.

Materials:

  • (R)-3-methoxy-2-methylpropan-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • A solution of oxalyl chloride (1.1 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

  • A solution of DMSO (1.2 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of (R)-3-methoxy-2-methylpropan-1-ol (1.0 eq) in anhydrous DCM is added slowly, and the reaction is stirred for 30 minutes at -78 °C.

  • Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde, which can be purified by flash chromatography.

General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a general method for the asymmetric aldol reaction between a chiral aldehyde and a ketone, catalyzed by (S)-proline.[4]

Materials:

  • Chiral aldehyde (e.g., this compound)

  • Ketone (e.g., acetone)

  • (S)-Proline

  • Anhydrous solvent (e.g., DMSO, DCM)

Procedure:

  • To a stirred solution of the chiral aldehyde (1.0 mmol) in the chosen anhydrous solvent (4.0 mL), add the ketone (5.0 mmol).

  • Add (S)-proline (0.2 mmol) to the mixture.

  • Stir the reaction mixture vigorously at the specified temperature (e.g., 4 °C to room temperature) for 24-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final product and determine the diastereomeric ratio and enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

Visualizing Synthetic Pathways

Diagrams generated using Graphviz provide a clear visual representation of reaction workflows and logical relationships in synthetic chemistry.

experimental_workflow cluster_start Starting Materials cluster_oxidation Oxidation cluster_aldehyde Chiral Aldehyde cluster_reaction Asymmetric Reaction cluster_product Product start_alcohol Chiral Alcohol (e.g., (R)-3-methoxy-2-methylpropan-1-ol) oxidation Swern Oxidation start_alcohol->oxidation [Ox] chiral_aldehyde This compound oxidation->chiral_aldehyde reaction Asymmetric Aldol Reaction chiral_aldehyde->reaction product Stereodefined Product reaction->product nucleophile Nucleophile (e.g., Ketone Enolate) nucleophile->reaction

Caption: General workflow for the synthesis of a stereodefined product using a chiral alcohol precursor.

logical_relationship cluster_goal Synthetic Goal cluster_choice Choice of Chiral Building Block cluster_factors Influencing Factors goal Target Molecule with Desired Stereochemistry building_block This compound vs. Alternatives goal->building_block factor1 Stereocontrol (d.r., e.e.) building_block->factor1 factor2 Yield & Reactivity building_block->factor2 factor3 Reaction Conditions building_block->factor3 factor4 Substrate Scope building_block->factor4 factor5 Cost & Availability building_block->factor5

References

The Strategic Use of 2-Methoxypropanal in the Synthesis of Complex Molecules: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of natural product synthesis, the choice of chiral building blocks is paramount to the efficiency and stereochemical control of a synthetic route. 2-Methoxypropanal and its derivatives have emerged as valuable C3 synthons, enabling the construction of complex stereochemical arrays. This guide provides a comparative analysis of a synthetic route to the potent anticancer agent (+)-discodermolide that utilizes a derivative of this compound, alongside two alternative routes that employ different strategies to achieve the same intricate stereochemistry. This objective comparison, supported by experimental data, offers insights for researchers, scientists, and drug development professionals in selecting and designing synthetic strategies.

Comparison of Key Stereotriad-Forming Reactions in (+)-Discodermolide Synthesis

The total synthesis of (+)-discodermolide, a complex polyketide, presents numerous stereochemical challenges. A recurring structural motif within this molecule is the 1,2-anti-2,3-syn stereotriad. The following table summarizes the key chemical transformations used to construct this critical stereochemical feature in three distinct total syntheses, highlighting the role of a this compound derivative in the Marshall synthesis.

ParameterMarshall Synthesis (Utilizing a this compound Derivative)Paterson Synthesis (Alternative Route 1)Smith Synthesis (Alternative Route 2)
Key Reaction BF3-etherate promoted addition of an allenylstannaneBoron-mediated anti-aldol reactionEvans syn-aldol reaction
Chiral Building Block (S)-3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanalChiral ethyl ketoneChiral N-acyloxazolidinone
Yield 97%[1][2]94% (for a similar transformation)High (crystalline product)
Diastereoselectivity High (syn,syn adduct)>95:5 (for a similar transformation)>30:1
Reagents Allenylstannane, BF3·OEt2Dicyclohexylboron chloride, TriethylamineDi-n-butylboron triflate, Triethylamine
Solvent DichloromethaneDiethyl etherDichloromethane
Temperature -78 °C-78 °C to 0 °C-78 °C to 0 °C

Experimental Protocols for Key Stereochemical Transformations

Detailed methodologies for the pivotal reactions in each synthetic route are crucial for reproducibility and adaptation.

Marshall Synthesis: Allenylstannane Addition to a this compound Derivative

The Marshall synthesis employs the addition of a chiral allenylstannane to (S)-3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal, a derivative of this compound, to set the desired stereochemistry.

Procedure: To a solution of (S)-3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal in dichloromethane at -78 °C is added boron trifluoride etherate. A solution of the enantioenriched allenylstannane in dichloromethane is then added dropwise. The reaction mixture is stirred at -78 °C for a specified time, followed by quenching with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the syn,syn-homopropargylic alcohol.[1][2]

Paterson Synthesis: Boron-Mediated Aldol Reaction

The Paterson route relies on a substrate-controlled boron-mediated aldol reaction to establish the key stereotriad.

Procedure: To a solution of the chiral ethyl ketone in diethyl ether at 0 °C is added dicyclohexylboron chloride, followed by the dropwise addition of triethylamine. The resulting mixture is stirred to form the boron enolate. The reaction is then cooled to -78 °C, and a solution of the aldehyde (e.g., formaldehyde or a surrogate) in diethyl ether is added. After stirring for a designated period, the reaction is quenched by the addition of methanol, followed by a phosphate buffer and hydrogen peroxide. The mixture is warmed to room temperature and stirred until the oxidation is complete. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are dried, filtered, and concentrated. The product is purified by flash chromatography.

Smith Synthesis: Evans Syn-Aldol Reaction

The Smith synthesis utilizes a highly reliable Evans syn-aldol reaction to control the stereochemistry.

Procedure: The chiral N-acyloxazolidinone is dissolved in dichloromethane and cooled to 0 °C. Di-n-butylboron triflate is added dropwise, followed by triethylamine, to generate the boron enolate. The reaction mixture is then cooled to -78 °C, and the aldehyde is added. The reaction is stirred at -78 °C for a period and then warmed to 0 °C before quenching with a phosphate buffer. The mixture is diluted with methanol and hydrogen peroxide is added to oxidize the boron species. After extraction with an organic solvent, the combined organic layers are washed, dried, and concentrated. The resulting aldol adduct, often a crystalline solid, can be purified by recrystallization.[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key transformations in each synthetic approach.

Marshall_Synthesis cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Product 2_Methoxypropanal_Derivative (S)-3-Silyloxy-2-methylpropanal Addition BF3·OEt2 Promoted Addition 2_Methoxypropanal_Derivative->Addition Allenylstannane Chiral Allenylstannane Allenylstannane->Addition Stereotriad syn,syn-Homopropargylic Alcohol (Stereotriad Precursor) Addition->Stereotriad

Marshall Synthesis Workflow

Paterson_Synthesis cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Product Chiral_Ketone Chiral Ethyl Ketone Aldol Boron-Mediated Aldol Reaction Chiral_Ketone->Aldol Aldehyde Aldehyde Aldehyde->Aldol Stereotriad anti,syn-Aldol Adduct (Stereotriad) Aldol->Stereotriad

Paterson Synthesis Workflow

Smith_Synthesis cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Product Chiral_Auxiliary Chiral N-Acyloxazolidinone Aldol Evans Syn-Aldol Reaction Chiral_Auxiliary->Aldol Aldehyde Aldehyde Aldehyde->Aldol Stereotriad syn-Aldol Adduct (Stereotriad) Aldol->Stereotriad

Smith Synthesis Workflow

Conclusion

The comparative analysis of these three synthetic routes to (+)-discodermolide reveals distinct and effective strategies for the construction of a key stereotriad. The Marshall synthesis showcases the utility of a this compound derivative as a chiral building block, achieving high yield in the crucial carbon-carbon bond-forming step. The Paterson and Smith syntheses, while not employing this compound, provide powerful alternative methodologies through boron-mediated and Evans aldol reactions, respectively, both known for their high levels of stereocontrol.

For researchers, the choice of synthetic route will depend on factors such as the availability of starting materials, the desired level of substrate versus reagent control, and the scalability of the key reactions. The use of a readily available chiral building block like the derivative of this compound in the Marshall synthesis offers an attractive and efficient approach. In contrast, the Paterson and Smith routes demonstrate the power of well-established asymmetric methodologies that can be applied to a wide range of complex targets. This guide provides a foundation for informed decision-making in the strategic planning of complex molecule synthesis.

References

Forensic Analysis of Chiral Drugs: A Comparative Guide to Derivatization Agents, Featuring a Perspective on 2-Methoxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Derivatizing Agents for the Forensic Analysis of Enantiomeric Drugs, with Supporting Data and Protocols.

In the realm of forensic toxicology and drug analysis, the stereochemistry of a chiral drug can be as crucial as its chemical identity. Enantiomers, non-superimposable mirror-image molecules, often exhibit significant differences in pharmacological and toxicological effects. Consequently, the ability to separate and quantify individual enantiomers is paramount for accurate interpretation in legal and clinical contexts. This guide provides a comparative analysis of established chiral derivatizing agents (CDAs) used in the forensic analysis of chiral drugs and explores the theoretical relevance of 2-Methoxypropanal as a potential, albeit currently unutilized, agent in this field.

The primary method for analyzing chiral drugs in forensic settings involves either direct separation on a chiral stationary phase (CSP) or indirect separation following derivatization with a CDA. The indirect approach, which is the focus of this guide, converts a pair of enantiomers into diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation on standard, achiral chromatographic columns, typically coupled with mass spectrometry (GC-MS or LC-MS).

The Theoretical Role of this compound as a Chiral Derivatizing Agent

Currently, a review of the scientific literature reveals no established use of this compound as a chiral derivatizing agent for the forensic analysis of drugs. Its primary applications are found in other areas of organic chemistry. However, based on its chemical structure—a chiral aldehyde—we can hypothesize its potential utility.

This compound could theoretically react with primary and secondary amine functional groups present in many drugs of forensic interest, such as amphetamines, synthetic cathinones, and certain opioids. The reaction would form a chiral imine (Schiff base), creating a pair of diastereomers that could then be separated and quantified using standard chromatographic techniques.

G Figure 2: General Workflow for Chiral Drug Analysis via Derivatization Sample Forensic Sample (e.g., Blood, Urine) Extraction Sample Preparation (Extraction & Clean-up) Sample->Extraction Derivatization Derivatization with Chiral Agent Extraction->Derivatization Separation Chromatographic Separation (Achiral Column) Derivatization->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification G Figure 3: Decision Tree for Selecting a Chiral Derivatization Agent Analyte Chiral Analyte Functional Group? Amine Amine Analyte->Amine Yes Alcohol Alcohol Analyte->Alcohol No PrimaryAmine Primary Amine? Amine->PrimaryAmine Method Analytical Method? Alcohol->Method SecondaryAmine Secondary Amine PrimaryAmine->SecondaryAmine No PrimaryAmine->Method Yes SecondaryAmine->Method GCMS GC-MS Method->GCMS GC LCMS LC-MS/UV/Fluorescence Method->LCMS LC Result_TFAPC Consider TFAPC GCMS->Result_TFAPC Result_MTPA Consider MTPA-Cl GCMS->Result_MTPA Result_Marfey Consider Marfey's Reagent LCMS->Result_Marfey Result_OPA Consider OPA + Chiral Thiol LCMS->Result_OPA

Safety Operating Guide

Proper Disposal of 2-Methoxypropanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Methoxypropanal (CAS No. 6142-38-7). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment. Adherence to institutional and local regulations is mandatory.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance with the following primary risks[1]:

  • Highly Flammable: Vapors may form explosive mixtures with air.

  • Skin and Eye Irritant: Causes skin irritation and serious eye irritation.

  • Respiratory Irritant: May cause respiratory irritation.

Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles with side shields or a face shield.

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • A lab coat or other protective clothing.

  • Work in a well-ventilated area, preferably a chemical fume hood.

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS CodeSignal WordHazard Statement
Flammable liquidsH225DangerHighly flammable liquid and vapor[1]
Skin corrosion/irritationH315WarningCauses skin irritation[1]
Serious eye damage/eye irritationH319WarningCauses serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritationH335WarningMay cause respiratory irritation[1]

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is to treat it as a hazardous waste and arrange for its collection by a licensed environmental waste management company. Do not attempt to dispose of this compound down the drain or as regular trash. [2][3]

1. Waste Collection:

  • Designate a specific, compatible container for this compound waste. The container should be made of a material that will not react with the chemical and must have a secure, tightly sealing lid.
  • The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and its associated hazards (e.g., "Flammable Liquid," "Irritant").[2]

2. Storage of Waste:

  • Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames.[4][5]
  • Ensure the storage area is separate from incompatible materials.
  • The waste container should be kept closed at all times except when adding waste.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[2][4]
  • Provide an accurate description and quantity of the waste to the disposal company.
  • Follow all institutional and regulatory requirements for waste manifest documentation.

4. Spill and Emergency Procedures:

  • In case of a spill, evacuate the area of non-essential personnel.
  • Remove all sources of ignition.
  • Ensure adequate ventilation.
  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
  • Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
  • Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Workflow for the Safe Disposal of this compound cluster_prep Preparation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible and Sealable Waste Container ppe->container label_container Label Container: 'Hazardous Waste' 'this compound' 'Flammable, Irritant' container->label_container storage Store in a Cool, Ventilated, and Secure Area label_container->storage ignition Keep Away from Ignition Sources storage->ignition contact_ehs Contact EHS or Licensed Hazardous Waste Company ignition->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup documentation Complete Waste Manifest Documentation schedule_pickup->documentation end Professional Waste Disposal documentation->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This guide provides general procedures based on available chemical hazard information. It is not a substitute for a formal Safety Data Sheet (SDS) for this compound. Always consult your institution's specific safety protocols and local, state, and federal regulations for hazardous waste disposal.

References

Personal protective equipment for handling 2-Methoxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methoxypropanal

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures.

Hazard Summary

This compound is classified as a highly flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1].

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (in a fume hood) Safety glasses with side shields or chemical safety goggles.Nitrile gloves (for incidental splash protection). For prolonged contact, consider heavier-duty gloves and consult manufacturer's chemical resistance data.Laboratory coat.Not generally required if handled in a certified chemical fume hood with adequate ventilation.
Dispensing/Pouring Chemical safety goggles and a face shield.Nitrile gloves. Change gloves immediately if contaminated.Chemical-resistant apron over a laboratory coat.Required if not in a fume hood or if there is a risk of inhalation. Use a respirator with an organic vapor cartridge.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron and boots.Air-purifying respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) for large spills.
Emergency (Fire) As per site emergency response protocol.As per site emergency response protocol.Full protective clothing and self-contained breathing apparatus (SCBA).Self-contained breathing apparatus (SCBA).
Operational Plan

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect containers for damage or leaks.

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Store away from heat, sparks, open flames, and strong oxidizing agents[2].

  • Ensure the storage area has a fire suppression system suitable for flammable liquids.

2. Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood.

  • Ground and bond containers when transferring the material to prevent static discharge[2].

  • Use non-sparking tools and explosion-proof equipment[2].

  • Avoid contact with skin, eyes, and clothing[3].

  • Do not breathe vapors or mists[3].

  • Wash hands thoroughly after handling.

3. Spill Response:

  • In case of a small spill, absorb with an inert, non-combustible material like sand or vermiculite.

  • For large spills, evacuate the area and follow emergency procedures.

  • Ventilate the area and remove all ignition sources.

  • Collect the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Materials: All PPE, spill cleanup materials, and empty containers that have been in contact with this compound should be considered hazardous waste.

  • Empty Containers: Do not reuse empty containers. They may retain product residue and vapors. Puncture and crush containers to prevent reuse before disposal as hazardous waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Visualized Workflows

The following diagrams illustrate the key workflows and safety considerations for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood & Spill Kit Gather_PPE->Prepare_Work_Area Transfer_Chemical Transfer/Use This compound Prepare_Work_Area->Transfer_Chemical Decontaminate Decontaminate Work Area Transfer_Chemical->Decontaminate Dispose_Waste Segregate & Label Hazardous Waste Decontaminate->Dispose_Waste Store_Waste Store Waste in Designated Area Dispose_Waste->Store_Waste EHS_Pickup Arrange for EHS Waste Pickup Store_Waste->EHS_Pickup

Caption: Workflow for the safe handling of this compound.

SafetyConsiderations cluster_hazards Primary Hazards cluster_controls Control Measures cluster_emergency Emergency Procedures Central_Topic This compound Safety Flammability Highly Flammable Central_Topic->Flammability Health_Hazards Skin Irritant Eye Irritant Respiratory Irritant Central_Topic->Health_Hazards Work_Practices No Ignition Sources Grounding/Bonding Hand Washing Central_Topic->Work_Practices Spill Absorb & Contain Ventilate Area Central_Topic->Spill Fire Use appropriate extinguisher (CO2, dry chemical) Central_Topic->Fire Exposure Flush affected area Seek medical attention Central_Topic->Exposure Engineering_Controls Chemical Fume Hood Proper Ventilation Flammability->Engineering_Controls PPE Goggles/Face Shield Gloves Lab Coat Health_Hazards->PPE

Caption: Key safety considerations for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.